molecular formula C6H7N3O B078854 Pyridin-2-yl-urea CAS No. 13114-64-2

Pyridin-2-yl-urea

Cat. No.: B078854
CAS No.: 13114-64-2
M. Wt: 137.14 g/mol
InChI Key: MQDVUDAZJMZQMF-UHFFFAOYSA-N
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Description

Pyridin-2-yl-urea is a versatile chemical scaffold of significant interest in medicinal chemistry and biochemical research, primarily recognized for its role as a key pharmacophore in kinase inhibition. The compound's structure, featuring a urea moiety linked to the nitrogen-containing heteroaromatic pyridine ring, is adept at forming critical hydrogen bonds with the kinase hinge region, a characteristic that makes it a valuable precursor and core structure for developing potent and selective enzyme inhibitors. Researchers utilize this compound to probe adenosine triphosphate (ATP)-binding pockets, study signal transduction pathways, and investigate the mechanisms underlying diseases such as cancer and inflammatory disorders. Its utility extends to serving as a building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided as a high-purity material to ensure reproducibility in experimental results, supporting rigorous scientific inquiry in drug discovery and basic biological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDVUDAZJMZQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927088
Record name N-Pyridin-2-ylcarbamimidic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-65-3, 13114-64-2
Record name Urea, (3-pyridyl)-
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Record name N-Pyridin-2-ylcarbamimidic acid
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Record name 13114-64-2
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Foundational & Exploratory

Synthesis of Novel Pyridin-2-yl-urea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel Pyridin-2-yl-urea derivatives. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology and inflammatory diseases. Their versatile scaffold allows for structural modifications to optimize potency and selectivity against various biological targets, including protein kinases.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic approaches. The most common methods involve the reaction of an aminopyridine with an isocyanate, a domino reaction involving 2-aminopyridinium salts, and an acid-catalyzed reaction of pyridine-N-oxides.

Reaction of Aminopyridine with Isocyanate

A direct and widely used method for synthesizing Pyridin-2-yl-ureas is the reaction of a 2-aminopyridine derivative with a suitable isocyanate.[1] This reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

Experimental Protocol:

  • Reactant Preparation: An equimolar amount of the desired 2-aminopyridine is dissolved in a suitable anhydrous solvent, such as toluene.[1]

  • Reaction Initiation: The corresponding isocyanate is added dropwise to the stirred solution of the aminopyridine at room temperature.[1]

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]

  • Product Isolation: The resulting this compound derivative often precipitates from the solution. The solid product is then collected by filtration.[1]

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.[1]

Domino Reaction of 2-Aminopyridinium Salts

An alternative, metal-free approach involves a base-promoted domino reaction of 2-aminopyridinium salts with arylamines.[2] This strategy offers a pathway to a variety of substituted Pyridin-2-yl-ureas in moderate to good yields and tolerates a wide range of functional groups.[2] The proposed mechanism involves a sequence of tandem cyclization, intermolecular nucleophilic addition, ring opening, and demethylation.[2]

Acid-Catalyzed Reaction of Pyridine-N-oxides

A simple protocol for the preparation of diverse N,N-dialkyl-N'-pyridin-2-yl-ureas involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides.[3] This method has been successfully employed to synthesize a variety of these derivatives with yields ranging from 42% to 76%.[3]

Experimental Protocol:

  • Reactant Mixing: The starting pyridine-N-oxide and dialkylcyanamide are mixed in the presence of methanesulfonic acid (MsOH).[3]

  • Reaction Conditions: The reaction is carried out either in acetonitrile or under solvent-free conditions, depending on the reactivity and solubility of the starting N-oxide, and heated.[3]

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as anticancer agents and kinase inhibitors.[1]

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative activity of this compound derivatives against various cancer cell lines.[1][4] For instance, certain derivatives have shown excellent activity against breast cancer cell lines like MCF-7.[1][4] The antiproliferative effect is often dose-dependent and can be modulated by the substitution pattern on the pyridine rings.[1]

Table 1: Antiproliferative Activity of Selected this compound Derivatives against MCF-7 Breast Cancer Cells

CompoundIncubation Time (h)IC50 (µM)Reference
8e 480.22[4]
720.11[4]
8n 481.88[4]
720.80[4]
Doxorubicin (Ref.) 481.93[4]
Sorafenib (Ref.) 484.50[4]
Kinase Inhibition

The mechanism of action for many this compound compounds involves the inhibition of key protein kinases that are crucial for cancer cell survival and proliferation.[1][5] Apoptosis signal-regulating kinase 1 (ASK1), a component of the mitogen-activated protein kinase (MAPK) cascades, has been identified as a significant therapeutic target for these compounds.[6][7]

Novel this compound inhibitors targeting ASK1 have demonstrated high potency, with IC50 values in the nanomolar range, comparable to the known clinical inhibitor Selonsertib.[6]

Table 2: Inhibitory Activity of this compound Derivatives against ASK1 Kinase

CompoundIC50 (nM)Assay TypeReference
Compound 2 1.55 ± 0.27In vitro bioassay[6]
Selonsertib (Ref.) 1.55 ± 0.27In vitro bioassay[5][6]

Furthermore, some derivatives have shown inhibitory activity against other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

Table 3: Inhibitory Activity of Selected this compound Derivatives against VEGFR-2

CompoundIC50 (µM)Reference
8b 5.0 ± 1.91[4]
8e 3.93 ± 0.73[4]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.[8] Structure-activity relationship (SAR) studies suggest that electron-releasing groups can be important in modulating the biological activity of these compounds.[8] For instance, the presence of methoxy (-OMe) groups has been shown to enhance antiproliferative activity.[9] Conversely, bulky groups or halogen atoms may lead to lower activity.[9] The urea functionality itself is a key structural feature, acting as both a hydrogen bond donor and acceptor, which is crucial for their interaction with biological targets.[1]

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The straightforward and adaptable synthetic routes allow for the generation of diverse libraries of compounds for biological screening. Their demonstrated potent anticancer and kinase inhibitory activities underscore their potential in drug discovery, particularly in the field of oncology. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, paving the way for new and effective treatments.

References

Physicochemical Characterization of Pyridin-2-yl-urea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-yl-urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating considerable potential as kinase inhibitors for therapeutic applications, particularly in oncology. Their biological activity is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound compounds, detailed experimental protocols for their determination, and an exploration of their role in relevant signaling pathways.

Introduction

The this compound scaffold is a privileged structure in modern drug discovery, characterized by a central urea linkage flanked by a pyridine ring and another aryl or heteroaryl moiety.[1] This arrangement allows for a multitude of intermolecular interactions, including hydrogen bonding via the urea group, which is crucial for binding to biological targets.[1] A notable example of a successful drug molecule featuring this core is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.[2][3][4]

The physicochemical properties of these compounds, such as their solubility, lipophilicity, and ionization state, are critical determinants of their drug-like qualities. A thorough understanding and characterization of these properties are therefore essential for the rational design and optimization of new therapeutic agents based on this scaffold.

Physicochemical Properties of this compound Compounds

The physicochemical properties of this compound derivatives can be finely tuned through structural modifications. The following tables summarize key experimental and predicted data for a selection of representative compounds, including the well-characterized drug, Sorafenib.

Core Physicochemical Data

This table presents a summary of experimentally determined and predicted physicochemical properties for selected this compound compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)Aqueous Solubility
SorafenibC₂₁H₁₆ClF₃N₄O₃464.82202-204[4]12.89 ± 0.70[4]3.3[4]100 µg/L at 20°C[4]
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(pyridin-2-yl)ureaC₁₃H₉ClF₃N₃O327.68Not availableNot availableNot availableNot available
1-(3-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)ureaC₂₀H₁₈ClN₃O₂383.83212–214[5]Not availableNot availableNot available
1-(4-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)ureaC₂₀H₁₈ClN₃O₂383.83231–232[5]Not availableNot availableNot available
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)ureaC₂₁H₁₇ClF₃N₃O₂447.83195–197[5]Not availableNot availableNot available
Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound compounds. The following are expected and reported spectral characteristics.

TechniqueExpected/Reported Features
¹H NMR Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and other aryl rings. Broad signals for the N-H protons of the urea linkage (δ 8.5-10.0 ppm).[6]
¹³C NMR Resonances for the carbonyl carbon of the urea at approximately δ 153-155 ppm. Aromatic carbon signals in the range of δ 110-150 ppm.[6]
IR (Infrared) A strong absorption band for the C=O stretching of the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[6]
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, often observed as [M+H]⁺ in positive ion mode.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount in drug development. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound Compounds

A general and widely applicable method for the synthesis of unsymmetrical Pyridin-2-yl-ureas involves the reaction of an appropriately substituted aminopyridine with an isocyanate.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product cluster_purification Purification Aminopyridine Aminopyridine Derivative Reaction Reaction in Anhydrous Solvent (e.g., THF, Toluene) Room Temperature Aminopyridine->Reaction Isocyanate Aryl/Heteroaryl Isocyanate Isocyanate->Reaction Product This compound Compound Reaction->Product Purification Filtration & Recrystallization Product->Purification

General Synthetic Workflow for this compound Compounds.

Protocol:

  • Reactant Preparation: Dissolve an equimolar amount of the desired aminopyridine (e.g., 2-aminopyridine) in a suitable anhydrous solvent (e.g., toluene or tetrahydrofuran).[1]

  • Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding aryl or heteroaryl isocyanate dropwise at room temperature.[1]

  • Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight to ensure complete reaction.[1]

  • Product Isolation: The resulting product often precipitates out of the solution. The solid is collected by filtration.[1]

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system.[1]

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 1-2 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a rate of 10°C/min until it is close to the expected melting point, and then the rate is decreased to 1°C/min.

  • Data Recording: The temperature at which the sample starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.

Protocol:

  • Sample Preparation: A solution of the this compound compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent for sparingly soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter for predicting a drug's membrane permeability and overall ADME properties.

G Start Compound in Octanol/Buffer Shake Shake to Equilibrate Start->Shake Separate Separate Phases (Centrifugation) Shake->Separate Analyze_Octanol Analyze Octanol Phase (e.g., HPLC, UV-Vis) Separate->Analyze_Octanol Analyze_Buffer Analyze Aqueous Phase (e.g., HPLC, UV-Vis) Separate->Analyze_Buffer Calculate Calculate LogP/LogD Analyze_Octanol->Calculate Analyze_Buffer->Calculate

Shake-Flask Method for LogP/LogD Determination.

Protocol:

  • Phase Preparation: n-Octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD) are mutually saturated.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a defined volume ratio.

  • Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Kinetic Solubility Determination

Kinetic solubility provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is often relevant in early drug discovery.

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS) to a final desired concentration.

  • Incubation and Precipitation: The solution is incubated for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any precipitate.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Biological Activity and Signaling Pathways

This compound compounds frequently exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer. Two important kinase targets for this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridin2ylUrea This compound Compound Pyridin2ylUrea->Dimerization Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Inhibition of the VEGFR-2 Signaling Pathway.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound compounds can inhibit this process by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing its activation and blocking angiogenesis.

Modulation of ASK1 Signaling

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key mediator of stress-induced apoptosis (programmed cell death).

G Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK MKK4/7 & MKK3/6 ASK1->MKK Pyridin2ylUrea This compound Compound Pyridin2ylUrea->ASK1 Inhibits JNK_p38 JNK & p38 MKK->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Inhibition of the ASK1 Signaling Pathway.

In response to various cellular stresses, such as oxidative stress or endoplasmic reticulum (ER) stress, ASK1 becomes activated and initiates a signaling cascade through the downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAP kinases, ultimately leading to apoptosis. Certain this compound derivatives have been shown to inhibit ASK1, which can be a therapeutic strategy in diseases where excessive apoptosis is detrimental.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. A comprehensive physicochemical characterization is indispensable for guiding the design and optimization of these compounds to achieve desirable drug-like properties. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of new this compound derivatives. Furthermore, a deeper understanding of their interactions with key signaling pathways, such as those mediated by VEGFR-2 and ASK1, will continue to fuel the discovery of innovative therapeutics for a range of human diseases.

References

The Ascendancy of Pyridin-2-yl-Urea Derivatives: A Deep Dive into Structure-Activity Relationships for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridin-2-yl-urea scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1). Detailed experimental protocols and visual representations of signaling pathways and research workflows are presented to facilitate a deeper understanding and application of this critical knowledge in drug discovery.

Core Principles of this compound Derivatives' Biological Activity

The urea moiety is a crucial pharmacophoric feature in numerous anticancer agents, including FDA-approved drugs like Sorafenib and Regorafenib.[1] This functional group acts as a hydrogen bond donor and acceptor, facilitating critical interactions within the ATP-binding pocket of kinases.[2] The pyridine ring, a common heterocycle in FDA-approved drugs, further contributes to the binding affinity and overall pharmacological profile of these compounds.[3] The synergistic combination of these two moieties in the this compound scaffold has proven to be a fruitful strategy for developing potent kinase inhibitors.[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be significantly modulated by substitutions on both the pyridine and the terminal aryl rings. Extensive research has elucidated key SAR trends, providing a roadmap for the rational design of more potent and selective inhibitors.

Substitutions on the Terminal Aryl Ring

Systematic modifications of the aryl ring attached to the terminal nitrogen of the urea linkage have revealed critical insights into the SAR of these compounds. The following table summarizes the anti-proliferative activity of a series of 1-pyridin-2-yl-3-arylurea derivatives against the MCF-7 breast cancer cell line.

Table 1: Anti-proliferative Activity of 1-Pyridin-2-yl-3-arylurea Derivatives against MCF-7 Cells [4]

Compound IDR-group on Aryl MoietyIC50 (µM) after 48hIC50 (µM) after 72h
8a 4-OCH₃7.03 ± 0.564.11 ± 0.33
8b 4-CH₃5.14 ± 0.413.29 ± 0.26
8c 4-F6.21 ± 0.493.88 ± 0.31
8d 4-Cl4.55 ± 0.362.85 ± 0.23
8e 4-Br0.22 ± 0.020.11 ± 0.01
8f 4-I> 50> 50
8g 3-OCH₃3.03 ± 0.241.94 ± 0.15
8h 3-CH₃> 50> 50
8i 3-F4.89 ± 0.393.10 ± 0.25
8j 3-Cl10.09 ± 0.815.14 ± 0.41
  • Halogen Substitution: Halogen substitution at the 4-position of the aryl ring generally enhances anti-proliferative activity, with the potency following the order Br > Cl > F.[4] Compound 8e , with a 4-bromo substituent, demonstrated the highest potency.[5]

  • Positional Isomerism: The position of the substituent on the aryl ring is critical. For instance, a 3-methoxy group (8g ) is more favorable for activity than a 4-methoxy group (8a ). However, a 3-methyl group (8h ) leads to a significant loss of activity compared to its 4-methyl counterpart (8b ).[4]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent plays a complex role. While electron-withdrawing halogens at the 4-position are beneficial, the moderately electron-donating 4-methyl group also confers reasonable activity.

Targeting Specific Kinases: VEGFR-2 and ASK1

The anticancer activity of many this compound derivatives is attributed to their inhibition of key kinases involved in cancer cell proliferation and survival.

VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, a process essential for tumor growth and metastasis.[6] Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.

Table 2: VEGFR-2 Inhibitory Activity of Selected this compound Derivatives [5]

Compound IDIC50 (µM)
8b 5.0 ± 1.91
8e 3.93 ± 0.73
Sorafenib (Reference) 0.09 ± 0.01

The data indicates that compounds 8b and 8e exhibit modest inhibitory activity against VEGFR-2.[5] While not as potent as the reference drug Sorafenib, these findings validate VEGFR-2 as a target for this class of compounds and provide a basis for further optimization.

ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular responses to stress, inflammation, and apoptosis.[2] Novel this compound derivatives have been developed as highly potent ASK1 inhibitors.

Table 3: In Vitro Potency of Pyridin-2-yl Urea Derivatives against ASK1 [2]

CompoundIC50 (nM)
Compound 2 1.55 ± 0.27
Selonsertib (GS-4997) 1.6 ± 0.2

Compound 2, a novel pyridin-2-yl urea derivative, demonstrates in vitro potency comparable to the clinical-stage ASK1 inhibitor Selonsertib, highlighting the potential of this scaffold for developing best-in-class inhibitors.[2][7]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

General Synthesis of 1-Pyridin-2-yl-3-arylurea Derivatives

A common method for the synthesis of these derivatives involves the reaction of an appropriate aminopyridine with a substituted phenyl isocyanate.[8][9]

Reactant Preparation:

  • Dissolve one equivalent of the desired aminopyridine (e.g., 2-aminopyridine) in an anhydrous solvent such as toluene.[8]

Reaction Initiation:

  • To the stirred solution of the aminopyridine, add one equivalent of the corresponding aryl isocyanate dropwise at room temperature.[8]

Reaction Conditions:

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight to ensure the reaction goes to completion.[8]

Product Isolation and Purification:

  • The product often precipitates from the reaction mixture and can be collected by filtration.[8]

  • Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.[8]

  • Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Cell Seeding:

  • Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]

Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8]

MTT Addition and Incubation:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[8]

Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

  • Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the cell viability as a percentage of the control (untreated cells).

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6] A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[10]

Reagent Preparation:

  • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. DTT can be added to a final concentration of 1 mM.[11]

  • Prepare serial dilutions of the test compound in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]

  • Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.[11]

Kinase Reaction:

  • Prepare a master mixture containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[11]

  • In a 96-well plate, add the master mix, the diluted test compound, and the diluted VEGFR-2 enzyme.[10] Include positive (no inhibitor) and blank (no enzyme) controls.[11]

  • Incubate the plate at 30°C for 45-60 minutes.[6][11]

Detection:

  • Stop the kinase reaction by adding a reagent like ADP-Glo™ Reagent, which depletes the remaining ATP.[10]

  • Add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[10]

  • Incubate at room temperature for 30-45 minutes and measure the luminescence using a plate reader.[10]

Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and the research process, the following diagrams were generated using Graphviz (DOT language).

drug_discovery_workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization start Target Identification (e.g., VEGFR-2, ASK1) design Rational Design of This compound Derivatives start->design synthesis Chemical Synthesis & Purification design->synthesis biochemical Biochemical Assays (e.g., Kinase Inhibition) synthesis->biochemical cellular Cell-based Assays (e.g., MTT Proliferation) synthesis->cellular sar SAR Analysis biochemical->sar cellular->sar optimization Iterative Design & Synthesis of Analogs sar->optimization lead lead sar->lead Identification of Lead Compound(s) optimization->biochemical

Caption: A generalized workflow for the discovery and optimization of this compound derivatives.

VEGFR2_signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Pyridin_Urea This compound Inhibitor Pyridin_Urea->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR->Survival Angiogenesis Angiogenesis

Caption: The VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

ASK1_signaling_pathway cluster_downstream Downstream Kinases cluster_mapk MAP Kinases cluster_cellular_response Cellular Responses Stress Cellular Stress (ROS, ER Stress) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates Pyridin_Urea This compound Inhibitor Pyridin_Urea->ASK1 Inhibits JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Fibrosis Fibrosis p38->Fibrosis

Caption: The ASK1 signaling pathway and the point of inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The extensive SAR data available provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols outlined in this guide are intended to support the rigorous evaluation of these compounds, while the visual representations of key signaling pathways offer a deeper understanding of their mechanism of action. Continued exploration of this chemical space is poised to yield the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Exploring the Biological Activity of New Pyridin-2-yl-urea Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-yl-urea scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogues demonstrating significant potential as therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of novel this compound analogues, focusing on their anticancer and kinase inhibitory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound Analogues

This compound derivatives are a class of organic compounds characterized by a central urea linkage flanked by a pyridine ring and another aromatic or aliphatic group. This structural motif serves as a versatile scaffold for the design of targeted therapies.[1] The urea moiety is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, which is crucial for their interaction with biological targets such as protein kinases.[1][2] Several approved anticancer drugs, including Sorafenib and Regorafenib, feature a diaryl urea structure, highlighting the therapeutic importance of this chemical class.[2][3]

Recent research has focused on the synthesis and evaluation of novel this compound analogues with improved potency, selectivity, and pharmacokinetic profiles. These efforts have led to the discovery of compounds with significant antiproliferative activity against a range of cancer cell lines and potent inhibition of key signaling kinases.[1][4][5]

Quantitative Biological Activity Data

The biological activity of newly synthesized this compound analogues is typically assessed through a variety of in vitro assays. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their potency against different cancer cell lines and kinase targets.

Table 1: Antiproliferative Activity of this compound Analogues in Cancer Cell Lines

Compound/AnalogueCell LineAssay TypeIC50 / GI50 (µM)Reference
Copper (II) Complexes
Cu(U3)₂Cl₂NCI-H1975 (Lung)MTT39.6 ± 4.5[6][7]
Cu(U11)₂Cl₂NCI-H1975 (Lung)MTT33.4 ± 3.8[6][7]
Indazole Hybrids
Compound 8aMCF-7 (Breast)Not Specified0.06 ± 0.014[2]
Compound 8hHCT-116 (Colon)Not Specified0.33 ± 0.042[2]
Compound 8iMCF-7 (Breast)Not Specified0.16 ± 0.013[2]
N-aryl-N'-arylmethylurea Derivatives
Compound 9bMCF-7 (Breast)Not Specified< 3[3]
Compound 9dMCF-7 (Breast)Not Specified< 3[3]
Compound 9bPC3 (Prostate)Not Specified< 3[3]
Compound 9dPC3 (Prostate)Not Specified< 3[3]
Pyridine-Urea Derivatives
Compound 8eMCF-7 (Breast)MTT0.22 (48h), 0.11 (72h)[5][8]
Compound 8nMCF-7 (Breast)MTT1.88 (48h), 0.80 (72h)[5][8]
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives
Compound 7uA549 (Lung)MTT2.39 ± 0.10[9]
Compound 7uHCT-116 (Colon)MTT3.90 ± 0.33[9]
1,3-diphenylurea appended aryl pyridine derivatives
APPU2nMCF-7 (Breast)MTT0.76[10]
APPU2nPC-3 (Prostate)MTT1.85[10]

Table 2: Kinase Inhibitory Activity of this compound Analogues

Compound/AnalogueTarget KinaseAssay TypeIC50 (nM)Reference
Compound 2ASK1In vitro bioassay1.55 ± 0.27[4]
Compound 8bVEGFR-2Not Specified5000 ± 1910[5]
Compound 8eVEGFR-2Not Specified3930 ± 730[5]
APPU2nc-METNot Specified18[10]
APPU2nVEGFR-2Not Specified24[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to drug discovery research. This section outlines the protocols for key assays used to evaluate the biological activity of this compound analogues.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][11]

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol (Example: VEGFR-2):

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and kinase buffer.[12]

  • Compound Addition: Add the diluted test compound to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[12]

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Detection: Stop the reaction and quantify the amount of product formed (e.g., ADP) using a detection reagent (e.g., ADP-Glo™ Kinase Assay) and a luminometer.[12]

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to determine if a compound induces apoptosis (programmed cell death) or necrosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of this compound analogues. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ASK1 ASK1 p38_JNK p38/JNK ASK1->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Stress Cellular Stress Stress->ASK1 Inhibitor This compound Analogue Inhibitor->RTK Inhibitor->RAF Inhibitor->ASK1 Experimental_Workflow start Start: Synthesized This compound Analogue in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity kinase_assay Kinase Inhibition Assays (e.g., VEGFR-2, ASK1) in_vitro->kinase_assay mechanism Mechanism of Action Studies cytotoxicity->mechanism kinase_assay->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

References

The Pyridin-2-yl-urea Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridin-2-yl-urea moiety has emerged as a significant and versatile scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique arrangement, featuring a central urea linkage flanked by a pyridine ring, provides an ideal framework for designing novel therapeutic agents.[1] The urea group acts as a rigid hydrogen bond donor and acceptor, crucial for binding to biological targets, while the pyridine ring offers additional interaction points and can be readily modified to fine-tune physicochemical properties.[1][2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of the this compound core, with a focus on its role in developing kinase inhibitors for oncology and other disease areas.

I. Synthesis of this compound Derivatives

The synthesis of unsymmetrical pyridin-2-yl-ureas can be achieved through several efficient strategies. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the scaffold.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, starting from a 2-aminopyridine precursor.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminopyridine Derivative C Urea Formation A->C B Isocyanate (R-N=C=O) or Phenyl Chloroformate B->C D This compound Derivative C->D

Caption: Generalized workflow for this compound synthesis.

Experimental Protocol 1: Synthesis via Isocyanate Addition

This is a common method for forming the urea linkage.

Procedure:

  • Dissolve the selected 2-aminopyridine derivative (1.0 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF).[3]

  • Add the appropriate isocyanate (1.2 equivalents) to the solution.[3]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue using silica gel column chromatography to yield the desired 1-(pyridin-2-yl)-3-substituted urea derivative.[3]

Experimental Protocol 2: Synthesis via Phenyl Chloroformate Intermediate

Procedure:

  • To a solution of the starting amine in a suitable solvent, add 1.0 equivalent of phenyl chloroformate and allow the mixture to react overnight.[4]

  • In a separate step, add the desired aromatic or non-aromatic amine along with N,N-diisopropylethylamine.[4]

  • The desired pyridin-2-yl ureas are obtained with high yield via a concerted mechanism.[4]

Experimental Protocol 3: Synthesis via C-H Functionalization of Pyridine N-oxides

This novel, atom-economical method avoids the use of solvents and halides.

Procedure:

  • Combine easily accessible or commercially available pyridine N-oxides (PyO) with dialkylcyanamides.[5]

  • The reaction proceeds via an acid-catalyzed mechanism.[6]

  • This C-H functionalization is suitable for a good-to-high yielding synthesis of a wide range of pyridine-2-yl substituted ureas (63–92% yield).[5]

II. Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many drugs based on the this compound scaffold is the inhibition of protein kinases.[1][7] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a common hallmark of cancer and other diseases.

This compound derivatives typically act as Type II kinase inhibitors, binding to the ATP-binding pocket of the kinase in its inactive "DFG-out" conformation.[8] The urea moiety is critical for this interaction, forming key hydrogen bonds with the kinase domain.[8]

Key Kinase Targets

Compounds featuring the this compound scaffold have been shown to inhibit a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[9][10][11]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the mitogen-activated protein kinase (MAPK) cascades, implicated in inflammatory and fibrotic diseases.[2][4][12]

  • Raf Kinases (B-Raf, C-Raf): Serine/threonine-specific protein kinases that are central components of the MAPK/ERK signaling pathway, often mutated in various cancers.[8]

  • Rho-associated protein kinases (ROCK1 and ROCK2): Implicated in cell invasion and metastasis.[13]

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of how a this compound compound can inhibit a Receptor Tyrosine Kinase (RTK) like VEGFR-2, thereby blocking downstream signaling cascades that lead to cell proliferation and angiogenesis.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds DS Downstream Signaling (e.g., MAPK Cascade) RTK->DS Activates CR Cellular Response (Proliferation, Angiogenesis) DS->CR Leads to Drug This compound Inhibitor Drug->RTK Inhibits

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

III. Therapeutic Applications and Efficacy

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas, most notably in oncology.

Anticancer Activity

Numerous derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[1] This activity is often linked to the inhibition of kinases like VEGFR-2.[10][11]

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Compound Cell Line IC₅₀ / GI₅₀ (µM) Treatment Time Reference
8e MCF-7 (Breast) 0.22 48h [10]
8e MCF-7 (Breast) 0.11 72h [10]
8n MCF-7 (Breast) 1.88 48h [1][10]
8n MCF-7 (Breast) 0.80 72h [10]
8h MCF-7 (Breast) 0.23 ± 0.015 - [14]
8h HCT-116 (Colon) 0.33 ± 0.042 - [14]
8i MCF-7 (Breast) 0.16 ± 0.013 - [14]
4i MCF-7 (Breast) 3.35 ± 0.101 - [3]
4k MCF-7 (Breast) 3.03 ± 0.061 - [3]
Cu(U3)₂Cl₂ NCI-H1975 (Lung) 39.6 ± 4.5 72h [6][15]
Cu(U11)₂Cl₂ NCI-H1975 (Lung) 33.4 ± 3.8 72h [6][15]

| Doxorubicin | MCF-7 (Breast) | 1.93 | - |[10] |

Note: Compound numbering is based on the source literature.

Kinase Inhibitory Activity

The direct inhibition of specific kinases is a key measure of the potency of these compounds.

Table 2: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound Target Kinase IC₅₀ (nM) Reference
Compound 2 ASK1 1.55 ± 0.27 [4]
Selonsertib ASK1 1.55 ± 0.27 [7]
Compound 8b VEGFR-2 5000 ± 1910 [10]
Compound 8e VEGFR-2 3930 ± 730 [10]
Sorafenib VEGFR-2 90 [7]
Sorafenib RAF-1 6 [7]
Aminothiazole 4 ROCK1 13 [13]

| Aminothiazole 4 | ROCK2 | 0.56 |[13] |

Neurodegenerative and Other Diseases

The application of pyridine-based compounds extends beyond cancer.

  • Neurodegenerative Diseases: Pyridine derivatives are being investigated for Alzheimer's disease by targeting the aggregation of amyloid β-peptide (Aβ) and inhibiting acetylcholinesterase.[16][17] Urea and thiourea-based molecules are also being evaluated for their ability to inhibit the aggregation of α-synuclein and tau proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively.[18][19]

  • Inflammatory Diseases: Through the inhibition of ASK1, pyridin-2-yl urea derivatives hold potential for treating inflammatory and fibrotic diseases.[2]

IV. Key Experimental Methodologies

Reproducible and validated experimental protocols are essential for the evaluation of novel compounds.

Experimental Protocol 4: In Vitro Antiproliferative (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][6]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 40 μL of 5 mg/mL solution) to each well and incubate for an additional 4 hours.[1][6]

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 μL), to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the resulting dose-response curve.[7]

G A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Read Absorbance on Plate Reader F->G H Calculate IC₅₀ G->H

Caption: Workflow for the MTT cell viability assay.

Experimental Protocol 5: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO and add it to the wells of a 384-well plate.[7]

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., VEGFR-2) and a suitable substrate peptide to the wells and incubate.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[7]

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.[7]

  • Detection: Stop the reaction and quantify the amount of product (e.g., ADP) produced using a detection reagent and a luminometer (e.g., ADP-Glo™ Kinase Assay).[7]

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.[7]

G A Dispense Test Compound into Plate B Add Kinase Enzyme and Substrate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC₅₀ F->G

Caption: Workflow for an in vitro kinase inhibition assay.

V. Conclusion and Future Directions

The this compound scaffold is a validated and highly promising core structure in drug discovery.[1] Its straightforward synthesis and amenability to structural modification make it an attractive starting point for developing novel therapeutic agents.[1] The demonstrated efficacy of its derivatives as potent kinase inhibitors highlights their potential, particularly in the development of new anticancer drugs.[9] Future research will likely focus on optimizing the structure of these compounds to enhance their potency, improve selectivity against a wider range of kinase targets, and refine their pharmacokinetic and ADME profiles to produce drug candidates with superior clinical outcomes.

References

The Supramolecular Architecture of Pyridin-2-yl-urea Macrocycles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyridin-2-yl-urea macrocycles represent a fascinating class of supramolecular building blocks, demonstrating a rich and tunable chemistry governed by non-covalent interactions. Their unique structural features, combining the hydrogen-bonding capabilities of the urea moiety with the coordination potential of the pyridine nitrogen, give rise to complex self-assembly behaviors, host-guest recognition, and promising applications in materials science and pharmacology. This technical guide provides an in-depth exploration of the core principles of this compound macrocycle supramolecular chemistry, with a focus on their synthesis, self-assembly, host-guest interactions, and burgeoning role in drug development. Detailed experimental protocols for key characterization techniques are provided, and quantitative data are summarized for comparative analysis.

Introduction

Supramolecular chemistry, the "chemistry beyond the molecule," has emerged as a powerful paradigm for the construction of functional materials and complex molecular systems. At the heart of this field lies the intricate dance of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. This compound macrocycles have garnered significant attention due to their pre-organized architecture that leverages these interactions for predictable and designable supramolecular assembly.

The incorporation of the this compound motif within a macrocyclic framework imparts a unique combination of rigidity and flexibility, leading to the formation of well-defined structures such as nanotubes and columnar arrays.[1][2][3] These assemblies can exhibit dynamic guest-binding properties, making them attractive candidates for applications in gas storage, sensing, and molecular encapsulation.[4][5] Furthermore, the ability of the this compound scaffold to interact with biological targets, such as kinases, has opened new avenues for the development of novel therapeutic agents.[6]

This guide will delve into the fundamental aspects of this compound macrocycles, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and harness their potential.

Synthesis of this compound Macrocycles

The synthesis of this compound macrocycles can be achieved through various synthetic strategies. A common approach involves the reaction of a diamine precursor with an isocyanate or a phosgene equivalent to form the urea linkages. The pyridine moiety can be incorporated into the backbone of the macrocycle or as a pendant group.

A general synthetic approach involves the multi-step synthesis of precursor molecules containing the pyridin-2-yl amine and isocyanate functionalities, followed by a final cyclization step.[7] For instance, a novel pyridyl urea-based macrocycle has been synthesized by first coupling benzyloxycarbonylaminopropyl-3-isocyanate with t-butyl 2-[(2-Aminopyridin-3-yl)oxy]acetate.[7] Subsequent deprotection of the amine and acid moieties, followed by coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), leads to the formation of the macrocycle.[7] The structures of the intermediates and the final macrocycle are typically confirmed by mass spectrometry and NMR spectroscopy.[7]

Another innovative, solvent- and halide-free method for the synthesis of pyridin-2-yl substituted ureas involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides.[8] This atom-economical approach offers a green alternative for producing these valuable building blocks in good to high yields (63-92%).[8]

Below is a generalized workflow for the synthesis of a this compound macrocycle.

G General Synthetic Workflow for this compound Macrocycles cluster_0 Precursor Synthesis cluster_1 Macrocyclization cluster_2 Purification & Characterization Pyridine Derivative Pyridine Derivative Coupling Reaction Coupling Reaction Pyridine Derivative->Coupling Reaction Diamine/Diisocyanate Diamine/Diisocyanate Diamine/Diisocyanate->Coupling Reaction Intermediate Product Intermediate Product Coupling Reaction->Intermediate Product Deprotection (if necessary) Deprotection (if necessary) Intermediate Product->Deprotection (if necessary) High Dilution Cyclization High Dilution Cyclization Deprotection (if necessary)->High Dilution Cyclization Final Macrocycle Final Macrocycle High Dilution Cyclization->Final Macrocycle Chromatography Chromatography Final Macrocycle->Chromatography Spectroscopy (NMR, MS) Spectroscopy (NMR, MS) Chromatography->Spectroscopy (NMR, MS) X-ray Crystallography X-ray Crystallography Spectroscopy (NMR, MS)->X-ray Crystallography

Caption: General workflow for the synthesis of this compound macrocycles.

Supramolecular Properties

Self-Assembly and Columnar Structures

A key feature of this compound macrocycles is their propensity to self-assemble into highly ordered supramolecular structures. The urea groups guide this assembly through the formation of robust three-centered hydrogen bonding motifs.[2] This directional interaction leads to the formation of one-dimensional columnar structures.[2][3]

Interestingly, even macrocycles lacking a central cavity can assemble into close-packed columns that are capable of absorbing guest molecules.[1][2][4] The packing of these columns is dense, with no obvious channels in the absence of a guest.[2] The inter-columnar space is often filled with solvent molecules or can be induced to accommodate other guest molecules.

G Self-Assembly of this compound Macrocycles into Columnar Structures Monomer Macrocycle Monomer H_Bonding Urea-Urea Hydrogen Bonding Monomer->H_Bonding Pi_Stacking Aromatic π-π Stacking Monomer->Pi_Stacking Columnar_Assembly Columnar Structure Macrocycle Macrocycle Macrocycle H_Bonding->Columnar_Assembly Pi_Stacking->Columnar_Assembly Guest_Inclusion Guest Inclusion Columnar_Assembly->Guest_Inclusion G This compound Macrocycles in Kinase Inhibition Macrocycle This compound Macrocycle Binding Binding to Active Site Macrocycle->Binding Kinase Kinase (e.g., ASK1) Kinase->Binding Inhibition Inhibition of Kinase Activity Binding->Inhibition Downstream Blockage of Downstream Signaling Inhibition->Downstream

References

Introduction: The Role of Pyridin-2-yl-urea in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the principles, practices, and applications of crystal engineering utilizing Pyridin-2-yl-urea building blocks, designed for researchers, scientists, and professionals in drug development.

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. Within this field, this compound derivatives have emerged as exceptionally versatile building blocks. Their significance stems from the unique combination of the urea moiety, a powerful hydrogen-bonding unit, and the pyridine ring, which introduces additional acceptor sites and opportunities for diverse intermolecular interactions.

The urea group is a well-established pharmacophore in medicinal chemistry, renowned for its capacity to form robust and predictable one-dimensional hydrogen-bonded chains known as the urea tape or α-network.[1][2] However, the incorporation of a pyridyl group introduces a competitive hydrogen bond acceptor (the pyridine nitrogen), leading to more complex and tunable supramolecular architectures. This competition between N-H···O (urea) and N-H···N (pyridyl) hydrogen bonds allows for the construction of varied crystalline networks with tailored physicochemical properties.[1] This guide explores the synthesis, structural characteristics, and applications of these building blocks, with a particular focus on their utility in the development of novel pharmaceutical agents.[3][4]

Core Concepts in this compound Crystal Engineering

The predictability of crystal packing is governed by the hierarchy of intermolecular interactions. In this compound systems, the primary interactions are hydrogen bonds, but their expression is nuanced.

Hydrogen Bonding Patterns and Supramolecular Synthons

The urea functionality provides two hydrogen bond donors (N-H) and one acceptor (C=O), predisposing it to form a bifurcated N-H···O hydrogen bond motif, creating a strong linear tape structure.[1] However, the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This creates a scenario of "synthon competition":

  • Urea Tape Synthon (N-H···O): This is a common motif in many diaryl ureas, leading to the formation of α-networks.[1]

  • Pyridyl-Urea Synthon (N-H···Npyridyl): The presence of the pyridine ring offers an alternative and often preferred binding site for the urea N-H donors. This interaction can disrupt the urea tape, leading to different and more complex packing patterns.[1]

Studies on N,N'-bis(3-pyridyl)urea show that crystal packing is often directed by N−H···Npyridyl, N−H···Owater, or N−H···I- hydrogen bonds, completely displacing the expected N-H···O urea tape.[1] This diversion is influenced by the electronic properties of substituents on the aromatic rings.[1]

Conformational Isomerism

Pyridin-2-yl ureas can exist as conformational isomers, primarily the (E,Z) and (Z,Z) forms. The equilibrium between these forms can be influenced by substituents. For instance, most pyrid-2-yl ureas show a slight preference for the (E,Z) form, but introducing a positively charged 1-methylpyridinium-2-yl substituent can increase the equilibrium constant for this form by an order of magnitude.[5] This conformational flexibility is a critical factor in determining the final crystal packing.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives and their co-crystals involves several established methodologies.

General Synthesis of this compound Derivatives

A common and efficient method involves the reaction of an appropriate aminopyridine with an isocyanate.[3][6]

Protocol: Synthesis via Isocyanate Addition [3]

  • Reactant Preparation: Dissolve the starting amine (e.g., 4-(quinazolin-7-yl)pyridin-2-amine, 0.44 mmol) in an anhydrous solvent such as Tetrahydrofuran (THF, 10 mL) in a reaction vessel.

  • Addition of Reagents: Add the corresponding isocyanate (e.g., phenyl isocyanate, 0.53 mmol) to the solution. Subsequently, add N,N-Diisopropylethylamine (DIPEA, 1.34 mmol).

  • Reaction Conditions: Heat the resulting mixture at 70 °C for 12 hours under an inert atmosphere.

  • Work-up and Purification: After cooling the reaction to room temperature, evaporate the excess solvent under reduced pressure. Purify the crude residue using silica gel column chromatography (e.g., 0–5% MeOH in DCM) to yield the final pyridin-2-yl urea product.

An alternative, solvent-free method involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides, offering a green and atom-economical route.[7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up & Purification cluster_end Final Product start1 Aminopyridine Derivative dissolve Dissolve Aminopyridine in Anhydrous Solvent (THF) start1->dissolve start2 Isocyanate Derivative add_reagents Add Isocyanate & DIPEA start2->add_reagents dissolve->add_reagents heat Heat at 70°C (12 hours) add_reagents->heat evaporate Evaporate Solvent heat->evaporate chromatography Silica Gel Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Caption: General workflow for the synthesis of this compound derivatives.

Co-crystal Formation Protocols

Co-crystallization is a key technique for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).[8] Liquid-assisted grinding and slow evaporation are common screening and synthesis methods.

Protocol: Co-crystal Screening by Liquid-Assisted Grinding (LAG) [9][10]

  • Preparation: Place stoichiometric amounts of the this compound and a chosen co-former into a mortar.

  • Grinding: Add a small drop of a solvent (e.g., methanol or ethanol).

  • Analysis: Grind the mixture manually with a pestle for a set period (e.g., 15-30 minutes).

  • Characterization: Analyze the resulting solid using techniques like IR spectroscopy or X-ray powder diffraction (XRPD) to identify the formation of a new crystalline phase. A positive result in IR is often indicated by peak shifts of more than 7 cm⁻¹ compared to the starting materials.[9]

Protocol: Bulk Synthesis by Slow Evaporation [11]

  • Dissolution: Dissolve stoichiometric amounts of the this compound and co-former in a suitable solvent or solvent mixture until a clear solution is obtained. Gentle heating may be applied.

  • Crystallization: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

  • Isolation: Collect the resulting crystals by filtration and wash with a minimal amount of cold solvent.

  • Drying: Dry the crystals under ambient or vacuum conditions.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for elucidating the precise three-dimensional structure of a crystalline solid.

Protocol: Crystal Structure Determination [12]

  • Crystal Mounting: Select a suitable single crystal of appropriate size and quality and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a specific temperature (e.g., room temperature or 120 K).[12][13]

  • Data Processing: Process the collected data, including corrections for Lorentz polarization effects and absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS) and refine it using full-matrix least-squares techniques (e.g., SHELXL). All non-hydrogen atoms are typically refined anisotropically.[12]

G cluster_design Design & Synthesis cluster_analysis Structural Analysis cluster_properties Property Evaluation cluster_goal Target Outcome select Select this compound & Co-former synthesize Synthesize Co-crystal (e.g., LAG, Evaporation) select->synthesize xrd Single-Crystal X-Ray Diffraction (SCXRD) synthesize->xrd interactions Analyze H-Bonds & Supramolecular Synthons xrd->interactions evaluate Evaluate Physicochemical Properties (Solubility, Stability) interactions->evaluate correlate Correlate Structure with Properties evaluate->correlate goal Optimized Solid Form (e.g., Improved Drug Product) correlate->goal

Caption: Logical workflow for a crystal engineering strategy using co-crystallization.

Quantitative Structural and Interaction Data

The precise arrangement of molecules in the crystal lattice is defined by quantitative crystallographic data.

Table 1: Selected Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Ref
1,3-Dicyclohexyl-3-[(pyridin-2-yl)carbonyl]urea monohydrate C₁₉H₂₇N₃O₂·H₂O Monoclinic P2₁/c 18.639 5.035 21.59 111.395 1887 [13]

| C₁₉H₁₃NO₇ | C₁₉H₁₃NO₇ | Monoclinic | P2₁/c | 10.669 | 11.544 | 14.045 | 105.98 | 1663 |[14] |

Table 2: Quantitative Interaction Data for Pyridin-2-yl ureas

System Parameter Value Conditions Ref
Pyrid-2-yl ureas Kᵢ ((E,Z)/(Z,Z) equilibrium) ~1-2 DMF-d₇ at -70 °C [5]
1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide Kᵢ ((E,Z)/(Z,Z) equilibrium) 14.2 ± 1.2 DMF-d₇ at -70 °C [5]

| Pyrid-2-yl ureas binding cytosine | KB (Binding constant) | 30 - 1700 M⁻¹ | DMF-d₇ |[5] |

G cluster_acceptors Competing H-bond Acceptors cluster_outcome Resulting Supramolecular Structure urea_nh Urea N-H (H-bond Donor) urea_o Urea C=O urea_nh->urea_o Forms Urea Tape (α-network) pyridyl_n Pyridyl N urea_nh->pyridyl_n Forms Pyridyl-Urea Dimer (Disrupts Tape) outcome Final Crystal Packing (Determined by strongest interaction, sterics, and electronics) urea_o->outcome pyridyl_n->outcome

Caption: Competing hydrogen bonding pathways in this compound systems.

Applications in Drug Development

The structural motifs accessible through this compound building blocks are highly relevant to medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutic agents.

Kinase Inhibition

The pyridine-urea scaffold is a key pharmacophoric feature in numerous small-molecule kinase inhibitors, including several FDA-approved anticancer drugs like Sorafenib and Regorafenib.[3] The urea moiety acts as a hinge-binder, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket. Researchers have successfully designed novel pyridin-2-yl urea inhibitors targeting kinases such as:

  • VEGFR2: Compounds have been synthesized and shown to have modest to potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis.[3][15]

  • ASK1: Novel pyridin-2-yl urea inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1) have been developed, with some showing nanomolar potency (IC₅₀ = 1.55 ± 0.27 nM), comparable to clinical candidates.[16]

Anticancer and Antiproliferative Agents

Beyond kinase inhibition, these building blocks are used to create metal complexes with therapeutic potential. Copper(II) complexes incorporating N,N-dialkyl-N′-(pyridin-2-yl)-ureas have been synthesized and evaluated for their in vitro anticancer activities against lung cancer cell lines, demonstrating that these coordination compounds are valuable starting points for developing new metal-based drugs.[17]

Improving Pharmaceutical Properties

Crystal engineering with this compound can be used to improve the properties of APIs. Co-crystallization is a proven strategy to enhance critical attributes such as:

  • Solubility: For poorly soluble drugs (BCS Class II or IV), forming a co-crystal can significantly increase aqueous solubility and dissolution rate, thereby improving bioavailability.[8][18]

  • Stability: Co-crystals can exhibit improved physical and chemical stability, protecting the API from degradation due to factors like humidity and temperature.[18]

Conclusion

This compound building blocks represent a powerful and versatile toolset for crystal engineering. The interplay between the robust urea tape synthon and the competitive pyridyl nitrogen acceptor allows for the rational design of a wide array of supramolecular architectures. Detailed experimental protocols for synthesis and co-crystallization, combined with rigorous structural analysis, enable the creation of crystalline solids with precisely tuned properties. The demonstrated success of this scaffold in designing potent kinase inhibitors and other therapeutic agents underscores its profound importance for researchers in materials science and drug development. Future work will likely focus on expanding the library of derivatives and co-formers to further refine control over solid-state properties for advanced pharmaceutical and technological applications.

References

Unraveling the Binding Landscape of Pyridin-2-yl-Urea: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth investigation into the binding modes of Pyridin-2-yl-urea derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative binding data, detailed experimental protocols, and a visual representation of relevant biological pathways and workflows.

The this compound moiety serves as a versatile backbone for the design of targeted therapeutics, particularly in oncology and inflammatory diseases. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases underpins its efficacy. This guide will delve into the specific binding interactions of these compounds with key protein targets, including Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Binding and Cellular Activity

The following tables summarize the inhibitory activities of various this compound derivatives against their target kinases and in cellular assays. This quantitative data is essential for structure-activity relationship (SAR) studies and for benchmarking novel compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Assay TypeReference
Compound 2ASK11.55 ± 0.27In vitro bioassay[1]
Compound 4ASK145.27 ± 4.82In vitro bioassay[1]
Compound 6ASK12.92 ± 0.28In vitro bioassay[1]
SelonsertibASK1Comparable to 1.55 nMClinical Inhibitor[1]
Pyridine-urea 8bVEGFR-25.0 ± 1.91 (µM)In vitro assay
Pyridine-urea 8eVEGFR-23.93 ± 0.73 (µM)In vitro assay
SorafenibVEGFR-290In vitro kinase assay
AxitinibVEGFR-2-FDA-approved inhibitor[2]
RegorafenibVEGFR-2-FDA-approved inhibitor[2]

Table 2: Anti-Proliferative Activity of this compound Derivatives

Compound IDCell LineGI₅₀/IC₅₀ (µM)Assay TypeReference
Compound 8aMCF70.06 ± 0.014Cytotoxicity Assay[2]
Compound 8hHCT1160.33 ± 0.042Cytotoxicity Assay[2]
Compound 8eMCF-70.22 (48h) / 0.11 (72h)MTT Assay
Compound 8nMCF-71.88 (48h) / 0.80 (72h)MTT Assay
DoxorubicinMCF-71.93 (48h)MTT Assay
SorafenibMCF-74.50 (48h)MTT Assay

Core Binding Modes and Key Interactions

While crystal structures of a parent this compound are not publicly available, molecular docking studies based on co-crystal structures of structurally related inhibitors provide significant insights into the plausible binding modes.

ASK1 Binding Mode

Docking studies of novel this compound inhibitors into the ATP-binding site of ASK1, using the crystal structure of a related inhibitor as a reference, have predicted two primary binding modes, referred to as Class I and Class II.[1] The urea moiety is central to binding, typically forming hydrogen bonds with the hinge region of the kinase. The pyridine ring often occupies a hydrophobic pocket, while the other substituted phenyl ring can be oriented towards the solvent-exposed region or another hydrophobic pocket, depending on the specific derivative.

VEGFR-2 Binding Mode

For VEGFR-2, docking studies of this compound hybrids, using the crystal structure of VEGFR-2 in complex with the urea-containing inhibitor Tivozanib (PDB ID: 4ASE), have revealed key interactions. The urea moiety consistently forms two hydrogen bonds with the side chains of Glu885 and Cys919 in the hinge region.[3] Furthermore, a common π-sulfur interaction is observed between one of the aromatic rings and the side chain of Cys1045 .[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and the methods used to investigate these compounds.

ASK1_Signaling_Pathway Stress_Stimuli Stress Stimuli (ROS, ER Stress) ASK1 ASK1 Stress_Stimuli->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1->MKK3_6 phosphorylates Pyridin_2_yl_urea This compound Inhibitor Pyridin_2_yl_urea->ASK1 inhibits JNK JNK MKK4_7->JNK activates p38 p38 MKK3_6->p38 activates Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation

ASK1 Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization VEGFR2->Dimerization Pyridin_2_yl_urea This compound Inhibitor Pyridin_2_yl_urea->VEGFR2 inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream_Signaling->Angiogenesis

VEGFR-2 Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serially Dilute This compound Incubation Add Compound, Kinase, and Substrate to Plate Compound_Dilution->Incubation Enzyme_Prep Prepare Kinase & Substrate Solution Enzyme_Prep->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction_Incubation Incubate at Controlled Temperature Initiation->Reaction_Incubation Stopping Stop Reaction Reaction_Incubation->Stopping Detection Add Detection Reagent (e.g., ADP-Glo™) Stopping->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

General Workflow for an In Vitro Kinase Inhibition Assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Formation cluster_measurement Measurement & Analysis Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Cell_Seeding->Adherence Compound_Treatment Treat with Various Concentrations of This compound Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent to each well Incubation->MTT_Addition MTT_Incubation Incubate to allow Formazan Crystal Formation MTT_Addition->MTT_Incubation Solubilization Dissolve Formazan Crystals (e.g., with DMSO) MTT_Incubation->Solubilization Absorbance_Reading Measure Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and GI₅₀/IC₅₀ Absorbance_Reading->Data_Analysis

Workflow for MTT Cell Proliferation Assay.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental results. The following are protocols for key assays used in the characterization of this compound inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ for ASK1)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.

Reagents and Materials:

  • Recombinant human ASK1 kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test this compound compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer with 5% DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of active ASK1 enzyme and MBP substrate to the wells and incubate briefly.

  • Initiate the kinase reaction by adding ATP (final concentration, e.g., 25 µM).

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Reagents and Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test this compound compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the GI₅₀ or IC₅₀ value.

Conclusion

The this compound scaffold is a validated and promising starting point for the development of potent and selective kinase inhibitors. The urea moiety's ability to form key hydrogen bond interactions with the kinase hinge region is a consistent feature of its binding mode. The pyridine rings provide opportunities for extensive interactions with hydrophobic regions and can be functionalized to fine-tune potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the discovery and optimization of novel this compound-based therapeutics. Future work, including the acquisition of high-resolution co-crystal structures, will further illuminate the intricate binding details and accelerate the design of next-generation inhibitors.

References

A Technical Guide to Quantum Chemical Calculations of Pyridin-2-yl-urea Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl-urea and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development, demonstrating potential as anticancer agents and kinase inhibitors.[1] The core structure, featuring a urea linkage flanked by a pyridine ring, serves as a versatile scaffold for designing therapeutic agents.[1] The urea moiety is a well-established pharmacophore known for its ability to form strong hydrogen bonds with biological targets.[2][3] Understanding the fundamental physicochemical properties of these molecules at a quantum level is crucial for rational drug design and for predicting their behavior and interaction with biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of this compound. These computational methods allow researchers to predict various molecular properties before undertaking extensive experimental synthesis and testing, thereby accelerating the drug discovery process. This guide provides an in-depth overview of the theoretical calculations used to characterize this compound, presenting key data, computational protocols, and workflow visualizations.

Calculated Physicochemical and Structural Properties

The properties of this compound are influenced by the electronic nature of the pyridine ring and the hydrogen bonding capabilities of the urea group.[1] Computational methods can predict these properties with a high degree of accuracy.

Molecular Geometry

Table 1: Predicted Geometrical Parameters for a Pyridyl Urea Moiety (Note: These are representative values based on general principles and data for analogous structures, as specific calculations for the parent compound are not detailed in the search results.)

ParameterBondPredicted Value
Bond Lengths C=O (Urea)~1.25 Å
C-N (Urea)~1.38 Å
C-C (Pyridine Ring)~1.39 - 1.40 Å
C-N (Pyridine Ring)~1.34 Å
Bond Angles N-C-N (Urea)~118°
N-C-O (Urea)~121°
C-N-C (Pyridine-Urea Linkage)~125°
Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule are critical for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.[5]

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.[5]

  • HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity.[5] A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5] Conversely, a small energy gap suggests the molecule is more reactive.[5]

These calculations are vital for designing molecules with specific electronic characteristics, for instance, in the development of materials or drugs where charge transfer is important.[6]

Table 2: Predicted Electronic Properties for Pyridyl Urea Analogues (Note: Values are illustrative and based on typical ranges for similar heterocyclic compounds as specific data for the parent this compound is not provided in the search results.)

PropertyPredicted Value (eV)Significance
HOMO Energy -6.0 to -7.0Electron-donating capability
LUMO Energy -1.0 to -2.0Electron-accepting capability
Energy Gap (ΔE) 4.0 to 5.0Chemical reactivity and stability
Vibrational Analysis (FT-IR and Raman Spectroscopy)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the vibrational modes of the molecule's functional groups. This is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Key predicted vibrational frequencies for this compound would include:

  • N-H stretching vibrations of the urea group, typically in the range of 3200-3400 cm⁻¹.[2]

  • A strong absorption for the C=O stretching of the urea carbonyl group, expected around 1640-1680 cm⁻¹.[2]

  • C-N stretching bands for the urea and pyridine groups, found around 1200-1400 cm⁻¹.[2]

  • Vibrations corresponding to the pyridine ring modes.[7]

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchUrea (NH)3200 - 3400
C=O StretchUrea (Carbonyl)1640 - 1680
C-N StretchUrea/Pyridine1200 - 1400
Ring VibrationsPyridine1400 - 1600

Computational Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocols are representative of those used to study pyridyl urea and related heterocyclic systems.

Density Functional Theory (DFT) Calculations

DFT is a popular and effective method for calculating the electronic structure of molecules.

  • Protocol:

    • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and robust choice that balances accuracy and computational cost for organic molecules.[5][7]

    • Basis Set Selection: A common basis set is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for systems with heteroatoms and potential hydrogen bonding.[4][5]

    • Software: Calculations are typically performed using software packages like Gaussian, AMBER, or similar programs.[8][9]

    • Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure. This is a prerequisite for all other calculations.

    • Frequency Calculation: Performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectra (IR/Raman).

    • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties like HOMO-LUMO energies and the molecular electrostatic potential.

Mandatory Visualizations

Workflow for Quantum Chemical Calculations

The following diagram illustrates a typical workflow for the theoretical analysis of a molecule like this compound.

G Computational Chemistry Workflow for this compound cluster_input Input cluster_calc Calculation cluster_output Output & Analysis Mol_Structure Initial Molecular Structure (this compound) Methodology Select Method & Basis Set (e.g., DFT/B3LYP/6-311++G(d,p)) Mol_Structure->Methodology Geo_Opt Geometry Optimization Methodology->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Elec_Prop Electronic Property Calculation Geo_Opt->Elec_Prop Opt_Geo Optimized Geometry (Bond Lengths, Angles) Geo_Opt->Opt_Geo Vib_Spectra Vibrational Spectra (IR/Raman) Freq_Calc->Vib_Spectra Elec_Data Electronic Data (HOMO, LUMO, MEP) Elec_Prop->Elec_Data Reactivity Reactivity & Stability Analysis Opt_Geo->Reactivity Vib_Spectra->Reactivity Elec_Data->Reactivity

Caption: Workflow for quantum chemical analysis of this compound.

Relationship Between Quantum Properties and Molecular Behavior

This diagram illustrates how calculated quantum properties relate to the overall chemical and biological behavior of the molecule.

G Connecting Quantum Properties to Molecular Behavior cluster_quantum Calculated Quantum Properties cluster_behavior Predicted Molecular Behavior HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity small gap = high reactivity Stability Molecular Stability HOMO_LUMO->Stability large gap = high stability MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity identifies electrophilic/ nucleophilic sites Interactions Intermolecular Interactions (e.g., with Proteins) MEP->Interactions predicts H-bonding sites Bond_Params Optimized Geometry Bond_Params->Stability Bond_Params->Interactions determines 3D shape for docking Drug_Likeness Drug-Likeness & ADME Reactivity->Drug_Likeness Interactions->Drug_Likeness

Caption: Relationship between calculated properties and molecular behavior.

References

Synthesis and Spectral Analysis of Pyridin-2-yl-urea Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and spectral analysis of Pyridin-2-yl-urea metal complexes. This compound derivatives serve as versatile N,O-chelate ligands, forming stable complexes with various transition metals. These complexes are of significant interest, particularly in the field of drug development, due to their potential as anticancer agents. This document outlines detailed experimental protocols for their synthesis and characterization, presents quantitative data in structured tables, and visualizes key experimental and biological pathways using Graphviz diagrams. The content is curated to be a valuable resource for researchers actively engaged in inorganic chemistry, medicinal chemistry, and drug discovery.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves a two-step process: the synthesis of the this compound ligand followed by its reaction with a suitable metal salt. The following protocols are based on established methods for the synthesis of copper(II) complexes, which are the most prevalent in the literature.

General Ligand Synthesis Protocol

The synthesis of N,N-dialkyl-N′-(pyridin-2-yl)-ureas can be achieved via an acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. This method provides a convenient route to a variety of substituted 2-pyridyl ureas.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate pyridine-N-oxide in a suitable organic solvent (e.g., acetonitrile).

  • Addition of Reagents: To this solution, add the corresponding dialkylcyanamide followed by a catalytic amount of a strong acid (e.g., trifluoroacetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound ligand.

  • Characterization: Confirm the structure and purity of the synthesized ligand using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.

General Metal Complex Synthesis Protocol (Example: Copper(II) Complexes)

The synthesized this compound ligands can be reacted with metal salts to form the desired complexes. The following is a general procedure for the synthesis of Cu(II) complexes.[1]

Experimental Protocol:

  • Ligand Solution: Dissolve the this compound ligand in a suitable solvent, such as methanol or ethanol, in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve an equimolar or appropriate stoichiometric amount of the metal salt (e.g., CuCl₂·2H₂O) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • Precipitation and Isolation: The metal complex may precipitate out of the solution upon mixing or after a period of stirring (typically 1-4 hours). If necessary, the reaction mixture can be gently heated to ensure complete reaction. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The complex can be further purified by recrystallization from an appropriate solvent system.

  • Drying: Dry the purified complex under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis Pyridine_N_Oxide Pyridine-N-Oxide Reaction_Ligand Reaction & Reflux Pyridine_N_Oxide->Reaction_Ligand Dialkylcyanamide Dialkylcyanamide Dialkylcyanamide->Reaction_Ligand Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Ligand Purification_Ligand Purification (Column Chromatography) Reaction_Ligand->Purification_Ligand Pyridin_2_yl_urea This compound Ligand Purification_Ligand->Pyridin_2_yl_urea Reaction_Complex Reaction in Solvent (e.g., Methanol) Pyridin_2_yl_urea->Reaction_Complex Metal_Salt Metal Salt (e.g., CuCl2) Metal_Salt->Reaction_Complex Purification_Complex Filtration & Washing Reaction_Complex->Purification_Complex Final_Complex This compound Metal Complex Purification_Complex->Final_Complex

General workflow for the synthesis of this compound metal complexes.

Spectral Analysis Techniques

A suite of spectroscopic techniques is essential for the comprehensive characterization of the synthesized metal complexes, confirming their structure, purity, and electronic properties.

Spectral_Analysis_Workflow cluster_techniques Spectroscopic Characterization cluster_information Information Obtained Synthesized_Complex Synthesized Metal Complex FTIR FT-IR Spectroscopy Synthesized_Complex->FTIR UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Complex->NMR Mass_Spec Mass Spectrometry (e.g., HRMS-ESI) Synthesized_Complex->Mass_Spec FTIR_Info Functional Groups Coordination Sites FTIR->FTIR_Info UV_Vis_Info Electronic Transitions Geometry UV_Vis->UV_Vis_Info NMR_Info Molecular Structure Ligand Environment NMR->NMR_Info Mass_Spec_Info Molecular Weight Elemental Composition Mass_Spec->Mass_Spec_Info

Logical relationship of spectral analysis techniques for complex characterization.
FT-IR Spectroscopy

Infrared spectroscopy is crucial for identifying the coordination mode of the this compound ligand to the metal center.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried complex with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectrum of the complex with that of the free ligand. Key vibrational bands to analyze include:

    • ν(C=O): A shift of the carbonyl stretching vibration to a lower frequency in the complex compared to the free ligand indicates coordination of the urea oxygen to the metal ion.

    • Pyridine Ring Vibrations: Changes in the positions of the pyridine ring vibrations can indicate the involvement of the pyridine nitrogen in coordination.

    • New Bands: The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations.

UV-Vis Spectroscopy

Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be indicative of its geometry.

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, DMF) of a known concentration.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of the complex solution over a range of approximately 200-800 nm.

  • Data Analysis: Analyze the positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands. The spectra of these complexes typically show bands corresponding to:

    • Intra-ligand (π→π and n→π) transitions:** Usually observed at higher energies (shorter wavelengths).

    • Ligand-to-metal charge transfer (LMCT) transitions.

    • d-d transitions: For transition metal complexes with d-electrons, these bands are typically weak and appear at lower energies (longer wavelengths). Their position is sensitive to the geometry of the complex.

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the diamagnetic complex (e.g., Zn(II) complexes) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

  • Data Analysis: Compare the chemical shifts of the complex with those of the free ligand. Coordination to the metal center will typically induce shifts in the signals of the ligand's protons and carbons, particularly those close to the coordination sites.

Mass Spectrometry

High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the complex and confirm its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent for ESI, such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibrant to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source. The instrument parameters (e.g., capillary voltage, drying gas flow, temperature) should be optimized to achieve stable ionization and minimize fragmentation.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak. For complexes of the type [M(L)₂Cl]⁺[Cl]⁻, a prominent peak corresponding to the [M(L)₂Cl]⁺ cation is often observed. The experimental mass and isotopic distribution pattern should be compared with the theoretical values for the proposed formula.

Data Presentation: Copper(II) this compound Complexes

The following tables summarize the characterization data for a series of representative Copper(II) this compound complexes.[1][2]

Table 1: Elemental Analysis and HRMS Data for Selected Cu(II) Complexes

Complex IDFormulaCalculated (%) C, H, NFound (%) C, H, NHRMS (ESI) m/z [M-Cl]⁺ CalculatedHRMS (ESI) m/z [M-Cl]⁺ Found
1 C₁₆H₂₂CuCl₂N₆O₂41.34, 4.77, 18.0841.12, 4.81, 17.84428.0783428.0765
2 C₁₆H₂₀CuCl₂N₈O₆34.93, 4.56, 18.1134.66, 4.72, 18.51518.0485518.0517
3 C₂₀H₂₆CuCl₂N₆O₂46.47, 5.07, 16.2646.54, 5.06, 16.17480.1096480.1120
4 C₂₄H₃₄CuCl₂N₆O₂49.53, 6.06, 14.4449.88, 5.71, 14.16536.1722536.1737
5 C₂₂H₂₈CuCl₂N₈O₆41.62, 4.44, 17.6541.40, 4.48, 17.29598.1111598.1119

Table 2: Key FT-IR Spectral Data (cm⁻¹) for Selected Cu(II) Complexes

Complex IDν(C=O) Amide IPyridine Ringνₐ(CN₂) Amide IIIνₛ(CN₂) Amide II
1 16311594, 14711518743
2 1644, 160514661543737
3 1629, 16051590, 14851517745
4 1640, 16171593, 14561526744
5 1637, 16031550, 14481522743

Note: Data presented are for representative complexes from the literature and may include solvates or hydrates.

Biological Activity and Signaling Pathways

This compound metal complexes, particularly those of copper, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often multifactorial, involving the modulation of key cellular signaling pathways.

Several copper complexes have been shown to exert their anticancer effects by inhibiting angiogenesis and inducing apoptosis. This is often achieved through the downregulation of the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR2) signaling pathway. Additionally, these complexes can trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-9.

Signaling_Pathway Potential Anticancer Signaling Pathways of this compound Copper Complexes cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction Complex This compound Cu(II) Complex VEGFR2 VEGFR2 Complex->VEGFR2 inhibits Bcl2 Bcl-2 (Anti-apoptotic) Complex->Bcl2 downregulates Bax Bax (Pro-apoptotic) Complex->Bax upregulates VEGF VEGF VEGF->VEGFR2 activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis

Signaling pathways potentially modulated by anticancer copper complexes.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and spectral characterization of this compound metal complexes, with a focus on copper(II) species due to their prevalence and promising biological activity. The detailed experimental protocols and tabulated spectral data serve as a practical resource for researchers in the field. The visualization of the synthetic workflow and potential biological signaling pathways offers a clear conceptual framework for understanding the production and mechanism of action of these compounds. While extensive data exists for copper complexes, further research into complexes with other transition metals such as nickel, cobalt, and zinc is warranted to explore a broader range of chemical properties and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Pyridin-2-yl-urea Derivatives as VEGFR-2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth, invasion, and metastasis.[3][4] The VEGF/VEGFR-2 signaling pathway plays a pivotal role in this process.[1][2] Consequently, inhibiting VEGFR-2 is a well-established strategy in oncology.[1][5] Pyridin-2-yl-urea derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling and inhibiting angiogenesis.[6][7][8] Several FDA-approved anticancer drugs, such as Sorafenib and Axitinib, incorporate pyridine and urea moieties, highlighting the significance of this chemical scaffold.[7]

These application notes provide an overview of the mechanism of action, quantitative activity data for representative this compound derivatives, and detailed protocols for their evaluation as VEGFR-2 inhibitors.

Mechanism of Action: VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[1][3][4] These pathways are crucial for promoting endothelial cell proliferation, survival, and migration.[2][3] this compound derivatives act as ATP-competitive inhibitors, preventing the autophosphorylation of VEGFR-2 and subsequently blocking the entire downstream signaling cascade.[1][9]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding Dimerization Dimerization VEGFR-2->Dimerization Autophosphorylation (P) Autophosphorylation (P) Dimerization->Autophosphorylation (P) PLCγ PLCγ Autophosphorylation (P)->PLCγ PI3K PI3K Autophosphorylation (P)->PI3K This compound Derivative This compound Derivative This compound Derivative->Autophosphorylation (P) Inhibition PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MAPK MAPK Raf->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Data Presentation: In Vitro Activity of Representative this compound Derivatives

The following tables summarize the in vitro VEGFR-2 inhibitory activity and anti-proliferative effects of selected this compound derivatives against various cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity

CompoundIC50 (µM) vs. VEGFR-2Reference CompoundIC50 (µM) vs. VEGFR-2Reference
8b 5.0 ± 1.91Sorafenib0.09 ± 0.01[6]
8e 3.93 ± 0.73Sorafenib0.09 ± 0.01[6]
10 0.12Sorafenib0.10[9]
8 0.13Sorafenib0.10[9]
9 0.13Sorafenib0.10[9]
2n 0.024Cabozantinib-[10]
2f 0.035Cabozantinib-[10]

Table 2: Anti-proliferative Activity (GI50/IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)PC-3 (Prostate)Reference DrugCell LineGI50/IC50 (µM)Reference
8e 0.22 (48h)---DoxorubicinMCF-71.93[6]
8n 1.88 (48h)---DoxorubicinMCF-71.93[6]
10 6.084.25--SorafenibMCF-75.47[9][11]
9 11.064.68--SorafenibHepG29.18[9][11]
8 10.294.34--DoxorubicinMCF-78.07[9][11]
8a 0.06---IrinotecanMCF-70.35[7]
8h --0.33-IrinotecanHCT-1160.62[7]
2n 0.76--1.85CabozantinibMCF-71.06[10]
2f 2.15--3.42CabozantinibPC-32.01[10]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is designed to determine the in vitro potency of this compound derivatives by measuring their ability to inhibit VEGFR-2 kinase activity. The assay quantifies the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[1][2]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[2]

  • 5x Kinase Buffer[2][12]

  • ATP[2][12]

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[2][12]

  • Test this compound derivative

  • Kinase-Glo® MAX Reagent[12][13]

  • White 96-well plates[12][13]

  • Microplate reader capable of measuring luminescence[12]

Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM.[1][2]

    • Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[2][12]

    • Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[12]

  • Assay Procedure:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate.[12]

    • Add 25 µL of the Master Mix to each well of a white 96-well plate.[2][12]

    • Add 5 µL of the diluted test compound to the 'Test Inhibitor' wells.

    • Add 5 µL of 1x Kinase Buffer with the same DMSO percentage to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.[2]

    • To initiate the reaction, add 20 µL of the diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.[2][12]

    • Incubate the plate at 30°C for 45 minutes.[2][12]

  • Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.[2][12]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[2][12]

    • Read the luminescence using a microplate reader.[2]

  • Data Analysis:

    • Subtract the 'Blank' reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 'Positive Control'.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow prep Reagent Preparation (Buffer, Compound Dilutions, Enzyme) plate_setup Plate Setup (Add Master Mix, Compound/Control) prep->plate_setup reaction Initiate Kinase Reaction (Add VEGFR-2 Enzyme) plate_setup->reaction incubation Incubate (30°C for 45 min) reaction->incubation detection_reagent Add Detection Reagent (Kinase-Glo® MAX) incubation->detection_reagent rt_incubation Incubate (Room Temp for 10-15 min) detection_reagent->rt_incubation read Read Luminescence rt_incubation->read analysis Data Analysis (Calculate % Inhibition, Determine IC50) read->analysis

Caption: General workflow for the in vitro VEGFR-2 kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[14]

  • Detergent Reagent (e.g., DMSO or a specialized solubilization buffer)[14]

  • 96-well cell culture plates

  • Spectrophotometer

Protocol:

  • Cell Plating:

    • Harvest and resuspend cells in complete culture medium.

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium alone as a negative control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT Reagent to each well.[14]

    • Incubate for 2 to 4 hours, or until a purple precipitate is visible.[14]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.[14]

    • Leave the plate at room temperature in the dark for at least 2 hours.[14]

    • Measure the absorbance at 570 nm using a spectrophotometer.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the GI50/IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol provides a generalized framework for evaluating the anti-tumor efficacy of a this compound derivative in a subcutaneous xenograft mouse model.[3]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • Sterile, serum-free medium or Matrigel

  • Test this compound derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Subcutaneously inject a suspension of cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.[3]

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.[3]

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

  • Compound Administration:

    • Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule (e.g., daily for 21 days).[3]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the vehicle control group.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess angiogenesis).

Xenograft_Workflow cell_prep Cancer Cell Preparation implantation Subcutaneous Implantation into Mice cell_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomize into Groups (Treatment vs. Control) monitoring->randomization treatment Compound/Vehicle Administration randomization->treatment evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation analysis Endpoint Analysis (Tumor Excision, IHC) evaluation->analysis

Caption: General experimental workflow for an in vivo tumor xenograft study.

Conclusion

The this compound scaffold represents a validated and promising framework for the development of potent and selective VEGFR-2 inhibitors for cancer therapy. The protocols outlined in these application notes provide a robust methodology for the in vitro and in vivo characterization of novel derivatives. By systematically evaluating their enzymatic inhibition, anti-proliferative activity, and in vivo efficacy, researchers can identify lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols: Pyridin-2-yl-urea in ASK1 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apoptosis signal-regulating kinase 1 (ASK1), also known as mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum stress, and inflammatory signals.[1][2] Upon activation, ASK1 phosphorylates and activates downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[2] This signaling cascade plays a pivotal role in regulating cellular responses such as apoptosis, inflammation, and differentiation.[2] Dysregulation of the ASK1 pathway has been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target.[1]

The pyridin-2-yl-urea scaffold has emerged as a promising pharmacophore for the development of potent and selective ASK1 inhibitors.[3][4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of ASK1 and preventing its catalytic activity. This document provides detailed application notes and protocols for the use of this compound derivatives in ASK1 kinase inhibition assays, including quantitative data for selected compounds and a step-by-step guide for performing the assay in a research setting.

Data Presentation: In Vitro Potency of this compound Derivatives against ASK1

The inhibitory activity of several this compound derivatives against ASK1 has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below for comparison with the clinical-stage inhibitor Selonsertib.[3]

CompoundStructureTargetIC50 (nM)Reference
Compound 2 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(5-methoxyindolin-1-yl)ureaASK11.55 ± 0.27[3]
Selonsertib (GS-4997) 4-(4-((5-fluoro-2-(1-phenyl-1H-imidazole-5-carboxamido)benzamido)methyl)-1,2,4-triazol-3-yl)pyridine 1-oxideASK1~5 - 19[3]
Compound 4 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(6-methoxyindolin-1-yl)ureaASK145.27 ± 4.82[3]
Compound 6 1-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-(7-methoxyindolin-1-yl)ureaASK12.92 ± 0.28[3]

Experimental Protocols

In Vitro ASK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based kinase assay to determine the IC50 values of this compound compounds against ASK1. The assay measures the amount of ADP produced, which is proportional to kinase activity.[4]

Materials:

  • Active ASK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor stock solution in kinase assay buffer containing 5% DMSO to achieve a range of final concentrations (e.g., starting from 10 µM).[4]

  • Kinase Reaction:

    • In a 5 µL reaction volume, combine the following in each well of the plate:

      • Active ASK1 enzyme (final concentration e.g., 6.25 ng/µL).[4]

      • This compound inhibitor at various concentrations.

      • Substrate (MBP, final concentration e.g., 0.1 µg/µL).[4]

      • ATP (final concentration e.g., 25 µM).[4]

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 40 minutes).[4]

  • ADP Detection:

    • Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[4]

    • Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.[4]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET Based Kinase Binding Assay (LanthaScreen™)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the ASK1 kinase.[3]

Materials:

  • ASK1 enzyme

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • This compound inhibitor compounds

  • Kinase buffer

  • DMSO

Procedure:

  • Reagent Preparation: [3]

    • Prepare a 3X solution of the test inhibitor in kinase buffer.

    • Prepare a 3X solution of the ASK1 enzyme and the Europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Plate Setup: [3]

    • Add 5 µL of the 3X inhibitor solution to the wells of a suitable microplate.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation and Measurement: [3]

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).

  • Data Analysis: [3]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

ASK1 Signaling Pathway

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress, etc.) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis, Inflammation, Differentiation JNK->Apoptosis p38->Apoptosis Inhibitor This compound Inhibitor Inhibitor->ASK1_active Inhibits Kinase_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor prep_reagents Prepare Kinase Reaction Mix (ASK1, Substrate, ATP) start->prep_reagents plate_setup Add Inhibitor and Reaction Mix to Plate prep_inhibitor->plate_setup prep_reagents->plate_setup incubation Incubate to Allow Kinase Reaction plate_setup->incubation stop_reaction Stop Reaction and Detect Signal (e.g., ADP-Glo) incubation->stop_reaction read_plate Measure Luminescence or TR-FRET Signal stop_reaction->read_plate data_analysis Data Analysis: Plot Dose-Response Curve read_plate->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50

References

Application Notes and Protocols: Development of Pyridin-2-yl-urea Based Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridin-2-yl-urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent anti-proliferative activities against a range of cancer cell lines.[1][2] The core structure, featuring a urea linkage flanked by a pyridine ring, serves as a versatile scaffold for designing novel therapeutic agents.[1] These compounds often exert their anti-cancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as those mediated by protein kinases.[1][3] This document provides a detailed overview of the synthesis, in vitro evaluation, and mechanism of action of these promising anti-proliferative agents.

Data Presentation

The anti-proliferative activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of selected compounds against different cancer cell lines as reported in the literature.

Table 1: Anti-proliferative Activity of this compound Derivatives against MCF-7 Breast Cancer Cell Line

CompoundTreatment Duration (h)IC50 (µM)Reference CompoundIC50 (µM)
8e480.22Doxorubicin1.93
8e720.11--
8n481.88Doxorubicin1.93
8n720.80--
Sorafenib484.50--
Data sourced from a study by El Naggar et al. (2018).[2][4]

Table 2: Anti-proliferative Activity of Copper(II) Complexes of 2-Pyridyl Ureas against Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)
Cu(U3)2Cl2NCI-H197539.6 ± 4.5
Cu(U11)2Cl2NCI-H197533.4 ± 3.8
NCI-H1975 is a drug-resistant non-small cell lung cancer cell line.[5][6]

Table 3: Anti-proliferative Activity of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

CompoundA549 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)PC3 IC50 (µM)
9b< 5< 3< 5< 5
9d< 5< 3< 5< 5
The study highlighted that compounds with a 1-methylpiperidin-4-yl group and fluorine substitutions on the phenyl ring showed enhanced activity.[7]

Table 4: Anti-proliferative and VEGFR-2 Inhibitory Activity of Selected Pyridine-Ureas

CompoundMean Growth Inhibition (%) (NCI 58 cell line panel)VEGFR-2 IC50 (µM)
8b435.0 ± 1.91
8e493.93 ± 0.73
These compounds exhibited broad-spectrum anti-proliferative activity.[2][4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Isocyanate Reaction

This protocol describes a common method for the synthesis of N,N'-disubstituted ureas.[1][8]

Materials:

  • Appropriate aminopyridine (e.g., 2-aminopyridine)

  • Corresponding isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reactant Preparation: Dissolve an equimolar amount of the selected aminopyridine in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation: While stirring the aminopyridine solution at room temperature, add the corresponding isocyanate dropwise.

  • Reaction Conditions: Maintain the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and continue stirring for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]

  • Product Isolation: The desired this compound derivative often precipitates out of the solution upon completion of the reaction. Collect the solid product by filtration.

  • Purification: Wash the collected solid with a suitable solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.[1]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Anti-proliferative Activity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[1][5][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound compounds.[5] Also, include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[1][5] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[5] Shake the plates for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Pyridin2ylUrea This compound Derivatives Pyridin2ylUrea->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflows

cluster_synthesis Synthesis Workflow start Start: Aminopyridine + Isocyanate reaction Reaction in Anhydrous Solvent (Inert Atmosphere) start->reaction precipitation Product Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure this compound Derivative characterization->end cluster_assay MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with This compound Compounds seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate IC50 Values read->analyze

References

Application Notes and Protocols for High-Throughput Screening of Pyridin-2-yl-urea Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl-urea and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug discovery.[1] This scaffold is a well-established pharmacophore, frequently associated with kinase inhibition, and has been integral to the development of numerous therapeutic agents.[1][2] The central urea moiety acts as a rigid linker, capable of forming crucial hydrogen bonds with biological targets, while the pyridine rings provide opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][3] Many compounds featuring this core structure have demonstrated potent anti-proliferative activity against a variety of cancer cell lines by targeting key proteins in tumorigenesis, such as receptor tyrosine kinases (RTKs) and other protein kinases.[1][4]

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound libraries to identify and validate novel kinase inhibitors. The protocols outlined below describe a primary biochemical screen, secondary confirmation and cytotoxicity assays, and a data analysis workflow to advance promising hits.

Postulated Mechanism of Action: Kinase Inhibition

Many this compound derivatives function as Type II kinase inhibitors. They typically bind to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation. This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors that target the active conformation.[2] A prominent target for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, making it a validated target for cancer therapy.[2][5] Another important target is Apoptosis signal-regulating kinase 1 (ASK1), which is implicated in inflammatory and fibrotic diseases.[3][6]

Below is a diagram illustrating the proposed inhibition of the VEGFR-2 signaling pathway by a this compound compound.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf Kinase PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibition VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following protocols describe a tiered approach for screening a this compound library, from a primary high-throughput screen to secondary assays for hit validation and characterization.

Protocol 1: Primary High-Throughput Screening (HTS) - In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay is designed to quantify the ability of compounds in the library to inhibit the activity of a specific kinase, such as VEGFR-2.[7]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • This compound compound library

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense the diluted compounds into a 384-well plate.

  • Add the VEGFR-2 enzyme and the substrate peptide to the wells and incubate.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and quantify the amount of ADP produced using a detection reagent and a luminometer.[7]

Data Analysis:

  • Calculate the percent inhibition for each compound relative to positive and negative controls.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).

Protocol 2: Secondary Assay - Dose-Response and IC50 Determination

Compounds identified as hits in the primary screen should be further evaluated to confirm their activity and determine their potency.

Procedure:

  • Prepare a dose-response curve for each hit compound with a broader range of concentrations.

  • Perform the in vitro kinase inhibition assay as described in Protocol 1.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal curve using appropriate software.[7]

Protocol 3: Cytotoxicity Assessment - MTT Assay

It is crucial to assess the cytotoxicity of hit compounds to distinguish between specific kinase inhibition and general toxicity. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[4][8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)[7]

  • Complete culture medium

  • This compound hit compounds

  • MTT solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.[7]

  • Treat the cells with various concentrations of the hit compounds for a specified duration (e.g., 48 or 72 hours).[7]

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.[7]

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[4][8]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis:

  • Calculate the percentage of cell viability relative to vehicle-treated control cells.[8]

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for cytotoxicity.[8]

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound library is depicted below.

HTS_Workflow Start This compound Compound Library Primary_HTS Primary HTS Assay (e.g., In Vitro Kinase Assay) Start->Primary_HTS Hit_ID Hit Identification (% Inhibition > Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hits Inactive Inactive Compounds Hit_ID->Inactive Non-Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT) Dose_Response->Cytotoxicity Hit_Validation Hit Validation Cytotoxicity->Hit_Validation Lead_Opt Lead Optimization Hit_Validation->Lead_Opt Validated Hits Toxic Toxic Compounds Hit_Validation->Toxic Toxic Hits

Caption: High-throughput screening workflow.

Data Presentation

The quantitative data from the screening and validation assays should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Data for Hit Compounds

Compound IDTarget KinaseIC50 (µM)
8bVEGFR-25.0 ± 1.91
8eVEGFR-23.93 ± 0.73
Compound 2ASK10.00155 ± 0.00027
SorafenibVEGFR-20.09 ± 0.01
Data sourced from references[5][6].

Table 2: In Vitro Cytotoxicity Data for Pyridine-Urea Derivatives

Compound IDCancer Cell LineExposure Time (h)IC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
8aMCF-7 (Breast)-0.06 ± 0.014Irinotecan0.35 ± 0.069
8hHCT116 (Colon)-0.33 ± 0.042Irinotecan0.62 ± 0.003
8iMCF-7 (Breast)-0.16 ± 0.013Irinotecan0.35 ± 0.069
8eMCF-7 (Breast)480.22Doxorubicin1.93
8nMCF-7 (Breast)481.88Doxorubicin1.93
8eMCF-7 (Breast)720.11Doxorubicin-
8nMCF-7 (Breast)720.80Doxorubicin-
Cu(U3)₂Cl₂NCI-H1975 (Lung)7239.6 ± 4.5--
Cu(U11)₂Cl₂NCI-H1975 (Lung)7233.4 ± 3.8--
Data sourced from references[4][9][10].

Hit Validation and Progression

The process of identifying promising hit compounds from a high-throughput screen involves a set of logical criteria.

Hit_Validation_Logic Input Screening Data (Potency, Efficacy, Cytotoxicity) Potency_Check Potent in Primary Assay? (e.g., IC50 < 1 µM) Input->Potency_Check Selectivity_Check Selective for Target vs. Off-targets? Potency_Check->Selectivity_Check Yes Discard_Potency Discard (Low Potency) Potency_Check->Discard_Potency No Toxicity_Check Low Cytotoxicity in Normal Cells? Selectivity_Check->Toxicity_Check Yes Discard_Selectivity Discard (Poor Selectivity) Selectivity_Check->Discard_Selectivity No Promising_Hit Promising Hit Compound Toxicity_Check->Promising_Hit Yes Discard_Toxicity Discard (High Toxicity) Toxicity_Check->Discard_Toxicity No

Caption: Logical criteria for identifying promising hit compounds.

Conclusion

The high-throughput screening of this compound libraries is a powerful approach for the discovery of novel kinase inhibitors with therapeutic potential. The protocols and workflows detailed in these application notes provide a robust framework for identifying, validating, and prioritizing hit compounds for further development. Careful data analysis and a systematic approach to hit validation are essential for the successful progression of promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols for the Characterization of Pyridin-2-yl-urea using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-2-yl-urea and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects.[1] The urea functional group serves as a rigid scaffold that can participate in crucial hydrogen bonding interactions with biological targets, while the pyridine rings provide opportunities for further molecular interactions and property modulation.[1] Accurate and unambiguous characterization of these molecules is a critical step in the drug development pipeline to confirm identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable and complementary analytical techniques for the structural elucidation of small organic molecules like this compound.[2][3] NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation, confirming its elemental composition.[4][5]

This document provides detailed application notes and experimental protocols for the characterization of this compound using both NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Structural Elucidation of this compound

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of organic compounds in solution.[3] For a typical this compound derivative, a suite of NMR experiments is employed to confirm its chemical structure.

  • ¹H NMR: This is the starting point for most structural analyses.[4] It provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). For this compound, one would expect to see distinct signals for the protons on the two pyridine rings and the N-H protons of the urea linkage. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the pyridine rings. The NH protons often appear as broad singlets and their exchange with deuterium can be confirmed by adding a drop of D₂O to the NMR tube.[6]

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule.[4] Each unique carbon atom in the structure will typically give rise to a distinct signal. For this compound, characteristic signals would be observed for the carbons of the pyridine rings and a downfield signal for the carbonyl carbon of the urea group (typically >150 ppm).[7][8]

  • 2D NMR (COSY, HSQC, HMBC): For more complex or novel derivatives, two-dimensional NMR experiments are essential to piece together the structure.[2]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), helping to map out the proton connectivity within each pyridine ring.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[9] This is crucial for connecting the different fragments of the molecule, for instance, linking the NH proton to the carbons of the adjacent pyridine ring and the carbonyl carbon, thereby confirming the urea linkage and the overall structure.

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a this compound sample for NMR analysis.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice as urea NH protons are typically well-resolved.[7][10]

  • NMR tube (5 mm diameter)

  • Pipettes and vial

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently vortex or sonicate the vial to completely dissolve the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra. Typical parameters on a 400 or 500 MHz spectrometer are sufficient.[11]

Data Presentation: Representative NMR Data

The following table summarizes typical chemical shift ranges for a generic 1-(Pyridin-2-yl)-3-(phenyl)urea. Actual values will vary based on substitution and solvent.

Atom ¹H NMR δ (ppm) ¹³C NMR δ (ppm) Notes
Urea NH8.5 - 10.5 (broad s)-Chemical shift is concentration and solvent dependent.
Urea C=O-152 - 156Carbonyl signal is a key indicator.[6]
Pyridine H (ortho to N)8.1 - 8.5 (d)147 - 150
Pyridine H (para to N)7.6 - 7.9 (t)138 - 142
Pyridine H (meta to N)7.0 - 7.4 (d, t)114 - 122
Phenyl H (ortho to urea)7.4 - 7.7 (d)138 - 141
Phenyl H (meta to urea)7.2 - 7.5 (t)128 - 130
Phenyl H (para to urea)6.9 - 7.2 (t)118 - 122

Data compiled from representative compounds in literature.[6][7][10]

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1d Acquire 1D Spectra (¹H, ¹³C) transfer->acquire_1d Insert into Spectrometer acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Spectra (FT, Phasing, Baseline Correction) acquire_2d->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate report report elucidate->report Final Structure Confirmation

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Application Note: Molecular Weight and Formula Confirmation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and for determining its elemental formula.[12]

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like this compound.[13] It typically generates protonated molecules, [M+H]⁺, in positive ion mode. The accurate mass of this ion allows for the confirmation of the compound's molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm).[7] This precision allows for the determination of the unique elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For example, HRMS can differentiate C₁₂H₁₁N₃O from other potential isobaric formulas.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering further structural confirmation. Common fragmentation pathways for this compound involve cleavage of the urea linkage and fragmentation of the pyridine rings.[14]

Protocol: Mass Spectrometry Sample Preparation and Analysis

This protocol describes a general procedure for preparing a this compound sample for LC-MS analysis with ESI.

Materials:

  • This compound sample (~1 mg)

  • High-purity solvents (e.g., Methanol, Acetonitrile, Water)

  • Volatile acid (e.g., Formic Acid)

  • Volumetric flasks and pipettes

  • Autosampler vial

Procedure:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent mixture appropriate for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.

  • Transfer to Vial: Transfer the final working solution to an autosampler vial.

  • Analysis: Place the vial in the autosampler of the LC-MS system.

  • Data Acquisition: The sample is injected into the liquid chromatograph (for separation from any minor impurities) and then introduced into the mass spectrometer. Acquire data in positive ESI mode over a relevant m/z range. Perform both full scan MS for the [M+H]⁺ ion and MS/MS on the parent ion to observe fragmentation.

Data Presentation: Representative Mass Spectrometry Data

The following table summarizes expected m/z values for a generic 1-(Pyridin-2-yl)-3-(phenyl)urea (Molecular Formula: C₁₂H₁₁N₃O, Monoisotopic Mass: 213.0902 Da).

Ion Formula Calculated m/z Notes
[M+H]⁺C₁₂H₁₂N₃O⁺214.0975The primary molecular ion observed in positive ESI.[6]
[M+Na]⁺C₁₂H₁₁N₃ONa⁺236.0794Sodium adduct, often observed.[10]
Fragment 1C₅H₅N₂⁺93.0447Corresponds to the pyridin-2-amine fragment ion.
Fragment 2C₆H₆NO⁺108.0444Corresponds to the phenylisocyanate fragment ion.
Fragment 3C₇H₆N₂O⁺134.0475Corresponds to the phenylurea fragment ion.

Fragmentation patterns are predictive and can vary based on instrument conditions.[14][15]

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (~1 mg/mL) dilute Dilute to Working Concentration (1-10 µg/mL) stock->dilute transfer Transfer to Autosampler Vial dilute->transfer inject Inject Sample transfer->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis (Full Scan & MS/MS) ionize->analyze find_mw Determine Molecular Weight ([M+H]⁺) analyze->find_mw confirm_formula Confirm Formula (HRMS) find_mw->confirm_formula analyze_frag Analyze Fragmentation Pattern confirm_formula->analyze_frag report report analyze_frag->report Final Formula & MW Confirmation Logical_Flow start Synthesized this compound Compound ms_analysis Mass Spectrometry Analysis start->ms_analysis nmr_analysis NMR Spectroscopy Analysis start->nmr_analysis check_mw Molecular Weight Correct? ms_analysis->check_mw check_structure NMR Data Matches Proposed Structure? nmr_analysis->check_structure check_mw->check_structure Yes fail Re-evaluate Synthesis / Purify Sample check_mw->fail No check_structure->fail No success Structure Confirmed check_structure->success Yes

References

Application Notes: Evaluating Pyridin-2-yl-urea Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The principle of the assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5] This protocol provides a detailed method for evaluating the cytotoxic effects of Pyridin-2-yl-urea compounds, a class of molecules with potential anticancer properties, on cultured cell lines.[6][7]

Audience

This document is intended for researchers, scientists, and drug development professionals involved in toxicology, pharmacology, and cancer research.

Core Principles & Considerations

  • Mechanism of Action: The conversion of MTT to formazan is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[1][8] The resulting insoluble purple formazan crystals are dissolved using a solubilizing agent, and the absorbance of the colored solution is quantified spectrophotometrically.[8]

  • Cell Line Selection: The choice of cell line is critical and should be relevant to the research question. For cancer research, a panel of cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line should be considered to assess both efficacy and off-target cytotoxicity.[9][10]

  • Compound Handling: this compound compounds may have limited aqueous solubility. A suitable solvent, such as Dimethyl Sulfoxide (DMSO), is often required to prepare a stock solution.[11] It is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest dose of the compound) to account for any solvent-induced cytotoxicity.[4]

  • Assay Optimization: Optimal cell seeding density and incubation times for both drug treatment (e.g., 24, 48, 72 hours) and MTT incubation (typically 2-4 hours) should be determined empirically for each cell line to ensure results are within the linear range of the assay.[4][5][12]

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

Detailed Experimental Protocol

1. Materials and Reagents

  • Selected adherent cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in DMSO. Store at -20°C.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2] Filter-sterilize the solution using a 0.2 µm filter and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[13]

  • Solubilization Solution: 100% DMSO is commonly used to dissolve the formazan crystals.[2]

3. Cell Seeding

  • Culture cells in T-75 flasks until they reach 70-80% confluency.[5]

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 10,000 cells/well). Leave wells on the plate perimeter filled with 100 µL of sterile PBS to minimize edge effects.[11]

  • Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume exponential growth.[14]

4. Compound Treatment

  • On the day of treatment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the appropriate wells.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Wells containing cells with fresh medium only (represents 100% viability).

    • Vehicle Control: Wells containing cells treated with medium containing the highest concentration of DMSO used in the serial dilutions.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

5. MTT Assay Procedure

  • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls (final MTT concentration will be 0.5 mg/mL).[1][13]

  • Return the plate to the incubator and incubate for 2 to 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[4]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][14]

  • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.[4][15]

6. Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15]

  • Data Normalization:

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • IC50 Determination: The IC50 is the concentration of an inhibitor required to reduce the viability of a cell population by 50%.[16]

    • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the corresponding % Cell Viability on the y-axis.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism or Microsoft Excel) to fit the data and calculate the precise IC50 value.[16][17]

Data Presentation

The cytotoxic activity of this compound derivatives is typically summarized by their IC50 values. Data should be presented in a clear, tabular format for easy comparison across different cell lines and treatment durations.

Compound IDCell LineTreatment Duration (hours)IC50 (µM) ± SD
This compoundMCF-7 (Breast Cancer)4815.2 ± 1.8
This compoundA549 (Lung Cancer)4828.5 ± 3.1
This compoundHCT116 (Colon Cancer)4819.7 ± 2.5
This compoundWI-26 (Normal Lung)48> 100
Doxorubicin (Control)MCF-7 (Breast Cancer)480.8 ± 0.1

Table represents example data. SD = Standard Deviation from at least three independent experiments.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridin-2-yl-urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro and in vivo evaluation of Pyridin-2-yl-urea compounds as potential anticancer agents. The protocols outlined below are based on established methodologies for assessing cytotoxicity, mechanism of action, and preclinical efficacy.

Introduction

This compound derivatives have emerged as a promising class of small molecules in oncology research, demonstrating significant anti-proliferative activity across various cancer cell lines.[1][2] Their mechanism of action is often attributed to the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth, proliferation, and angiogenesis.[2][3] This document details the experimental procedures to characterize the anticancer properties of this compound class.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to allow for easy comparison of compound potency.

Table 1: Anticancer Activity of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 8aMCF7Breast Cancer0.06[4]
Compound 8hHCT116Colon Cancer0.33[4]
Compound 8eMCF-7Breast Cancer0.22 (48h), 0.11 (72h)[2][5]
Compound 8nMCF-7Breast Cancer1.88 (48h), 0.80 (72h)[2][5]
Cu(U3)₂Cl₂NCI-H1975Lung Cancer39.6[6][7]
Cu(U11)₂Cl₂NCI-H1975Lung Cancer33.4[6][7]
Compound 9bMCF7Breast Cancer< 3[8]
Compound 9dMCF7Breast Cancer< 3[8]
Compound 9bPC3Prostate Cancer< 3[8]
Compound 9dPC3Prostate Cancer< 3[8]
Compound 9gHCT116Colon CancerInhibition Ratio: 25.56%
Compound 8bMCF-7Breast CancerInhibition Ratio: 26.46%
Compound 16MCF-7Breast Cancer4.63[9]
Compound 4PC-3Prostate Cancer4.84[9]
Compound 5PC-3Prostate Cancer4.73[9]
Compound 8PC-3Prostate Cancer4.69[9]

Experimental Protocols

In Vitro Methodologies

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound compound stock solution (in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Human cancer cell lines

    • This compound compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the this compound compound at various concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.

  • Materials:

    • Human cancer cell lines

    • This compound compound

    • 70% cold ethanol

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat cells with the this compound compound for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

In Vivo Methodology

1. Xenograft Tumor Model

This protocol describes a generalized approach for evaluating the in vivo anticancer efficacy of this compound compounds using a subcutaneous xenograft model in immunocompromised mice.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

    • Human cancer cell line (e.g., HCT-116, MCF-7)

    • Matrigel (optional)

    • This compound compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

    • Calipers

    • Animal balance

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer the this compound compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

    • Evaluate the antitumor efficacy based on tumor growth inhibition.

Visualizations

Signaling Pathway

VEGFR-2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf Activates Pyridin2ylUrea This compound Derivative Pyridin2ylUrea->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation CellCulture Cancer Cell Culture (e.g., MCF-7, HCT-116) Treatment Treatment with This compound CellCulture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle Xenograft Xenograft Model Establishment MTT->Xenograft Lead Compound Selection InVivoTreatment Compound Administration Xenograft->InVivoTreatment Monitoring Tumor Growth and Body Weight Monitoring InVivoTreatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

References

Application Notes and Protocols for the Use of Pyridin-2-yl-urea Derivatives in the Development of Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridin-2-yl-urea derivatives as a promising class of compounds in the development of novel anti-fibrotic therapies. This document details their mechanism of action, protocols for their synthesis and evaluation, and a preclinical development workflow.

Introduction to this compound Derivatives as Anti-Fibrotic Agents

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure. It is a major contributor to morbidity and mortality in a wide range of chronic diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease. A key signaling pathway implicated in the progression of fibrosis is mediated by Transforming Growth Factor-beta (TGF-β). TGF-β signaling, through its type I receptor Activin Receptor-Like Kinase 5 (ALK5), plays a central role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.

This compound derivatives have emerged as a promising class of small molecule inhibitors targeting key kinases involved in fibrotic signaling cascades. Notably, certain derivatives have been identified as potent inhibitors of ALK5, thereby blocking the downstream effects of TGF-β and attenuating the fibrotic response. This document provides detailed methodologies for researchers to explore and develop this compound derivatives as potential anti-fibrotic agents.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

The anti-fibrotic activity of many this compound derivatives stems from their ability to inhibit the kinase activity of ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, these compounds prevent the phosphorylation of downstream signaling molecules, Smad2 and Smad3. This inhibition blocks the nuclear translocation of the Smad complex and subsequent transcription of pro-fibrotic genes.

Below is a diagram illustrating the inhibition of the TGF-β/ALK5 signaling pathway by a this compound derivative.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation pSmad2_3 pSmad2/3 Smad4 Smad4 pSmad2_3->Smad4 Complex Formation Smad_complex Smad2/3/4 Complex DNA DNA Smad_complex->DNA Nuclear Translocation Pro_fibrotic_genes Pro-fibrotic Gene Transcription DNA->Pro_fibrotic_genes This compound This compound Derivative This compound->ALK5 Inhibition

Inhibition of TGF-β/ALK5 signaling by a this compound derivative.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative this compound and related derivatives against various targets relevant to fibrosis.

Compound IDChemical ScaffoldTargetAssayIC50Reference
GW6604 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridineALK5 AutophosphorylationIn vitro kinase assay140 nM[1]
TGF-β-induced PAI-1 transcriptionCellular assay500 nM[1]
Compound 12m 2-(Pyridin-2-yl) pyrimidine derivativeHSC-T6 cell proliferationMTT Assay45.69 µM[2]
Compound 12q 2-(Pyridin-2-yl) pyrimidine derivativeHSC-T6 cell proliferationMTT Assay45.81 µM[2]
Compound 8e Pyridine-urea derivativeVEGFR-2In vitro kinase assay3.93 µM[3]
MCF-7 cell proliferationMTT Assay0.22 µM (48h)[3]
Compound 8b Pyridine-urea derivativeVEGFR-2In vitro kinase assay5.0 µM[3]
Compound 2n 1,3-diphenylurea appended aryl pyridinec-METIn vitro kinase assay18 nM[4]
VEGFR-2In vitro kinase assay24 nM[4]
ASK1 Inhibitor 2 Pyridin-2-yl urea derivativeASK1In vitro bioassay1.55 nM[2]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of N-phenyl-N'-(pyridin-2-yl)urea, a foundational structure for many anti-fibrotic this compound derivatives.

Materials:

  • 2-Aminopyridine

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-phenyl-N'-(pyridin-2-yl)urea as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Anti-Fibrotic Activity - TGF-β-induced Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the ability of a test compound to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.

Materials:

  • Human lung fibroblasts (e.g., IMR-90)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • Test compound (this compound derivative)

  • Positive control (e.g., SB-525334, an ALK5 inhibitor)

  • 96-well cell culture plates

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system

Procedure:

  • Seed human lung fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

  • Induce fibroblast-to-myofibroblast transition by adding TGF-β1 (e.g., 5 ng/mL) to the wells (except for the negative control wells).

  • Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate the cells with the primary antibody against α-SMA, followed by the fluorescently-labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the fluorescence intensity of α-SMA and normalize it to the cell number (DAPI count) to determine the inhibitory effect of the compound.

Protocol 3: In Vivo Evaluation of Anti-Fibrotic Efficacy - Bleomycin-Induced Pulmonary Fibrosis Model

This in vivo model is widely used to assess the efficacy of anti-fibrotic compounds in a setting that mimics human idiopathic pulmonary fibrosis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Test compound (this compound derivative)

  • Vehicle for compound administration

  • Apparatus for intratracheal instillation

  • Hydroxyproline assay kit

  • Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

  • Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) or saline (for the control group).

  • Begin treatment with the test compound or vehicle on a specified day post-bleomycin instillation (e.g., day 7 for therapeutic intervention). Administer the compound daily via an appropriate route (e.g., oral gavage).

  • Monitor the body weight and general health of the animals throughout the study.

  • On day 21 or 28, euthanize the mice and collect the lungs.

  • Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis. Embed the tissue in paraffin and stain sections with Masson's trichrome to visualize collagen deposition.

  • Homogenize the other lung lobe for biochemical analysis.

  • Determine the total lung collagen content using a hydroxyproline assay according to the manufacturer's instructions.

  • Compare the extent of fibrosis (histology) and collagen content (hydroxyproline assay) between the vehicle-treated and compound-treated groups to assess the anti-fibrotic efficacy of the this compound derivative. The ALK5 inhibitor SB-525334 has been shown to attenuate histopathological alterations and decrease collagen mRNA expression in this model.[1]

Preclinical Development Workflow for this compound Anti-Fibrotic Agents

The following diagram outlines a typical preclinical screening cascade for the development of this compound derivatives as anti-fibrotic agents.

Preclinical_Workflow cluster_Discovery Discovery & Lead Identification cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Validation cluster_Candidate_Selection Candidate Selection HTS High-Throughput Screening (e.g., ALK5 Kinase Assay) Hit_Validation Hit Validation & Confirmation HTS->Hit_Validation Lead_Generation Lead Generation (SAR Studies) Hit_Validation->Lead_Generation Cellular_Assays Cellular Assays (e.g., FMT Assay, Proliferation Assay) Lead_Generation->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pSmad) Cellular_Assays->Mechanism_of_Action ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Mechanism_of_Action->ADME_Tox PK_Studies Pharmacokinetic Studies in Rodents ADME_Tox->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Bleomycin-induced Lung Fibrosis, CCl4-induced Liver Fibrosis) PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Studies Efficacy_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate

Preclinical development workflow for anti-fibrotic agents.

This structured approach, from initial high-throughput screening to in vivo efficacy and safety studies, provides a robust framework for the identification and development of novel this compound derivatives as clinically viable anti-fibrotic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Pyridin-2-yl-urea Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Pyridin-2-yl-urea and its derivatives.

Synthesis Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the prevalent method involving the reaction of 2-aminopyridine with an isocyanate.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. The most common issues include:

  • Moisture in the reaction: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which decomposes to an amine and carbon dioxide.[1][2] This side reaction consumes your isocyanate, reducing the yield of the desired urea.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Formation of symmetrical byproducts: The amine formed from isocyanate hydrolysis can react with remaining isocyanate to form a symmetrical diaryl urea (e.g., N,N'-diphenylurea if using phenyl isocyanate). Similarly, if the reaction conditions are not optimal, self-condensation of the starting materials can occur.

    • Solution: Add the isocyanate dropwise to the solution of 2-aminopyridine to maintain a low concentration of the isocyanate, which minimizes self-reaction.[3] Ensure equimolar amounts of the reactants are used.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the product or starting materials.[4]

    • Solution: Most reactions between aminopyridines and isocyanates proceed well at room temperature or with gentle heating (e.g., 60-70°C).[5][6] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.

Q2: I am observing the formation of significant amounts of N,N'-diphenylurea (or another symmetrical urea) as a byproduct. How can I prevent this?

A2: The formation of symmetrical ureas is a common side reaction. This occurs when the isocyanate reacts with the amine byproduct of isocyanate hydrolysis or when two molecules of the same amine react with a phosgene equivalent if one is used for in-situ isocyanate generation.

  • Preventative Measures:

    • Strict Anhydrous Conditions: The primary cause is often moisture. Use anhydrous solvents and an inert atmosphere to prevent the hydrolysis of the isocyanate.

    • Order of Addition: Add the isocyanate solution slowly to the stirred solution of 2-aminopyridine. This ensures that the isocyanate preferentially reacts with the desired amine which is in higher concentration.[3]

    • Use of Pre-formed Isocyanate: If possible, using a pre-synthesized and purified isocyanate can give more control over the reaction compared to in-situ generation.

Q3: My reaction is not going to completion, even after an extended period. What should I do?

A3: An incomplete reaction can be due to several factors:

  • Insufficient Reactivity: The specific aminopyridine or isocyanate used may have low reactivity due to electronic or steric effects.

    • Solution: Gentle heating (e.g., to 60-80°C) can help to drive the reaction to completion.[7] The use of a catalyst is generally not required for the reaction of amines with isocyanates but could be considered for particularly unreactive substrates.

  • Purity of Starting Materials: Impurities in the 2-aminopyridine or isocyanate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill the 2-aminopyridine if necessary. If using a commercial isocyanate that has been stored for a long time, its purity may be compromised.

Purification Troubleshooting Guide

This section provides guidance on common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs): Purification

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.[8] The resulting oil often traps impurities.

  • Solutions:

    • Add More Solvent: The most common reason is that the solution is too concentrated. Add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly.[8]

    • Reduce Cooling Rate: Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[9]

    • Change Solvent System: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point, or use a mixed solvent system. For mixed solvents, dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity is observed, then add a few drops of the good solvent to redissolve and cool slowly.[10]

    • Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites for crystal growth.[3]

Q2: I have a low recovery after recrystallization. How can I improve this?

A2: Low recovery is often due to using too much solvent or washing the crystals with a solvent in which they are too soluble.

  • Optimization Steps:

    • Use a Minimum of Hot Solvent: During the dissolution step, use only the minimum amount of boiling solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.[11]

    • Cool Thoroughly: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving a significant amount of the product.[11]

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[12] If recovery is consistently low, consider testing other solvents. Common solvent systems for aryl ureas include ethanol/water, ethyl acetate/hexanes, and acetone/water.[4][5]

Q3: My compound is difficult to purify by column chromatography, showing streaking or poor separation. What can I try?

A3: Pyridin-2-yl-ureas contain a basic pyridine nitrogen and a hydrogen-bonding urea moiety, which can lead to interactions with the silica gel, causing streaking and poor separation.

  • Troubleshooting Column Chromatography:

    • Add a Modifier to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase. This will deactivate the acidic sites on the silica gel and reduce tailing.

    • Use a Different Stationary Phase: If silica gel is problematic, consider using alumina (neutral or basic) or a reverse-phase C18 column.

    • Optimize the Mobile Phase: A common mobile phase for purifying pyridin-2-yl-ureas is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[6][13] Experiment with different solvent polarities to achieve better separation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 1,1-dimethyl-3-(pyridin-2-yl)urea

EntryReactant 1Reactant 2Acid (equiv.)Temperature (°C)Time (h)Yield (%)Reference
1Pyridine N-oxideDimethylcyanamide (3.0 equiv.)MeSO₃H (3.0)60393[14]
2Pyridine N-oxideDimethylcyanamide (1.0 equiv.)MeSO₃H (1.0)80368[14]
3Pyridine N-oxideDimethylcyanamide (1.5 equiv.)MeSO₃H (1.0)80392[14]
4Pyridine N-oxideDimethylcyanamide (2.0 equiv.)MeSO₃H (1.0)80391[14]

Table 2: Common Recrystallization Solvents for Aryl Ureas

Compound TypeSolvent SystemObservationsReference
General Aryl UreasEthanol/WaterGood for many derivatives, allows for tunable polarity.[5]
General Aryl UreasEthyl Acetate/HexanesEffective for compounds with moderate polarity.[5]
PhenylureaWaterPhenylurea can be recrystallized from boiling water.[5]
Substituted Pyridin-yl UreasMethanol/DCMUsed for purification post-synthesis.[6]
Substituted Pyridin-yl UreasChloroform/WaterUsed in biphasic extraction for purification.[15]

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-N'-(pyridin-2-yl)urea

This protocol is a general procedure based on the reaction of 2-aminopyridine with phenyl isocyanate.

Materials:

  • 2-Aminopyridine

  • Phenyl isocyanate

  • Anhydrous Toluene (or other suitable anhydrous aprotic solvent like THF or DCM)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus (round-bottom flask, condenser), magnetic stirrer, and heating mantle.

Procedure:

  • Setup: Assemble the reflux apparatus and ensure it is flame-dried or oven-dried to remove all moisture. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Reactant Preparation: In the round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in anhydrous toluene.

  • Reaction: To the stirred solution of 2-aminopyridine, add phenyl isocyanate (1.0 eq.) dropwise at room temperature over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The product often begins to precipitate out of the toluene solution.[3] Monitor the reaction for completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within a few hours to overnight.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with a cold, non-polar solvent like hexane to remove any unreacted starting materials.[3] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dry the final product under vacuum.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification aminopyridine 2-Aminopyridine in Anhydrous Solvent reaction_step Mix and Stir (Room Temp or Heat) Under Inert Atmosphere aminopyridine->reaction_step isocyanate Isocyanate (e.g., Phenyl Isocyanate) isocyanate->reaction_step precipitation Precipitation of Product reaction_step->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Non-Polar Solvent filtration->washing purification_step Recrystallization or Column Chromatography washing->purification_step final_product Pure this compound purification_step->final_product

Caption: General synthesis workflow for this compound.

Purification_Workflow Purification Decision Workflow start Crude Product check_purity TLC/NMR Analysis of Crude Product start->check_purity recrystallization Recrystallization check_purity->recrystallization Relatively Clean column Column Chromatography check_purity->column Multiple Impurities or Oily Product check_recrys Check Purity (TLC/NMR/Melting Point) recrystallization->check_recrys check_column Check Purity of Fractions (TLC) column->check_column pure_product Pure Product check_recrys->column Still Impure check_recrys->pure_product Pure check_column->column Separation Ineffective (Adjust Eluent/Stationary Phase) combine_fractions Combine Pure Fractions & Evaporate Solvent check_column->combine_fractions Pure Fractions Found combine_fractions->pure_product

Caption: Decision workflow for purification of this compound.

Troubleshooting_Tree Troubleshooting Common Synthesis Issues issue Problem: Low Yield cause1 Symmetrical Byproducts in NMR/TLC? issue->cause1 cause2 Incomplete Reaction by TLC? issue->cause2 cause1->cause2 No solution1 Indicates Moisture. - Use anhydrous solvents. - Run under inert gas. - Slow isocyanate addition. cause1->solution1 Yes solution2 Low Reactivity or Temp. - Gently heat reaction (e.g., 60°C). - Allow longer reaction time. - Check starting material purity. cause2->solution2 Yes solution3 Product Lost in Work-up. - Minimize solvent in recrystallization. - Wash crystals with ice-cold solvent. cause2->solution3 No

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Improving the Solubility of Pyridin-2-yl-urea for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Pyridin-2-yl-urea and related compounds in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous buffers?

A1: this compound, like many urea-containing compounds, can have limited aqueous solubility due to its crystalline structure and molecular properties that do not readily interact with water.[1] Over 70% of new chemical entities face this challenge, making solubility enhancement a critical step for successful in vitro experiments.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[1][2] It is a powerful organic solvent that is compatible with most in vitro assays at low final concentrations (typically ≤ 0.5%).[1][3] Information on this compound specifically notes its sparse solubility in DMSO and slight solubility in methanol.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?

A3: This phenomenon, often called "crashing out" or "solvent shock," occurs when the compound's solubility dramatically decreases as it moves from a high-concentration organic solvent (DMSO) to a primarily aqueous environment.[2] To prevent this, several strategies can be employed:

  • Slower Addition: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling.[3]

  • Pre-warming: Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound.[3][4]

  • Serial Dilution: Perform an intermediate dilution step in the aqueous buffer or media.[4]

  • Lower Final Concentration: The desired final concentration may exceed the compound's aqueous solubility limit. It's essential to determine the maximum soluble concentration under your experimental conditions.[2][4]

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Yes, the solubility of compounds containing pyridine and urea moieties can be pH-dependent.[2][3] Urea itself is more stable in a pH range of 4-8.[5] It is advisable to test the solubility of this compound in buffers with slightly different pH values to find the optimal condition for your assay, ensuring the pH is also compatible with your biological system.[3][4]

Q5: Are there any additives I can use to improve the solubility of this compound in my assay?

A5: Yes, several excipients can be used to enhance aqueous solubility:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol 400 (PEG 400), to your aqueous buffer can increase the solubility of your compound.[6]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[7][8] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[9]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.[2][4]
Solvent Shock Rapid dilution of the concentrated DMSO stock into the aqueous medium. Action: Add the DMSO stock dropwise while gently vortexing the medium. Consider a serial dilution approach.[2][3][4]
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Action: Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions.[3][4]
High Final DMSO Concentration The final percentage of DMSO in the assay is too high, which can sometimes paradoxically lead to precipitation for certain compounds and can be toxic to cells. Action: Keep the final DMSO concentration consistent and as low as possible, typically at or below 0.5%.[3][10]
Issue 2: Delayed Precipitation (After Incubation)
Potential Cause Recommended Solution
Temperature Shift Moving from room temperature preparation to a 37°C incubator can affect solubility. Action: Pre-warm all solutions to the incubation temperature before mixing. Ensure the incubator temperature is stable.[3]
pH Shift in Media Cellular metabolism or the CO2 environment can alter the pH of the culture medium over time, affecting compound solubility. Action: Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration. Monitor the pH of your culture medium.[3][4]
Interaction with Media Components Salts, proteins, or other components in the media can interact with the compound, reducing its solubility. Action: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3]
Compound Instability The compound may degrade over time into less soluble byproducts. Action: Assess the stability of this compound under your specific culture conditions. Consider preparing fresh compound-containing media more frequently.[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile, appropriate vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, use an ultrasonic bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied if necessary.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Before use, thaw the aliquot and warm it to room temperature, vortexing gently to ensure any precipitate is redissolved.[3]

Protocol 2: Solubility Enhancement with a Co-solvent
  • Buffer Preparation: Prepare your standard aqueous assay buffer.

  • Co-solvent Addition: Create several versions of the buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% ethanol or PEG 400).

  • Compound Dilution: Add a small volume of your this compound DMSO stock solution to each co-solvent buffer to reach the desired final assay concentration. Ensure the final DMSO concentration remains constant and below the assay's tolerance limit (e.g., 0.5%).[1]

  • Mixing and Observation: Vortex briefly to mix. Visually inspect for any precipitation immediately and after a period equivalent to your assay's duration.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Cyclodextrin Solution Preparation: Prepare a stock solution of a suitable cyclodextrin (e.g., Methyl-β-cyclodextrin) in your aqueous assay buffer.

  • Complex Formation (Kneading Method):

    • Weigh the desired amounts of this compound and the cyclodextrin (a molar ratio between 1:1 and 1:2 is a good starting point).

    • Mix the powders thoroughly in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder.

    • Knead the mixture with a pestle for 30-45 minutes to form a uniform paste.

    • Dry the paste in an oven at 40-50°C or under a vacuum until all solvent is removed. The resulting solid is the drug-cyclodextrin complex.[1]

  • Solubility Test: Test the solubility of the newly formed complex directly in your aqueous assay buffer.

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Co-solvents

Aqueous Buffer Co-solvent Co-solvent Conc. (%) Max. Soluble Conc. of this compound (µM) Observations
PBS (pH 7.4)None0< 1Immediate Precipitation
PBS (pH 7.4)Ethanol15Clear Solution
PBS (pH 7.4)Ethanol215Clear Solution
PBS (pH 7.4)PEG 40018Clear Solution
PBS (pH 7.4)PEG 400220Clear Solution
DMEM + 10% FBSNone02Slight Haze
DMEM + 10% FBSEthanol110Clear Solution

Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.

Visualizations

experimental_workflow Experimental Workflow for Improving Solubility start Start: Poorly Soluble This compound prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock test_direct Test Direct Dilution in Aqueous Buffer prep_stock->test_direct precipitate Precipitation Observed? test_direct->precipitate success Success: Proceed with Assay precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes use_cosolvent Option 1: Add Co-solvent (Ethanol, PEG 400) troubleshoot->use_cosolvent adjust_ph Option 2: Adjust Buffer pH troubleshoot->adjust_ph use_cyclo Option 3: Use Cyclodextrin troubleshoot->use_cyclo retest Re-test Solubility use_cosolvent->retest adjust_ph->retest use_cyclo->retest retest->precipitate troubleshooting_logic Troubleshooting Logic for Compound Precipitation start Compound Precipitates in Assay when When does it precipitate? start->when immediate Immediately upon dilution when->immediate Immediately delayed After incubation when->delayed Delayed check_conc Is final concentration too high? immediate->check_conc check_ph Is media pH stable? delayed->check_ph lower_conc Lower concentration check_conc->lower_conc Yes check_dilution Is dilution too rapid? check_conc->check_dilution No slow_dilution Use dropwise addition or serial dilution check_dilution->slow_dilution Yes check_temp Is media cold? check_dilution->check_temp No warm_media Pre-warm media to 37°C check_temp->warm_media Yes buffer_media Use buffered media (HEPES) check_ph->buffer_media No check_interaction Interaction with media components? check_ph->check_interaction Yes test_simple_buffer Test in simple buffer (PBS) check_interaction->test_simple_buffer Possible check_stability Is compound stable? check_interaction->check_stability No fresh_prep Prepare fresh solutions check_stability->fresh_prep No

References

"addressing Pyridin-2-yl-urea precipitation issues in cell culture media"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Addressing Pyridin-2-yl-urea Precipitation Issues in Cell Culture Media

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing compound precipitation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why are they used in research?

A1: this compound derivatives are a class of small molecules widely investigated in drug discovery, particularly in oncology.[1][2] Their chemical structure serves as a versatile scaffold for designing potent inhibitors of various protein kinases.[1][3] For example, some have been shown to target Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3] A well-known drug, Sorafenib, is a multi-kinase inhibitor built on a bi-aryl urea scaffold.[4][5]

Q2: I'm observing a precipitate after adding my this compound compound to cell culture media. What are the common causes?

A2: Precipitation of hydrophobic compounds like those in the this compound class is a frequent issue in aqueous cell culture media.[3][6] The primary causes include:

  • Low Aqueous Solubility: These compounds are often inherently hydrophobic and have poor solubility in water-based solutions.[3][6][7]

  • Solvent Shock: This is a primary cause of immediate precipitation. It occurs when a concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous media. The compound "crashes out" as the organic solvent disperses, leaving the compound unable to dissolve in the surrounding aqueous environment.[3][8]

  • High Final Concentration: The desired experimental concentration may simply exceed the compound's solubility limit in the final media formulation.[3][8]

  • Temperature Changes: Adding a compound stock to cold media can decrease its solubility.[8] Likewise, temperature shifts when moving plates from a room-temperature hood to a 37°C incubator can affect solubility.[9]

  • Media Composition and pH: Components in the media, such as salts and proteins, can interact with the compound, reducing its solubility.[3] The solubility of pyridinyl compounds can also be pH-dependent, and shifts in media pH due to CO2 concentration or cellular metabolism can trigger precipitation over time.[3][7][9]

  • Compound Instability: The compound may degrade over time during incubation, with the degradation products being less soluble.[10]

Q3: What is the recommended solvent and concentration for preparing a stock solution?

A3: For most poorly water-soluble kinase inhibitors, including this compound derivatives, 100% anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3][6][7] A typical stock concentration is between 1-10 mM, which provides a balance between having a concentrated stock for serial dilutions and avoiding precipitation within the stock itself.[3] It is crucial to ensure the compound is fully dissolved by vortexing or brief sonication.[8]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general rule is to keep the final concentration below 0.5%, and ideally at or below 0.1% for most cell-based assays.[7][8][11] The sensitivity to DMSO can vary between cell lines, so it is essential to run a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cells.[6][7]

Q5: Should I use media that has a visible precipitate for my experiment?

A5: No, it is not recommended to use cell culture media with a visible precipitate.[6] The presence of a precipitate means the actual concentration of the dissolved, active compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[9] Precipitates can also be harmful to cell health and interfere with imaging-based assays.

Troubleshooting Guides

If you encounter precipitation, these troubleshooting workflows can help identify and solve the problem.

Issue 1: Immediate Precipitation Upon Dilution

This issue is commonly caused by "solvent shock," where the compound rapidly leaves the organic solvent and cannot dissolve quickly enough in the aqueous media.[3]

G start Precipitate forms immediately check_stock Is the stock solution clear and fully dissolved? start->check_stock dissolve_stock Action: Ensure complete dissolution. Gentle warming (37°C) or vortexing may help. check_stock->dissolve_stock No check_media_temp Was the cell culture media pre-warmed to 37°C? check_stock->check_media_temp Yes dissolve_stock->check_media_temp warm_media Action: Always pre-warm media to 37°C before adding the compound. check_media_temp->warm_media No check_dilution How was the stock solution added to the media? check_media_temp->check_dilution Yes warm_media->check_dilution improper_dilution Added directly or too quickly check_dilution->improper_dilution proper_dilution Dropwise while vortexing/swirling check_dilution->proper_dilution fix_dilution Action: Use serial dilutions or add stock dropwise to the vortex of swirling media to avoid localized high concentrations. improper_dilution->fix_dilution check_concentration Does precipitation persist? proper_dilution->check_concentration fix_dilution->check_concentration lower_concentration Action: The desired concentration exceeds the compound's solubility limit. Lower the final concentration or perform a solubility test to find the maximum limit. check_concentration->lower_concentration Yes resolved Problem Resolved check_concentration->resolved No

Caption: A stepwise approach to resolving immediate precipitation.

Issue 2: Delayed Precipitation During Incubation

This can occur due to factors like temperature shifts, pH changes in the media from cell metabolism, or compound instability over time.[9][10]

G start Precipitate forms over time in incubator cause Potential Causes? start->cause temp Temperature Fluctuations cause->temp ph pH Shift in Media cause->ph instability Compound Instability cause->instability concentration Media Evaporation cause->concentration sol_temp Solution: - Ensure incubator temperature is stable. - Minimize removing plates from the incubator. temp->sol_temp sol_ph Solution: - Ensure media is buffered for the CO2 level (e.g., use HEPES). - Change media more frequently in dense cultures. ph->sol_ph sol_instability Solution: - Assess compound stability over the experiment's time course. - Prepare fresh media with the compound more frequently. instability->sol_instability sol_concentration Solution: - Ensure proper incubator humidification. - Use low-evaporation lids or sealing membranes. concentration->sol_concentration resolved Problem Resolved? sol_temp->resolved sol_ph->resolved sol_instability->resolved sol_concentration->resolved lower_conc Action: Lower the final working concentration. resolved->lower_conc No end Experiment Optimized resolved->end Yes

Caption: A decision tree for addressing delayed precipitation.

Data & Protocols

Data Presentation

Table 1: General Guidelines for Stock and Working Solutions of this compound Compounds

Parameter Recommendation Rationale Citations
Primary Stock Solvent 100% Anhydrous DMSO High solvating power for non-polar, hydrophobic compounds. [3][6]
Stock Concentration 1 - 10 mM A balance between having a concentrated stock and avoiding precipitation within the stock itself. [3]
Stock Storage -20°C or -80°C in single-use aliquots Minimizes freeze-thaw cycles which can cause precipitation. Prevents water absorption by DMSO. [6][9]
Final DMSO Concentration ≤ 0.1% - 0.5% Minimizes solvent-induced cytotoxicity. The exact tolerance is cell-line dependent. [7][8][11]

| Media for Dilution | Pre-warmed to 37°C | Improves compound solubility and prevents temperature shock. |[7][8][9] |

Table 2: Solubility Data for Sorafenib (A Representative this compound Compound)

Solvent / Medium Solubility Notes Citations
DMSO ~20 mg/mL High solubility, suitable for stock solutions. [12]
Water Insoluble / Very Low (~10-20 µM) Highlights the hydrophobic nature of the compound class. [4][13]
1:2 DMSO:PBS (pH 7.2) ~0.3 mg/mL Demonstrates solubility in a buffered aqueous solution after initial DMSO dissolution. [12]
0.1 N HCl + 1.0% SDS 0.314 - 1.103 mg/mL Shows that surfactants can improve solubility. [13]

| Acetate Buffer (pH 4.5) + 1.0% SDS | ~2.4 mg/mL | Solubility can be pH-dependent and is enhanced by surfactants. |[13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of the this compound compound powder using an analytical balance. For a compound with a molecular weight of 228.23 g/mol , you would weigh 2.28 mg to make 1 mL of a 10 mM solution.[3]

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to the vial containing the compound powder.[3]

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a brief sonication bath to ensure the compound is fully dissolved.[8]

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.[7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store the aliquots at -20°C or -80°C.[6][9]

Protocol 2: Determining the Maximum Soluble Concentration (Empirical Solubility Test)

This protocol helps you find the practical solubility limit of your compound in your specific cell culture medium and under your experimental conditions.[7][9]

  • Media Preparation: Dispense your complete cell culture medium (including serum/supplements) into sterile microcentrifuge tubes (e.g., 0.5 mL per tube). Pre-warm the tubes to 37°C.[7]

  • Serial Dilution: Prepare a series of dilutions of your DMSO stock solution directly into the pre-warmed media. For example, add 5 µL of a 10 mM stock into 0.5 mL of media for a 100 µM solution, vortexing immediately. Then, perform 2-fold serial dilutions from this tube into the other media-filled tubes.[7] Ensure the final DMSO percentage is constant across all dilutions.[3]

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your experiment's endpoint (e.g., 24, 48, or 72 hours).[7][8][9]

  • Visual Inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect each tube for any signs of precipitation (cloudiness, crystals, or sediment) against a dark background. A sample can also be viewed under a microscope to detect fine precipitates.[7][9]

  • Determination: The highest concentration that remains clear without any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental setup.[8][9]

Biological Context: Signaling Pathway

Many this compound compounds function as kinase inhibitors. For instance, they can inhibit ASK1, an upstream kinase in the JNK and p38 MAPK stress-activated signaling pathways.[3] Understanding this can help in designing functional assays.

G cluster_0 Upstream Signaling cluster_1 JNK Pathway cluster_2 p38 Pathway Stress Signals Stress Signals ASK1 ASK1 Stress Signals->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 Compound This compound Compound Compound->ASK1 JNK JNK MKK4/7->JNK TF_JNK Transcription Factors (c-Jun, etc.) JNK->TF_JNK Response Cellular Responses TF_JNK->Response Inflammation, Apoptosis, Cell Proliferation p38 p38 MKK3/6->p38 TF_p38 Transcription Factors (ATF2, etc.) p38->TF_p38 TF_p38->Response Inflammation, Apoptosis, Cell Cycle Arrest

Caption: Inhibition of the ASK1 signaling cascade by a this compound compound.

References

Technical Support Center: Optimization of Pyridin-2-yl-urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Pyridin-2-yl-urea derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reaction of 2-aminopyridine with a corresponding isocyanate in an anhydrous solvent.[1] This reaction is typically high-yielding and proceeds under mild conditions.

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?

A2: Several factors could contribute to low conversion or yield:

  • Moisture: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[2] This amine can then react with another isocyanate to form a symmetric urea byproduct, consuming your starting material. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inactive Reagents: The 2-aminopyridine may be of poor quality, or the isocyanate may have degraded due to improper storage. It is advisable to use freshly opened or purified reagents.

  • Steric Hindrance: If either the 2-aminopyridine or the isocyanate has bulky substituents, the reaction rate may be significantly slower. In such cases, heating the reaction mixture or adding a catalyst may be necessary.

  • Incorrect Stoichiometry: Ensure that the molar ratio of reactants is accurate. A slight excess of the isocyanate can sometimes be used to drive the reaction to completion, but this may lead to side reactions if not carefully controlled.

Q3: I am observing the formation of a significant amount of a symmetrical urea byproduct. How can I minimize this?

A3: The formation of symmetrical ureas, such as N,N'-bis(aryl)urea, is a common side reaction.[3] This typically occurs when the isocyanate reacts with water to form an amine, which then reacts with another molecule of the isocyanate. To minimize this:

  • Strict Anhydrous Conditions: As mentioned in Q2, rigorously excluding moisture from your reaction is critical.

  • Order of Addition: Adding the isocyanate dropwise to the solution of 2-aminopyyridine can help to ensure that the isocyanate preferentially reacts with the desired amine rather than with any trace amounts of water or amine byproducts.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will help to prevent atmospheric moisture from entering the reaction vessel.[1]

Q4: What are common side reactions to be aware of during this compound synthesis?

A4: Besides the formation of symmetrical ureas, other potential side reactions include:

  • Biuret Formation: The N-H proton of the newly formed urea can react with another molecule of isocyanate, especially if a large excess of the isocyanate is used or at elevated temperatures, leading to the formation of a biuret.[4]

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can react with the isocyanate to form a carbamate.[5] It is crucial to use non-nucleophilic, anhydrous solvents like THF, toluene, or DCM.[1][3]

Q5: How can I purify my crude this compound product?

A5: Purification strategies depend on the properties of the specific derivative:

  • Precipitation and Filtration: this compound derivatives are often solids that precipitate out of the reaction mixture upon completion.[1] The crude product can be isolated by filtration.

  • Washing: The filtered solid should be washed with a non-polar solvent, such as hexane, to remove any unreacted isocyanate and other non-polar impurities.[1]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system is a common and effective method.[1]

  • Column Chromatography: If the product is not a solid or if recrystallization is ineffective, purification by silica gel column chromatography is a viable option.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Presence of water in the reaction.Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere.
Inactive or degraded reagents.Use fresh or purified 2-aminopyridine and isocyanate. Check the quality of starting materials.
Reaction temperature is too low.For sterically hindered substrates, gently heat the reaction mixture (e.g., to 40-60 °C).
Formation of Symmetric Urea Byproduct Reaction with water.Strictly maintain anhydrous conditions. Consider using a syringe pump for slow addition of the isocyanate.
Formation of Biuret Byproduct Excess isocyanate used.Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the isocyanate.
High reaction temperature.Maintain the reaction at room temperature unless heating is necessary for conversion.
Product is an Oil or Difficult to Crystallize Presence of impurities.Attempt purification by column chromatography. Try triturating the oil with a non-polar solvent to induce crystallization.
Difficulty in Removing Solvent High-boiling solvent used (e.g., DMF).After the reaction, precipitate the product by adding a non-solvent (e.g., water or hexane) and then filter.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-(pyridin-2-yl)urea

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine derivative

  • Aryl isocyanate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine derivative (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.[1]

  • Isocyanate Addition: To the stirred solution, add the aryl isocyanate (1.0 - 1.1 equivalents) dropwise at room temperature.[1] For highly reactive isocyanates, the addition can be done at 0 °C to control the reaction exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours to overnight.[1] Gentle heating may be required for less reactive substrates.[6]

  • Workup and Isolation:

    • If the product precipitates, collect the solid by filtration. Wash the solid with a small amount of cold solvent or a non-polar solvent like hexane to remove soluble impurities.[1]

    • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by silica gel column chromatography.[1][6]

Quantitative Data Summary

The following table summarizes yields for the synthesis of various this compound derivatives reported in the literature.

This compound Derivative Yield (%) Reference
1-(3-Chlorophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl) Urea81[7]
1-(4-Fluorophenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea43[6]
1-Phenyl-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea45[6]
1-(4-Methoxyphenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea55[6]
1-(3-Fluorophenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea20[6]
1-(3-(Trifluoromethyl)phenyl)-3-(4-(quinazolin-7-yl)pyridin-2-yl)urea36[6]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Nucleophilic_Attack 2-Aminopyridine->Nucleophilic_Attack Lone pair on N attacks isocyanate carbon Aryl_Isocyanate Aryl Isocyanate Aryl_Isocyanate->Nucleophilic_Attack This compound This compound Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Intermediate Forms intermediate Proton_Transfer Intermediate->Proton_Transfer Intramolecular proton transfer Proton_Transfer->this compound

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow start Start prep Prepare Anhydrous Solvent and Glassware start->prep dissolve Dissolve 2-Aminopyridine in Solvent under Inert Gas prep->dissolve add Add Aryl Isocyanate Dropwise dissolve->add react Stir at Room Temperature (Monitor by TLC) add->react workup Workup: Precipitation/Filtration or Solvent Evaporation react->workup purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end Troubleshooting_Guide start Low Yield or Incomplete Reaction check_moisture Check for Moisture? start->check_moisture dry_reagents Use Anhydrous Solvents & Oven-Dried Glassware check_moisture->dry_reagents Yes check_reagents Reagents Active? check_moisture->check_reagents No dry_reagents->check_reagents use_fresh_reagents Use Fresh or Purified Reagents check_reagents->use_fresh_reagents No check_temp Reaction Temperature Adequate? check_reagents->check_temp Yes use_fresh_reagents->check_temp increase_temp Gently Heat Reaction check_temp->increase_temp No success Problem Resolved check_temp->success Yes increase_temp->success

References

Technical Support Center: Strategies to Prevent the Degradation of Pyridin-2-yl-urea During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Pyridin-2-yl-urea during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by four key factors:

  • Moisture/Humidity: The urea functional group is susceptible to hydrolysis, which can lead to the cleavage of the urea bond.[1]

  • pH: The rate of hydrolysis is significantly accelerated in both acidic and alkaline conditions.[1]

  • Temperature: Elevated temperatures can increase the rate of thermal decomposition of the urea linkage.[1]

  • Light: Compounds containing pyridine rings can be sensitive to photodegradation, especially when exposed to UV light.[1]

Q2: What are the optimal storage conditions for solid this compound to ensure long-term stability?

A2: For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment.[1] The following conditions are recommended:

  • Container: Store in a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture.[1]

  • Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.[1]

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

  • Desiccant: The use of a desiccator is advisable to minimize exposure to humidity.[1]

Q3: I need to store this compound in solution for my experiments. What is the best practice?

A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis.[1] If you must store it in solution, follow these guidelines:

  • Solvent: Use a dry (anhydrous), aprotic solvent such as DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Preparation: Prepare solutions fresh whenever possible and use them immediately to minimize degradation.[1]

Q4: I've noticed a discoloration (yellowing) of my solid this compound. What could be the cause?

A4: Yellowing of the solid compound is often an indication of photodegradation due to light exposure.[1] It is recommended to discard the discolored compound as its purity may be compromised. To prevent this in the future, always store the compound in a light-protecting (amber or opaque) vial.[1]

Q5: My compound is clumping and appears to have a lower melting point than expected. What is happening?

A5: Clumping and a decreased melting point are typically signs of moisture absorption.[1] This can lead to hydrolysis of the urea bond. Ensure your storage container is tightly sealed and stored in a dry environment, preferably with a desiccant.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of compound activity in bioassays Degradation of the compound due to improper storage or handling of solutions.Review storage conditions (light, temperature, humidity). Prepare fresh solutions from a new batch of solid material for each experiment.
Precipitation observed in a stored stock solution The solution may be supersaturated at low temperatures, or the compound may be degrading into less soluble products.[1]Allow the solution to warm to room temperature. If the precipitate does not redissolve, it is likely a sign of degradation, and a fresh solution should be prepared.
Inconsistent results between experimental replicates Inconsistent concentration of the active compound due to degradation in stock solutions.Prepare a single, fresh stock solution immediately before starting the experiment and use it for all replicates. Avoid using stock solutions prepared on different days.

Data Presentation: Stability of this compound Under Stress Conditions (Illustrative Data)

Stress Condition Parameter Condition Duration Illustrative % Degradation Primary Degradation Product(s)
Acidic Hydrolysis pH0.1 M HCl24 hours~15%2-Aminopyridine, Carbon Dioxide
Alkaline Hydrolysis pH0.1 M NaOH24 hours~20%2-Aminopyridine, Carbon Dioxide
Oxidative Reagent3% H₂O₂24 hours~10%Pyridine N-oxide derivatives
Thermal Temperature60°C48 hours~5%2-Aminopyridine, Isocyanic acid
Photolytic Light SourceUV-A (320-400 nm)72 hours~12%Photodimers, oxidized pyridine species

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Phosphate buffer, pH 7.4

  • Photostability chamber with UV-A and visible light sources

  • Heating oven

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Place in a heating oven at 60°C for 48 hours.

    • Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Dissolve the stressed solid in methanol to prepare a 1 mg/mL solution.

    • Dilute with mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection for identification of degradation products.

  • Injection Volume: 10 µL

  • Analyze all stressed samples along with a non-stressed control sample.

Mandatory Visualizations

G cluster_storage Storage Conditions cluster_degradation Degradation Pathways Optimal Storage Cool, Dark, Dry Tightly Sealed Inert Atmosphere This compound This compound Optimal Storage->this compound Prevents Suboptimal Storage Exposure to: - Light (UV) - High Temperature - Moisture/Humidity - Non-neutral pH (solutions) Suboptimal Storage->this compound Initiates Photodegradation Photodegradation (Pyridine Ring) Thermal_Decomposition Thermal Decomposition (Urea Linkage) Hydrolysis Hydrolysis (Urea Linkage) This compound->Photodegradation Light This compound->Thermal_Decomposition Heat This compound->Hydrolysis Moisture/pH G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound (Solid or Solution) Stress Apply Stress Condition (Acid, Base, Heat, Light, etc.) Start->Stress Expose HPLC Stability-Indicating HPLC Method Stress->HPLC Analyze LCMS LC-MS/MS for Identification HPLC->LCMS Coupled with Quantify Quantify Degradation (% Assay Loss) HPLC->Quantify Data for Identify Identify Degradation Products LCMS->Identify Data for Pathway Propose Degradation Pathway Identify->Pathway Leads to

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Pyridin-2-yl-urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of Pyridin-2-yl-urea.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound and its derivatives is the reaction of 2-aminopyridine with a corresponding isocyanate in an anhydrous solvent.[1][2] This approach is favored for its directness and generally good yields. Alternative methods, such as a base-promoted domino reaction from 2-aminopyridinium salts or an acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides, have also been reported but may be less common in large-scale production.[3][4]

Q2: What are the critical safety precautions when handling isocyanates on a large scale?

A2: Isocyanates are highly reactive and toxic compounds, necessitating stringent safety protocols during scale-up.[5][6] Key precautions include:

  • Engineering Controls: Utilize enclosed systems and automated processes to minimize direct contact.[1] Effective ventilation, including local exhaust ventilation and fume hoods, is crucial to control airborne concentrations.[1][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory. This includes chemical-resistant gloves (butyl rubber is recommended), protective clothing, and eye/face protection.[5] Respiratory protection, such as a supplied-air respirator, is often necessary.[1][5]

  • Inert Atmosphere: Isocyanate reactions are sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of urea byproducts.[1]

  • Emergency Preparedness: Ensure that all personnel are trained on emergency procedures for spills and exposure. Have appropriate first aid measures readily available.[5]

Q3: How does the reaction exotherm of the aminopyridine-isocyanate reaction impact scale-up?

A3: The reaction between an amine and an isocyanate is exothermic, and managing this heat release is a critical challenge during scale-up.[2][8] As the reactor volume increases, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation. Uncontrolled exotherms can lead to:

  • Side Reactions: Elevated temperatures can promote the formation of byproducts like allophanates and biurets.[9]

  • Runaway Reactions: In a worst-case scenario, poor heat control can lead to a runaway reaction with a rapid increase in temperature and pressure, posing a significant safety hazard.[8]

  • Product Degradation: The desired product may be thermally sensitive and degrade at higher temperatures.

Q4: What are common impurities in this compound synthesis and how can they be controlled?

A4: During the synthesis and scale-up, several process-related impurities can form. Common impurities include:

  • Di-substituted Ureas: Formed from the reaction of the product with another molecule of isocyanate, often at elevated temperatures.

  • Unreacted Starting Materials: Incomplete conversion can leave residual 2-aminopyridine or isocyanate.

  • Byproducts from Reaction with Water: If conditions are not strictly anhydrous, the isocyanate can react with water to form an unstable carbamic acid, which then decomposes to an amine. This amine can react with another isocyanate molecule to form a symmetric urea byproduct.[9] Impurity control strategies include maintaining strict anhydrous conditions, precise temperature control, and optimizing reactant stoichiometry.[9] Purification methods like recrystallization or column chromatography are used to remove these impurities.[1][2]

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reaction
Potential Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (N₂ or Ar). Use anhydrous solvents and ensure starting materials are dry.
Inadequate Mixing On a larger scale, ensure the stirring mechanism (e.g., overhead stirrer) is sufficient to maintain a homogeneous mixture. Poor mixing can lead to localized high concentrations and reduced reaction rates.[10]
Incorrect Stoichiometry Carefully verify the molar equivalents of the 2-aminopyridine and isocyanate. A slight excess of one reagent may be necessary to drive the reaction to completion, but this must be optimized.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature while monitoring for byproduct formation.[9]
Issue 2: Product Precipitation and Isolation Challenges
Potential Cause Troubleshooting Step
Product is Too Soluble in the Reaction Solvent If the product does not precipitate upon completion, consider adding a non-polar anti-solvent (e.g., hexane) to induce crystallization.[1] The choice of anti-solvent and the rate of addition should be carefully controlled to obtain a crystalline, easily filterable solid.
Formation of an Oily or Amorphous Product This can be due to rapid precipitation or the presence of impurities. Try cooling the reaction mixture slowly to encourage crystal growth.[11] If an oil forms, attempt to scratch the inside of the flask to induce crystallization or add a seed crystal from a previous batch. If impurities are suspected, an additional purification step (e.g., recrystallization from a different solvent system) may be necessary.
Fine Powder That is Difficult to Filter This can result from "crashing out" the product too quickly. Optimize the cooling rate and/or the rate of anti-solvent addition. Allowing the slurry to age with gentle stirring can sometimes lead to crystal growth and improved filterability.
Biuret Impurity Affecting Crystallization For urea compounds, biuret can be a common impurity that affects crystallization and product quality.[12] The crystallization process can be designed to minimize biuret content in the final product. This may involve controlling the temperature of the urea solution before cooling and the rate of cooling to selectively crystallize the desired product.[12]

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes a general procedure for the synthesis of a generic this compound on a larger scale. Note: Specific quantities and conditions should be optimized for the specific target molecule.

  • Reactor Preparation: A jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet is thoroughly dried and assembled. The reactor is purged with nitrogen to ensure an inert atmosphere.

  • Reagent Charging: Anhydrous toluene is charged to the reactor. 2-Aminopyridine (1.0 equivalent) is then added and stirred until fully dissolved.

  • Controlled Addition of Isocyanate: The reactor temperature is adjusted to room temperature (20-25°C) using the jacketed cooling system. The corresponding isocyanate (1.05 equivalents) is dissolved in anhydrous toluene and added dropwise to the stirred solution of 2-aminopyridine over a period of 1-2 hours. The addition rate should be controlled to maintain the internal temperature below a predetermined limit (e.g., 30°C) to manage the reaction exotherm.[8]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-16 hours. The progress of the reaction is monitored by HPLC by analyzing aliquots of the reaction mixture for the disappearance of the starting materials.

  • Product Isolation: Upon completion, the resulting slurry is cooled to 0-5°C and stirred for 1 hour to maximize precipitation. The solid product is collected by filtration, and the filter cake is washed with cold toluene followed by hexane to remove residual starting materials and solvent.[1]

  • Drying: The product is dried under vacuum at a temperature not exceeding 50°C to a constant weight.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of ureas include ethanol, isopropanol, or mixtures with water.

  • Dissolution: The crude this compound is suspended in the chosen solvent in a clean reactor. The mixture is heated with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the mixture is stirred for a short period at an elevated temperature. The carbon is then removed by hot filtration.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature with gentle stirring. Slow cooling promotes the formation of larger, purer crystals.[11] The mixture can then be further cooled in an ice bath to maximize the yield.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Data Presentation

Parameter Lab-Scale (Typical) Scale-Up (Considerations) Potential Issues on Scale-Up
Reaction Scale 1-10 g>1 kgHeat transfer, mixing efficiency
Solvent Volume 50-200 mL>20 LCost, handling, and recovery
Reagent Addition Manual, rapidMetering pump, slow additionExotherm control, localized concentration
Temperature Control Ice bath, heating mantleJacketed reactor, heat exchangerSlower response time, potential for hot spots[9][10]
Mixing Magnetic stir barOverhead mechanical stirrerInefficient mixing, dead zones
Work-up Filtration, separatory funnelNutsche filter, centrifugationSlower filtration, material handling
Purification Column chromatographyRecrystallizationThroughput, solvent usage
Yield 60-95%May decrease initiallySide reactions, isolation losses
Purity (Crude) >90%May be lowerIncreased side products

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep1 Dry Reagents & Solvents prep2 Assemble & Inert Reactor prep1->prep2 react1 Charge 2-Aminopyridine & Anhydrous Solvent prep2->react1 react2 Controlled Addition of Isocyanate react1->react2 react4 Stir under N2 (4-16h) react2->react4 react3 Monitor Reaction (TLC, HPLC) workup1 Cool to 0-5°C react3->workup1 Reaction Complete react4->react3 workup2 Filter Product workup1->workup2 workup3 Wash with Cold Solvent workup2->workup3 workup4 Dry under Vacuum workup3->workup4 purify Recrystallization (Optional) workup4->purify product Pure this compound workup4->product purify->product

Caption: General workflow for the synthesis of this compound.

G start Low Yield or Incomplete Reaction q1 Are Reagents & Solvents Strictly Anhydrous? start->q1 sol1 Dry all materials. Use inert atmosphere. q1->sol1 No q2 Is Mixing Adequate for Reactor Size? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase stirring speed. Use appropriate impeller. q2->sol2 No q3 Is Reaction Time/ Temperature Sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Extend reaction time. Carefully increase temp. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

G exotherm Exothermic Reaction Isocyanate + Amine heat_gen Heat Generation Rate depends on: - Concentration - Addition Rate - Temperature exotherm->heat_gen Leads to control Temperature Control Achieved by Balancing Heat Generation & Removal heat_gen->control Must be balanced by heat_rem Heat Removal Capacity depends on: - Reactor Surface Area - Coolant Temperature - Coolant Flow Rate heat_rem->control Enables

Caption: Logical relationship for managing reaction exotherms.

References

Technical Support Center: Minimizing Off-Target Effects of Pyridin-2-yl-urea Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Pyridin-2-yl-urea kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound kinase inhibitors?

A1: this compound kinase inhibitors, while often designed for a specific target, can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding site. Common off-target effects can lead to cellular toxicity or misleading experimental outcomes. For instance, inhibition of kinases like AMPK and certain tyrosine kinases has been associated with cardiotoxicity. While a definitive list of off-targets is specific to each compound, promiscuous inhibition is a known challenge for some kinase inhibitors.[1] For example, Sorafenib, a multi-kinase inhibitor with a related urea structure, is known to have a broad selectivity profile.[2]

Q2: How can I determine if my observed experimental phenotype is due to on-target inhibition or off-target effects?

A2: Distinguishing between on-target and off-target effects is crucial for validating your findings. A multi-faceted approach is recommended:

  • Use of Structurally Unrelated Inhibitors: Employ a structurally distinct inhibitor that targets the same primary kinase.[3] If both inhibitors produce the same phenotype, it is more likely an on-target effect.

  • Genetic Validation: Utilize genetic techniques such as siRNA or CRISPR/Cas9 to knock down or knock out the intended target kinase. If the resulting phenotype mimics that of the inhibitor treatment, it provides strong evidence for on-target activity.[3]

  • Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. On-target effects should correlate with the inhibitor's IC50 for the primary target, while off-target effects may only appear at higher concentrations.[3]

Q3: What are the best practices for selecting a this compound kinase inhibitor for my experiments?

A3: Selecting the most selective inhibitor is key to minimizing off-target effects. Consider the following:

  • Review Selectivity Data: Whenever possible, choose inhibitors with comprehensive selectivity profiling data against a broad panel of kinases.[2] Resources that provide selectivity data, such as vendor websites or publications, can be invaluable.

  • Consider the Selectivity Entropy: This metric provides a single value to quantify the selectivity of an inhibitor, allowing for a more objective comparison between different compounds.[2]

  • Start with a Tiered Screening Approach: If you are developing a novel inhibitor, an efficient strategy is to first screen at a single high concentration against a large kinase panel to identify initial hits. Subsequently, determine the IC50 values for any kinases that show significant inhibition.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound kinase inhibitors.

Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments. 1. Reagent inconsistency: Variations in enzyme purity, substrate quality, or ATP concentration. 2. Assay conditions: Fluctuations in incubation time or temperature. 3. Compound integrity: Degradation or inaccurate concentration of the inhibitor stock solution.1. Qualify reagents: Use highly purified kinase preparations and qualify each new batch of enzyme and substrate. Maintain a consistent ATP concentration, ideally at or near the Km value for the kinase. 2. Standardize assay protocol: Ensure consistent incubation times and maintain a stable temperature throughout the experiment. Aim for initial velocity conditions with less than 20% substrate conversion. 3. Verify inhibitor: Regularly check the purity and concentration of your inhibitor stock.
Unexpected or contradictory cellular phenotype observed. 1. Significant off-target activity: The inhibitor may be potently inhibiting one or more unintended kinases.[3] 2. Inhibitor is not cell-permeable: The compound may not be reaching its intracellular target. 3. Cell line-specific effects: The observed phenotype may be unique to the cell line being used.1. Perform selectivity profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.[2] 2. Validate off-targets: Use genetic knockdown or a selective inhibitor for the suspected off-target to see if the phenotype is replicated.[3] 3. Assess cell permeability: Use cell-based target engagement assays like NanoBRET to confirm the inhibitor is reaching its target in cells.[4]
In vitro potency does not translate to cellular activity. 1. High cellular ATP concentration: The high concentration of ATP in cells (mM range) can outcompete ATP-competitive inhibitors.[5] 2. Plasma protein binding: The inhibitor may bind to proteins in the cell culture media, reducing its effective concentration. 3. Cellular efflux: The inhibitor may be actively transported out of the cell by efflux pumps.1. Consider Km for ATP: Be aware that the inhibitor's potency in cells can be influenced by the target kinase's Km for ATP.[5] 2. Test in serum-free or low-serum conditions: This can help determine if protein binding is a significant factor. 3. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can indicate if this is a mechanism of resistance.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound Inhibitor

Kinase TargetIC50 (nM)Assay Type
Primary Target Kinase 10 Biochemical (Luminescence)
Off-Target Kinase A250Biochemical (Luminescence)
Off-Target Kinase B>10,000Biochemical (Luminescence)
Off-Target Kinase C800Biochemical (Luminescence)

Table 2: Comparison of Biochemical and Cellular Potency

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)
Inhibitor XKinase Y15200
Inhibitor ZKinase Y251500

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a this compound inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[6]

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Preparation: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of 2X kinase/substrate solution to each well. The substrate will be specific to the kinase being assayed.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should ideally be at the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to confirm that the inhibitor binds to its intended target within living cells.[4]

  • Cell Preparation: Culture cells expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same kinase.

  • Assay Plate Preparation: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • BRET Measurement: Add the NanoBRET™ substrate and immediately measure the bioluminescence resonance energy transfer (BRET) signal on a plate reader equipped with appropriate filters. The BRET signal is a ratio of the tracer emission to the luciferase emission.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the inhibitor. Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase (e.g., RAF, SRC) Receptor->TargetKinase Signal Transduction DownstreamEffector1 Downstream Effector 1 (e.g., MEK) TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 (e.g., ERK) DownstreamEffector1->DownstreamEffector2 TranscriptionFactor Transcription Factor DownstreamEffector2->TranscriptionFactor Inhibitor This compound Inhibitor Inhibitor->TargetKinase On-Target Inhibition OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Off-Target Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Simplified signaling pathway illustrating on-target and potential off-target inhibition by a this compound kinase inhibitor.

Experimental_Workflow Start Start: Unexpected Phenotype Step1 Biochemical Screen (Kinome-wide profiling) Start->Step1 Step2 Identify Potential Off-Targets Step1->Step2 Step3 Validate Off-Targets (Genetic Knockdown/Orthogonal Inhibitor) Step2->Step3 Off-Targets Identified Conclusion2 Phenotype is likely On-Target Step2->Conclusion2 No Off-Targets Identified Conclusion1 Phenotype is due to Off-Target Effect Step3->Conclusion1 Phenotype Replicated Step3->Conclusion2 Phenotype Abolished

Caption: Experimental workflow for troubleshooting unexpected phenotypes and identifying potential off-target effects.

Troubleshooting_Logic Problem In Vitro Potency Cellular Activity Cause1 High Cellular ATP? Problem->Cause1 Cause2 Poor Cell Permeability? Problem->Cause2 Cause3 Efflux by Transporters? Problem->Cause3 Solution1 Measure Target Km(ATP) & Interpret Data in Context Cause1->Solution1 Solution2 Perform Cell-Based Target Engagement Assay Cause2->Solution2 Solution3 Use Efflux Pump Inhibitors in Assay Cause3->Solution3

Caption: Logical relationship diagram for troubleshooting discrepancies between in vitro and cellular potency of kinase inhibitors.

References

Technical Support Center: Enhancing the Stability of Pyridin-2-yl-Urea Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Pyridin-2-yl-urea stock solutions. By providing clear, actionable guidance, we aim to help you ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: For many poorly water-soluble compounds like those in the this compound class, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent for creating high-concentration stock solutions.[1][2] It possesses strong solvating power for non-polar compounds and is compatible with most in vitro cell-based assays when the final concentration is kept low (typically ≤ 0.5%).[1][2] For optimal stability, using anhydrous (dry) DMSO is recommended to minimize the risk of hydrolysis.[3]

Q2: Why is my compound precipitating when I dilute the DMSO stock into my aqueous buffer or media? A2: This common issue is often referred to as "solvent shock" or "crashing out".[1][2] It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous system where it has much lower solubility. The primary causes include the compound's inherent low aqueous solubility, a high final concentration that exceeds its solubility limit, and interactions with components in the media like salts and proteins.[1]

Q3: Can I store this compound compounds in solution for long-term use? A3: Long-term storage of this compound compounds in solution is generally not recommended due to the risk of degradation.[3] The urea linkage is susceptible to hydrolysis, a process accelerated by the presence of moisture.[3] If a solution must be stored, it should be for the short term in a dry, aprotic solvent like anhydrous DMSO, aliquoted into single-use volumes, and kept at low temperatures (-20°C or -80°C) in tightly sealed containers.[2][3][4] Preparing solutions fresh for each experiment is the best practice to ensure compound integrity.[3]

Q4: What are the primary causes of degradation for solid this compound compounds? A4: The chemical structure of this compound, featuring both pyridine rings and a urea linkage, makes it susceptible to several degradation factors:

  • Moisture/Humidity: Can cause hydrolysis of the urea bond.[3]

  • Light (especially UV): The pyridine rings are prone to photodegradation.[3]

  • Elevated Temperatures: Can lead to thermal decomposition of the urea linkage.[3]

  • Non-neutral pH: Extreme pH conditions in solution can accelerate hydrolysis.[3]

Q5: What is the maximum final concentration of DMSO that is safe for my cell cultures? A5: While tolerance to DMSO can vary significantly between different cell lines, a general guideline is to keep the final concentration at or below 0.5% to minimize solvent-induced cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is always critical to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay) to determine the specific effect on your experimental system.[1]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution

Question: I added my DMSO stock to my cell culture media, and a precipitate formed immediately. What should I do?

Answer: This is a classic case of solvent shock, where the compound cannot dissolve quickly enough in the aqueous environment. The following workflow can help you resolve this issue.

G cluster_solutions Troubleshooting Steps start Start: Precipitate forms immediately upon dilution cause Primary Cause: 'Solvent Shock' start->cause step1 1. Modify Dilution Method - Perform serial dilutions - Add stock to media dropwise while vortexing cause->step1 step2 2. Warm the Aqueous Media - Gently warm media to 37°C before adding stock - Maintain temperature during dilution step3 3. Use a Co-solvent - If compatible with the assay, add a co-solvent (e.g., PEG400, Ethanol) to the final media end_node Problem Resolved step3->end_node

Caption: A stepwise approach to resolving immediate precipitation.

Issue: Delayed Precipitation During Incubation

Question: My solution was clear initially, but after a few hours in the incubator, I see a precipitate. Why did this happen and how can I fix it?

Answer: This suggests your compound's concentration is at or very near its thermodynamic solubility limit in the final media. Over time, the compound slowly falls out of solution. The decision tree below outlines how to address this.

G start Start: Precipitate observed after a period of time step1 Lower the final concentration of the compound start->step1 q1 Is the lower concentration still effective for the assay? step1->q1 end_yes End: Use lower effective concentration q1->end_yes Yes step2 Consider using a co-solvent (e.g., PEG400, Cremophor EL) if compatible with the assay q1->step2 No step3 Perform a solubility test in media with the co-solvent step2->step3 end_resolved Problem Resolved step3->end_resolved

Caption: A decision tree for addressing delayed precipitation.

Data Presentation: Storage and Handling Summary

The following table provides general guidelines for storing and handling this compound compounds to maintain their stability and purity.[3]

ParameterSolid CompoundStock Solution (in Anhydrous DMSO)Rationale
Storage Temp. 2-8°C (short-term) -20°C (long-term)-20°C (short-term, <1 month) -80°C (long-term, up to 6 months)[4]Minimizes thermal degradation and hydrolysis.[3]
Light Exposure Store in amber or opaque vialStore in amber or opaque vialPrevents photodegradation of the pyridine rings.[3]
Moisture Store in a tightly sealed container with a desiccantUse anhydrous DMSO and tightly sealed vialsPrevents hydrolysis of the urea linkage.[3]
Best Practice Equilibrate to room temperature before opening to prevent condensationPrepare fresh before use. If stored, aliquot to avoid freeze-thaw cycles.[2]Ensures maximum compound integrity and prevents repeated environmental exposure.
Stock Concentration N/A1-10 mMBalances having a concentrated stock while avoiding precipitation within the stock itself.[1]
Final DMSO Conc. N/A≤ 0.5% in final mediaMinimizes solvent-induced cytotoxicity to cells.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a stock solution for immediate use or short-term storage.

  • Equilibration: Allow the container of the solid this compound compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[3]

  • Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of the compound. For example, for a compound with a molecular weight of 228.23 g/mol , 2.28 mg is needed to make 1 mL of a 10 mM solution.[1]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the solid.[2][3]

  • Solubilization: To ensure complete dissolution, use one or more of the following methods:[1][2]

    • Vortex the solution vigorously for several minutes.

    • Sonicate the sealed vial in a water bath for 10-15 minutes.

    • Gently warm the solution in a 37°C water bath.

  • Inspection: Visually inspect the solution to confirm it is clear and free of any particulates before storage or use.[2]

Protocol 2: Serial Dilution for Cell-Based Assays to Minimize Precipitation

This method is recommended to avoid the "solvent shock" phenomenon when diluting a concentrated DMSO stock into aqueous media.[1]

  • Prepare Intermediate Dilution (Recommended): First, dilute your 10 mM stock solution in 100% DMSO to create an intermediate stock (e.g., 1 mM). This makes subsequent dilutions more manageable and accurate.[1]

  • Prepare Highest Working Concentration: To create the highest concentration needed for your experiment, perform a large dilution from your intermediate stock into the final cell culture media. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 10 µL of the 1 mM intermediate stock to 990 µL of media.

  • Perform Serial Dilutions: Use the highest working concentration solution (prepared in Step 2) to perform serial dilutions in cell culture media that contains the same final percentage of DMSO (e.g., 0.1%). This ensures that the solvent concentration remains consistent across all experimental conditions.[1]

Visualization of a Relevant Biological Pathway

Many this compound derivatives function as kinase inhibitors. For instance, some have been shown to target Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in the MAPK signaling pathway that is activated by cellular stress.[1][5]

G stress Cellular Stress (e.g., ROS, TNF-α) ask1 ASK1 stress->ask1 jnk_path JNK Pathway ask1->jnk_path p38_path p38 Pathway ask1->p38_path tf_jnk Transcription Factors (c-Jun, etc.) jnk_path->tf_jnk tf_p38 Transcription Factors (ATF2, etc.) p38_path->tf_p38 response Cellular Responses: Apoptosis, Inflammation tf_jnk->response tf_p38->response inhibitor This compound (Inhibitor) inhibitor->ask1

Caption: Inhibition of the ASK1 signaling pathway by this compound.

References

Technical Support Center: Resolving Impurities in Pyridin-2-yl-urea Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pyridin-2-yl-urea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to resolving impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

A1: Impurities in this compound samples can originate from several sources:

  • Synthesis-Related Impurities: These include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. For example, unreacted 2-aminopyridine or related isocyanates could be present.

  • Degradation Products: this compound can degrade under various stress conditions. The primary degradation pathways include hydrolysis, photodegradation, and thermal degradation.[1]

  • Storage and Handling: Improper storage conditions, such as exposure to light, high temperatures, or moisture, can lead to the formation of degradation products.[1]

Q2: What are the expected degradation products of this compound?

A2: Based on its chemical structure, the urea linkage is susceptible to hydrolysis, and the pyridine ring can undergo photodegradation.

  • Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze to form 2-aminopyridine and potentially other related amine derivatives and carbon dioxide.[1]

  • Photodegradation: Compounds containing pyridine rings can be sensitive to light, especially UV light, which may lead to complex degradation products.[1]

  • Thermal Degradation: Elevated temperatures can cause decomposition of the urea functional group.[1]

Q3: Which analytical technique is most suitable for analyzing impurities in this compound?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating this compound from its impurities. These methods, coupled with UV detection, are excellent for routine purity testing. For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable due to their high sensitivity and selectivity.[2][3]

Q4: How can I confirm the identity of an unknown impurity?

A4: Identifying unknown impurities typically involves a multi-step approach. Initially, LC-MS can provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can then be used to determine the elemental composition.[2] For unambiguous structure elucidation, techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis, and isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy are often required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC/UPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions This compound is a basic compound and can interact with acidic residual silanol groups on the silica-based column packing, leading to peak tailing.[4][5] Solution: Operate at a lower mobile phase pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) to suppress the ionization of silanols. Alternatively, use a highly end-capped column or a column with a different stationary phase.[5]
Column Overload Injecting too high a concentration of the sample can saturate the column, causing peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
Contaminated Guard Column Accumulation of strongly retained sample components on the guard column can lead to distorted peak shapes. Solution: Replace the guard column.[4]
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Fluctuation Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can cause retention time drift. Solution: Prepare fresh mobile phase daily, ensure proper degassing, and keep solvent reservoirs capped.[1][6]
Poor Column Equilibration Insufficient equilibration time with the mobile phase before injection can lead to shifting retention times. Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.[4]
Temperature Fluctuations Changes in ambient temperature can affect retention times, especially for ionizable compounds. Solution: Use a column oven to maintain a constant temperature.[4]
Pump Malfunction or Leaks Issues with the pump, such as worn seals or check valves, or leaks in the system can lead to inconsistent flow rates and retention times. Solution: Perform regular pump maintenance and check for leaks.[1][4]
Problem 3: Poor Resolution Between Peaks

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The organic-to-aqueous ratio in the mobile phase may not be optimal for separating the main peak from impurities. Solution: Modify the mobile phase composition. For gradient elution, adjust the gradient slope.
Inappropriate Stationary Phase The column chemistry may not be suitable for the analytes. Solution: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity.
Low Column Efficiency An old or degraded column will have reduced efficiency, leading to broader peaks and poor resolution. Solution: Replace the analytical column.
pH of the Mobile Phase The pH can significantly affect the retention and selectivity of ionizable compounds. Solution: Adjust the pH of the aqueous portion of the mobile phase to optimize the separation.

Experimental Protocols

Protocol 1: RP-HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a robust RP-HPLC method. Optimization will be required based on the specific impurity profile of the sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    25 60
    30 95
    35 95
    36 5

    | 40 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration before analysis by the developed HPLC/UPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc RP-HPLC System filter->hplc Inject column C18 Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate report Generate Report integrate->report troubleshooting_workflow start Problem with HPLC Analysis check_peak_shape Check Peak Shape start->check_peak_shape check_rt Check Retention Time Stability check_peak_shape->check_rt Good tailing Tailing/Fronting check_peak_shape->tailing Bad check_resolution Check Resolution check_rt->check_resolution Good rt_drift Retention Time Drift check_rt->rt_drift Bad poor_res Poor Resolution check_resolution->poor_res Bad end Problem Resolved check_resolution->end Good solution_peak_shape Adjust pH Reduce Sample Load Check for Extra-column Volume tailing->solution_peak_shape solution_rt Prepare Fresh Mobile Phase Ensure Equilibration Use Column Oven rt_drift->solution_rt solution_resolution Optimize Mobile Phase Change Column Adjust pH poor_res->solution_resolution solution_peak_shape->end solution_rt->end solution_resolution->end

References

Technical Support Center: Synthesis of Pyridin-2-yl-urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyridin-2-yl-urea derivatives, with a focus on improving yield and purity.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Consistently Low Reaction Yield

You are performing a synthesis of a this compound derivative, but the final yield is significantly lower than expected.

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some reactions may require extended periods, from several hours to overnight.[1] Temperature: The reaction may require heating to overcome the activation energy. Conversely, some sensitive substrates may degrade at high temperatures. Experiment with a range of temperatures to find the optimal condition.[2]
Purity of Starting Materials Impurities in your 2-aminopyridine or isocyanate starting materials can lead to side reactions. Ensure the purity of your reagents before starting the synthesis. If necessary, purify the starting materials by recrystallization or column chromatography.[2]
Presence of Moisture Urea syntheses are often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][3][4][5]
Suboptimal Reagent Stoichiometry While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reagent (commonly the isocyanate) may be necessary to drive the reaction to completion.[6]
Catalyst Deactivation (if applicable) If using a catalyst, its activity might be compromised. Ensure the catalyst is fresh or properly activated.[2]
Issue 2: Difficulty in Product Purification

Your reaction has proceeded, but you are facing challenges in isolating the pure this compound derivative from the crude reaction mixture.

Possible Causes and Solutions

CauseRecommended Action
Co-eluting Impurities in Column Chromatography Solvent System Optimization: Experiment with different solvent systems (e.g., varying polarity) to improve the separation of your product from impurities. Additive for Basic Compounds: Pyridine derivatives can "tail" on silica gel due to their basicity. Adding a small amount of a base, such as triethylamine (~0.1-1%), to the eluent can mitigate this issue and improve peak shape.[2]
Product Precipitation Issues Recrystallization Solvent: Finding a suitable solvent for recrystallization is key. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent mixtures if a single solvent is not effective.[7] Controlled Cooling: Cool the saturated solution slowly to allow for the formation of pure crystals. Rapid cooling can cause the product to "crash out," trapping impurities.[7]
Formation of Side Products with Similar Polarity Acid-Base Extraction: Leverage the basicity of the pyridine ring. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyridinyl product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
Presence of Symmetrical Urea Byproducts The reaction of the isocyanate with itself can form a symmetrical urea. This is more common when using phosgene substitutes like carbonyldiimidazole (CDI).[8] Careful control of stoichiometry and slow, dropwise addition of the isocyanate to the aminopyridine solution can minimize this.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working. What are some alternative synthetic routes to this compound derivatives?

A1: If the standard reaction between a 2-aminopyridine and an isocyanate is failing, several alternative methods can be explored:

  • From Pyridine N-oxides: A modern approach involves the C-H functionalization of pyridine N-oxides with dialkylcyanamides.[9][10] This method can offer good to high yields and tolerates a wide range of functional groups.[10]

  • From 2-Aminopyridinium Salts: An unprecedented base-promoted domino approach has been developed for the synthesis of Pyridin-2-yl urea derivatives from 2-aminopyridinium salts and arylamines.[11]

  • Using Phosgene Substitutes: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to first activate the amine and then react with the second amine to form the urea linkage.[8]

  • Hofmann Rearrangement: Unsymmetrical ureas can be synthesized from aryl or pyridyl carboxamides and aminopyridines via an in-situ Hofmann rearrangement.[12]

Q2: I'm observing an insoluble precipitate in my reaction mixture. What could it be?

A2: The precipitate is often the desired this compound product, as they can have limited solubility in common organic solvents like toluene or THF, especially upon formation.[1] However, it could also be a symmetrical urea byproduct, particularly if an excess of isocyanate was used or if the reaction temperature was too high. It is advisable to filter the solid and analyze it (e.g., by NMR or MS) to confirm its identity.

Q3: How do I effectively remove unreacted starting materials?

A3: Unreacted 2-aminopyridine can often be removed by an acidic wash during workup, as described in the purification guide. Unreacted isocyanate is typically quenched during workup by the addition of water or a primary/secondary amine to form a more easily separable urea. For final purification, washing the crude solid product with a non-polar solvent like hexane can help remove non-polar starting materials and byproducts.[1]

Q4: My purified product is a sticky oil instead of a solid. What should I do?

A4: If your product is an oil, it may be due to residual solvent or impurities preventing crystallization. Try co-evaporation with a solvent in which your compound is insoluble (like hexane or pentane) under high vacuum to remove trace solvents. If it remains an oil, purification by column chromatography is the best approach. Sometimes, dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, followed by cooling or scratching the flask, can induce crystallization.

Data Presentation

Table 1: Comparative Yields of this compound Derivatives via Acid-Catalyzed Reaction of Pyridine-N-oxides with Dialkylcyanamides.[13]
Compound IDYield (%)
U142
U255
U372
U468
U576
U661
U752
U848
U965
U1070
U1163
U1258
Table 2: In Vitro Anti-proliferative Activity (IC50) of Selected Pyridine-Urea Derivatives Against MCF-7 Breast Cancer Cell Line.[14]
Compound IDIC50 (µM) after 48hIC50 (µM) after 72h
8a 3.031.95
8b 4.112.14
8e 0.220.11
8n 1.880.80
Doxorubicin (Ref.) 1.93Not Reported
Sorafenib (Ref.) 4.50Not Reported

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives from an Amine and Isocyanate[6]
  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 2-aminopyridine derivative (1.0 eq) in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF, Toluene).

  • Addition of Isocyanate: To the stirred solution, add the corresponding isocyanate (1.0 - 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70 °C) for a period ranging from a few hours to overnight.[1][6] Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification:

    • Wash the crude solid with a non-polar solvent (e.g., hexane) to remove non-polar impurities.[1]

    • If further purification is needed, recrystallize the solid from a suitable solvent system or purify by silica gel column chromatography.[1][6]

Visualizations

Signaling Pathways

This compound derivatives are frequently investigated as inhibitors of protein kinases, particularly in the context of cancer therapy. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Inhibition of VEGFR-2 can block downstream signaling through pathways like the Raf/MEK/ERK (MAPK) cascade, thereby inhibiting cell proliferation and survival.[1][13][14][15]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PyridinylUrea This compound Derivative PyridinylUrea->VEGFR2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound derivatives, incorporating key troubleshooting checkpoints.

Synthesis_Workflow Start Start: Anhydrous Conditions, Inert Atmosphere Reactants Dissolve 2-Aminopyridine in Anhydrous Solvent Start->Reactants Addition Dropwise Addition of Isocyanate Reactants->Addition Reaction Stir (RT to 70°C) Monitor by TLC/LC-MS Addition->Reaction Check1 Reaction Complete? Reaction->Check1 Check1->Reaction No (Extend time/temp) Workup Workup: Quench, Evaporate Solvent Check1->Workup Yes Purification Purification Workup->Purification Wash Wash with Non-polar Solvent Purification->Wash Check2 Purity Sufficient? Wash->Check2 Column Column Chromatography (may need base additive) Check2->Column No Final Pure Product: Characterize (NMR, MS, etc.) Check2->Final Yes Recrystal Recrystallization Column->Recrystal Recrystal->Final

Caption: General workflow for synthesis and purification of this compound derivatives.

References

Validation & Comparative

"comparative study of Pyridin-2-yl-urea analogues as anticancer agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-yl-urea scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent anticancer agents.[1] Its versatility allows for structural modifications that can significantly influence biological activity, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.[1][2] This guide provides a comparative analysis of various this compound analogues, summarizing their anticancer activities, outlining experimental protocols, and visualizing their mechanisms of action.

Comparative Anticancer Activity

The antiproliferative effects of several this compound analogues have been evaluated against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values, providing a quantitative comparison of their potency.

Table 1: In Vitro Antiproliferative Activity of this compound Analogues (Series 8a-n) against MCF-7 Breast Cancer Cells.[2][3][4]
CompoundIC50 (µM) after 48hIC50 (µM) after 72h
8a 3.03-
8b --
8c --
8d --
8e 0.22 0.11
8f >50>50
8g -Potent (IC50 range 0.11–5.14 µM)
8h >50>50
8i 3.03 - 7.03-
8j 10.09Potent (IC50 range 0.11–5.14 µM)
8k 3.03 - 7.03-
8l 3.03 - 7.03Potent (IC50 range 0.11–5.14 µM)
8m 23.0213.1
8n 1.88 0.80
Doxorubicin 1.93-
Sorafenib 4.50-

Data presented for compounds where specific values were available in the cited literature. Compounds 8b and 8e also demonstrated broad-spectrum antiproliferative activity against a panel of 58 cancer cell lines in the US-NCI assay.[3][4]

Table 2: Kinase Inhibitory Activity of Selected this compound Analogues.[2][3][4]
CompoundTarget KinaseIC50 (µM)
8b VEGFR-25.0 ± 1.91
8e VEGFR-23.93 ± 0.73
Sorafenib VEGFR-2-
Table 3: Anticancer Activity of Hybrid Pyridine-Urea Analogues.[5]
CompoundCancer Cell LineGI50 (µM)
8a MCF-70.06
8h HCT-1160.33
8i MCF-7, HCT-116High Cytotoxicity
Irinotecan --

Compounds 8a, 8h, and 8i exhibited favorable safety profiles when tested against the normal HEK293 cell line.[5]

Table 4: Antiproliferative Activity of Cu(II) Complexes of 2-Pyridyl Ureas against Lung Cancer Cell Lines.[7][8]
CompoundCancer Cell LineIC50 (µM)
Cu(U3)2Cl2 NCI-H197539.6 ± 4.5
Cu(U11)2Cl2 NCI-H197533.4 ± 3.8

These nitro-group substituted complexes showed enhanced activity against the drug-resistant NCI-H1975 cell line.[6][7]

Table 5: Inhibitory Activity of Novel Pyridin-2-yl Urea Analogues against ASK1 Kinase.[9]
CompoundTarget KinaseIC50 (nM)
Compound 2 ASK11.55 ± 0.27
Selonsertib ASK1Comparable to Compound 2

Mechanism of Action and Signaling Pathways

This compound analogues exert their anticancer effects predominantly by inhibiting protein kinases that are critical for tumor growth, angiogenesis, and survival.[1] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][8]

Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, a crucial process for tumor growth and metastasis.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., MAPK Cascade) VEGFR2->Signaling Activates Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response Leads to Pyridin_Urea This compound Analogue Pyridin_Urea->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound analogues.

ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress.[8] Inhibition of ASK1 can prevent downstream signaling that promotes apoptosis.

ASK1_Inhibition Stress_Signal Stress Signals (e.g., ROS, TNF-α) ASK1 ASK1 Stress_Signal->ASK1 Activates Downstream_Kinases Downstream MAP2Ks/MAPKs (e.g., MKK4/7, JNK, p38) ASK1->Downstream_Kinases Phosphorylates Apoptosis Apoptosis Downstream_Kinases->Apoptosis Induces Pyridin_Urea_ASK1 This compound Analogue Pyridin_Urea_ASK1->ASK1 Inhibits

Caption: Inhibition of the ASK1 signaling pathway by this compound analogues.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of this compound analogues.

In Vitro Antiproliferative Assay (MTT Assay)[1]

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow Start Cell_Seeding 1. Cell Seeding (e.g., MCF-7 cells in 96-well plates) Start->Cell_Seeding Adherence 2. Overnight Incubation (Allow cells to adhere) Cell_Seeding->Adherence Compound_Treatment 3. Compound Treatment (Various concentrations of this compound analogues) Adherence->Compound_Treatment Incubation 4. Incubation (e.g., 48 or 72 hours) Compound_Treatment->Incubation MTT_Addition 5. MTT Addition (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) Incubation->MTT_Addition Formazan_Formation 6. Incubation (e.g., 4 hours, formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilization (Add DMSO to dissolve formazan) Formazan_Formation->Solubilization Absorbance 8. Absorbance Measurement (e.g., 570 nm) Solubilization->Absorbance Data_Analysis 9. Data Analysis (Calculate % cell viability and IC50 values) Absorbance->Data_Analysis End Data_Analysis->End

Caption: Workflow for the MTT-based in vitro antiproliferative assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are plated in 96-well plates at a specific density and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and incubated for a set period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[1]

In Vitro Kinase Inhibition Assay[10]

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.

Kinase_Assay_Workflow Start Compound_Prep 1. Serial Dilution of Test Compound Start->Compound_Prep Reaction_Setup 2. Add Kinase (e.g., VEGFR-2) and Substrate to Plate Compound_Prep->Reaction_Setup Incubation1 3. Pre-incubation Reaction_Setup->Incubation1 Reaction_Start 4. Initiate Reaction with ATP Incubation1->Reaction_Start Incubation2 5. Reaction Incubation Reaction_Start->Incubation2 Reaction_Stop 6. Stop Reaction Incubation2->Reaction_Stop Detection 7. Quantify Product (e.g., ADP) Reaction_Stop->Detection Data_Analysis 8. Calculate IC50 Values Detection->Data_Analysis End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

  • Reagents and Materials: This includes the recombinant human kinase domain (e.g., VEGFR-2), ATP, a suitable substrate peptide, kinase buffer, the test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[9]

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.[9]

    • The kinase enzyme and substrate are added to the wells and incubated.[9]

    • The kinase reaction is initiated by the addition of ATP.[9]

    • The reaction proceeds for a specific time at a controlled temperature.[9]

    • The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent and a luminometer.[9]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[9]

Cell Cycle Analysis and Apoptosis Induction

For some analogues, such as certain 2-pyridyl urea-based Cu(II) complexes, further mechanistic studies are performed to understand how they induce cell death.[6][10] These experiments typically involve flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the percentage of apoptotic cells after treatment with the compound.[10]

References

Pyridin-2-yl-urea: A Comparative Guide for Therapeutic Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyridin-2-yl-urea and its derivatives as therapeutic target ligands, focusing on their potential as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to assist researchers in evaluating the therapeutic potential of this compound class and in designing further validation studies.

Introduction

This compound is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor.[1][2] The urea moiety acts as a crucial pharmacophore, forming key hydrogen bond interactions within the ATP-binding pocket of target kinases.[3] This structural feature, combined with the diverse substitution patterns possible on the pyridine ring, allows for the development of potent and selective inhibitors for various therapeutic targets. This guide focuses on two prominent targets of this compound derivatives: ASK1, a key mediator of cellular stress responses, and VEGFR-2, a critical regulator of angiogenesis.[4][5]

Signaling Pathways and Mechanism of Action

To understand the therapeutic potential of this compound, it is essential to visualize its points of intervention in key signaling cascades.

ASK1_Signaling_Pathway Stress Stress Stimuli (ROS, ER Stress, Cytokines) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Downstream Apoptosis, Inflammation, Fibrosis p38->Downstream JNK->Downstream Pyridin_2_yl_urea This compound (e.g., Selonsertib) Pyridin_2_yl_urea->ASK1_active Inhibits

Figure 1: ASK1 Signaling Pathway and Inhibition by this compound.

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][6] In response to various cellular stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 becomes activated.[7][8] Activated ASK1 then phosphorylates and activates downstream kinases MKK3/6 and MKK4/7, which in turn activate p38 MAPK and JNK, respectively.[6][7] This cascade ultimately leads to cellular responses such as apoptosis, inflammation, and fibrosis. This compound derivatives, like the clinical-stage inhibitor Selonsertib, act by inhibiting the kinase activity of ASK1, thereby blocking these downstream effects.[3][4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Pyridin_2_yl_urea_VEGFR This compound (e.g., Sorafenib) Pyridin_2_yl_urea_VEGFR->VEGFR2 Inhibits

Figure 2: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[9] The binding of its ligand, VEGF, triggers the dimerization and autophosphorylation of the receptor.[10] This activation initiates downstream signaling cascades, including the PLCγ-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][10][11] this compound derivatives, such as the multi-kinase inhibitor Sorafenib, can block this pathway by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and subsequent signaling.[9][12]

Performance Comparison

The following table summarizes the in vitro potency of representative this compound derivatives and established inhibitors against their respective targets.

Compound/Drug NameTarget KinaseIC50 (nM)Cell Line/Assay TypeReference
This compound Derivatives
Compound 2ASK11.55 ± 0.27In vitro bioassay[4][13]
Pyridine-urea 8eVEGFR-23,930 ± 730In vitro kinase assay[14]
Pyridine-urea 8bVEGFR-25,000 ± 1,910In vitro kinase assay[14]
Compound 10VEGFR-2120In vitro kinase assay[15]
Alternative Inhibitors
Selonsertib (GS-4997)ASK1pIC50 = 8.3In vitro bioassay[16]
SorafenibVEGFR-290Cell-free assay[17][18]
SorafenibRaf-16Cell-free assay[18]
SorafenibB-Raf22Cell-free assay[18]

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. A lower IC50 value indicates a more potent inhibitor. pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols

Validation of a therapeutic target ligand requires rigorous experimental methodologies. The following are detailed protocols for key experiments in this process.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., ASK1 or VEGFR-2)

  • Kinase substrate (e.g., a generic peptide or a specific protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the kinase and substrate to the wells and incubate for a predetermined time.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Stop the reaction and measure the signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Plot the percentage of kinase activity against the logarithm of the compound concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[9][19]

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein against the temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20]

Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify the protein targets of a small molecule based on the principle that ligand binding can protect a protein from proteolysis.[1][5]

Materials:

  • Cell lysate

  • Test compound

  • Protease (e.g., thermolysin, pronase)

  • SDS-PAGE and Western blot reagents or mass spectrometry equipment

Procedure:

  • Prepare a cell lysate from the cells of interest.

  • Treat aliquots of the lysate with the test compound or a vehicle control.

  • Incubate the mixtures to allow for compound-protein binding.

  • Add a protease to each aliquot to initiate protein digestion. The concentration of the protease should be optimized to achieve partial digestion in the control sample.

  • Stop the digestion after a specific time.

  • Analyze the protein profiles of the samples using SDS-PAGE followed by Coomassie staining or Western blotting for a specific candidate protein. Alternatively, for unbiased target identification, the samples can be analyzed by mass spectrometry.

  • A protein that is protected from digestion in the presence of the compound will appear as a more prominent band on the gel or will be identified with higher abundance in the mass spectrometry data, indicating it is a potential target.[21]

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a therapeutic target ligand.

Experimental_Workflow Start Hypothesized Target In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cellular_Assays Cellular Assays (e.g., MTT Assay) Determine_IC50->Cellular_Assays Target_Engagement Target Engagement Assays (CETSA, DARTS) Cellular_Assays->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies Target_Engagement->In_Vivo_Studies Validated_Target Validated Therapeutic Target In_Vivo_Studies->Validated_Target

Figure 3: Experimental Workflow for Target Validation.

Conclusion

This compound derivatives represent a promising class of compounds for the development of targeted therapies. Their demonstrated activity against key signaling molecules like ASK1 and VEGFR-2 highlights their potential in treating a range of diseases, including cancer, inflammatory disorders, and fibrotic conditions. This guide provides a framework for the comparative evaluation of these compounds, offering standardized protocols and a clear understanding of the underlying biological pathways. Further investigation, following the outlined experimental workflow, is warranted to fully elucidate the therapeutic potential of this compound as a targeted ligand.

References

A Comparative Analysis of Pyridin-2-yl-urea Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging Pyridin-2-yl-urea compounds with established multi-kinase inhibitors currently used in clinical settings. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of their biochemical potency and cellular activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate objective evaluation and inform future research directions.

Comparative Analysis of Kinase Inhibition

The primary mechanism of action for both this compound derivatives and the established inhibitors discussed herein involves the inhibition of protein kinases crucial for cell signaling, proliferation, and angiogenesis. The following tables summarize the in vitro inhibitory activity (IC50 values) of these compounds against a panel of relevant kinases.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound Derivative 1 ASK11.55 ± 0.27[1]In vitro bioassay
This compound Derivative 2 ASK145.27 ± 4.82[1]In vitro bioassay
This compound Derivative 3 ASK12.92 ± 0.28[1]In vitro bioassay
This compound Derivative 8b VEGFR-25000 ± 1910[2]In vitro kinase assay
This compound Derivative 8e VEGFR-23930 ± 730[2]In vitro kinase assay
Selonsertib (GS-4997) ASK13.2[3]In vitro kinase assay
Sorafenib Raf-16Cell-free assay
B-Raf22Cell-free assay
VEGFR-290Cell-free assay
VEGFR-320Cell-free assay
PDGFR-β57Cell-free assay
c-Kit68Cell-free assay
Sunitinib VEGFR-280[4]Biochemical tyrosine kinase assay
PDGFR-β2[4]Biochemical tyrosine kinase assay
c-KitPotent inhibitor[4]Not specified
Regorafenib VEGFR-113[1][5][6]Cell-free assay
VEGFR-24.2[1][5][6]Cell-free assay
VEGFR-346[1][5][6]Cell-free assay
PDGFR-β22[1][5][6]Cell-free assay
c-Kit7[1][5][6]Cell-free assay
RET1.5[1][5][6]Cell-free assay
Raf-12.5[1][5][6]Cell-free assay
Pazopanib VEGFR-110[7]Cell-free assay
VEGFR-230[7]Cell-free assay
VEGFR-347[7]Cell-free assay
PDGFR84[7]Cell-free assay
FGFR74[7]Cell-free assay
c-Kit140[7]Cell-free assay
Axitinib VEGFR-10.1[8]Cellular assay
VEGFR-20.2[8]Cellular assay
VEGFR-30.1-0.3[8]Cellular assay
PDGFR-β1.6[8]Cellular assay
c-Kit1.7[8]Cellular assay
Lenvatinib VEGFR-11.9Not specified
VEGFR-20.8Not specified
VEGFR-30.8Not specified
FGFR-12.6Not specified
PDGFR-α4.6Not specified
c-Kit10.8Not specified
RET2.2Not specified

Anti-Proliferative Activity in Cancer Cell Lines

The downstream consequence of kinase inhibition is often the suppression of cancer cell proliferation. This section compares the anti-proliferative activity of this compound derivatives in a relevant human cancer cell line.

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72hAssay Type
This compound 8e MCF-70.22 ± 0.02[9]0.11 ± 0.01[9]MTT Assay
This compound 8n MCF-71.88 ± 0.15[9]0.80 ± 0.06[9]MTT Assay
Doxorubicin (Standard) MCF-71.93 ± 0.15[9]0.91 ± 0.07[9]MTT Assay
Sorafenib (Standard) MCF-74.50 ± 0.36[9]2.14 ± 0.17[9]MTT Assay

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. The following are consolidated protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is designed to quantify the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase domain (e.g., VEGFR-2, RAF-1, c-Kit, PDGFR-β, ASK1)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection)

    • Microplate reader compatible with the chosen detection method.

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate buffer.

    • In a microplate, add the kinase buffer, the kinase enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well clear cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or a vehicle control.

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition against the log concentration of the test compound to determine the GI50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these inhibitors and a general workflow for in vitro kinase inhibition assays.

experimental_workflow Experimental Workflow: In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of Test Compound add_reagents Add Compound, Kinase, and Substrate to Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 Value read_plate->analyze_data signaling_pathways Targeted Signaling Pathways cluster_vegfr VEGFR Signaling cluster_raf RAF/MEK/ERK Signaling cluster_ask1 ASK1 Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyridin_Urea_VEGFR This compound (some derivatives) Pyridin_Urea_VEGFR->VEGFR Established_Inhibitors_VEGFR Established Inhibitors (Sorafenib, Sunitinib, etc.) Established_Inhibitors_VEGFR->VEGFR GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Established_Inhibitors_RAF Established Inhibitors (Sorafenib, Regorafenib) Established_Inhibitors_RAF->Raf Stress Stress Signals (ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis_Inflammation Apoptosis, Inflammation JNK->Apoptosis_Inflammation p38->Apoptosis_Inflammation Pyridin_Urea_ASK1 This compound (novel derivatives) Pyridin_Urea_ASK1->ASK1

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridin-2-yl-urea Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of Pyridin-2-yl-urea compounds: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined herein are based on internationally recognized guidelines for bioanalytical method validation to ensure data integrity and comparability.[1][2][3][4]

Cross-validation is a critical process in drug development and analytical science that establishes the equivalency of two different analytical methods.[5] This ensures that data generated from different methods, laboratories, or during different phases of a project can be reliably compared and combined.

Hypothetical Analytical Methods

For the purpose of this guide, we will consider two hypothetical, fully validated analytical methods for the determination of a representative this compound analyte in a relevant matrix (e.g., plasma or a formulation excipient).

  • Method A: HPLC-UV A robust and widely accessible method suitable for routine analysis and quality control.

  • Method B: LC-MS/MS A highly selective and sensitive method, often considered the gold standard for bioanalysis, particularly for complex matrices and low concentration levels.[6][7][8]

Data Presentation: A Comparative Analysis

The following table summarizes the hypothetical performance characteristics of the two analytical techniques for the quantification of a this compound compound.

Validation ParameterMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria (as per ICH Guidelines)
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDependent on intended application
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120% (general), 98% - 102% (assay)
Precision (%RSD) < 2.0%< 1.5%≤ 2% for assay
Limit of Detection (LOD) 50 ng/mL0.05 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 150 ng/mL0.1 ng/mLSignal-to-Noise ratio of 10:1
Specificity Moderate (potential for interference from structurally similar compounds)High (based on mass-to-charge ratio)The method should be able to unequivocally assess the analyte in the presence of other components.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in method selection.

Method A: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • For plasma samples, perform a protein precipitation step using acetonitrile, followed by centrifugation.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters Assessment:

    • Linearity: Prepare a series of calibration standards (at least five concentrations) and inject in triplicate.[9] Plot the peak area against concentration and perform a linear regression analysis.

    • Accuracy: Analyze samples with known concentrations of the analyte and calculate the percentage recovery.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.[2]

Method B: LC-MS/MS Analysis
  • Sample Preparation:

    • Similar to the HPLC-UV method, but with the addition of a deuterated internal standard to the initial sample to correct for matrix effects and variability.

    • A solid-phase extraction (SPE) may be employed for cleaner samples and to achieve lower detection limits.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Column: A suitable column for fast separations (e.g., a sub-2 µm particle size column).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Validation Parameters Assessment:

    • The validation parameters are assessed similarly to the HPLC-UV method, but with the inclusion of the internal standard in all calculations.

Mandatory Visualizations

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV cluster_lcms Method B: LC-MS/MS cluster_comparison Data Comparison and Evaluation Stock Stock Solution of This compound Spike Spike into Matrix (e.g., Plasma) Stock->Spike QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High) Spike->QC_Samples HPLC_Analysis Analyze QC Samples with HPLC-UV QC_Samples->HPLC_Analysis LCMS_Analysis Analyze QC Samples with LC-MS/MS QC_Samples->LCMS_Analysis Compare Compare Results HPLC_Analysis->Compare LCMS_Analysis->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Logical_Relationship cluster_methods Validated Analytical Methods Validation Analytical Method Validation MethodA Method A (e.g., HPLC-UV) Validation->MethodA ensures performance of MethodB Method B (e.g., LC-MS/MS) Validation->MethodB ensures performance of CrossValidation Cross-Validation DataComparability Data Comparability CrossValidation->DataComparability establishes MethodA->CrossValidation MethodB->CrossValidation

References

In Vitro vs. In Vivo Correlation of Pyridin-2-yl-urea Derivative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics frequently encounters a crucial juncture: translating promising in vitro results into tangible in vivo efficacy. This guide provides a comparative analysis of the in vitro and in vivo activity of pyridin-2-yl-urea derivatives, a class of compounds that has garnered significant interest for its potential in oncology. By examining the available experimental data, this document aims to shed light on the correlation, or lack thereof, between the laboratory bench and preclinical models, offering valuable insights for researchers in the field.

I. In Vitro Activity of this compound Derivatives

A significant body of research has focused on the in vitro anticancer properties of novel series of this compound derivatives. These studies have demonstrated their potent cytotoxic effects against various cancer cell lines.

Anti-proliferative Activity against MCF-7 Breast Cancer Cell Line

A notable study evaluated a series of this compound derivatives (designated as 8a-n) for their ability to inhibit the growth of the MCF-7 breast cancer cell line.[1] The results, measured as IC50 values (the concentration required to inhibit 50% of cell growth), revealed that several compounds exhibited excellent to moderate anti-proliferative activity.[1]

CompoundIC50 (µM) after 48h[1]IC50 (µM) after 72h
8e 0.220.11
8n 1.880.80
Doxorubicin (Ref)1.93Not Reported
Sorafenib (Ref)4.50Not Reported

Compound 8e emerged as a particularly potent derivative, being approximately 8.7 times more active than the standard chemotherapeutic drug Doxorubicin after 48 hours of treatment.[1]

Broad Spectrum Anticancer Activity

Selected derivatives were further screened against a panel of approximately 60 human cancer cell lines by the National Cancer Institute (NCI). This broad screening provides a more comprehensive picture of the compounds' potential as anticancer agents.

CompoundMean Growth Inhibition (%)[1]
8b 43
8e 49

Compounds 8b and 8e demonstrated the most significant and broad-spectrum anti-proliferative activity across the NCI-60 cell line panel.[1]

Mechanism of Action: VEGFR-2 Inhibition

To elucidate the molecular mechanism underlying their anticancer activity, the most potent compounds were tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.

CompoundVEGFR-2 Inhibition IC50 (µM)[1]
8b 5.0 ± 1.91
8e 3.93 ± 0.73
Sorafenib (Ref)0.09 ± 0.01

Both compounds 8b and 8e were found to inhibit VEGFR-2 at micromolar concentrations.[1] While less potent than the multi-kinase inhibitor Sorafenib, this finding suggests that VEGFR-2 inhibition is a likely contributor to their anticancer effects.[1]

II. In Vitro to In Vivo Correlation: The Challenge of Translation

A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. While the this compound derivatives discussed above have shown significant promise in cell-based assays, direct in vivo data for these specific compounds is not yet widely published. However, by examining related diarylurea and pyridine derivatives, we can infer the potential challenges and considerations for translating these in vitro findings.

For many kinase inhibitors, a direct and consistent in vitro-in vivo correlation (IVIVC) can be challenging to establish.[2] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), tumor microenvironment, and off-target effects can significantly influence a compound's activity in a whole organism.

Research on other diarylurea-based compounds has shown that potent in vitro cytotoxicity can translate to in vivo therapeutic efficacy in xenograft models of human cancers, including breast, colon, and prostate cancer.[3] Similarly, certain 5-alkyl-2-urea-substituted pyridines have been identified as efficacious glucokinase activators with robust in vivo activity.[4] These examples provide encouragement that well-designed this compound derivatives with favorable ADME properties could also demonstrate significant in vivo anticancer effects.

III. Experimental Protocols

In Vitro Anti-proliferative Activity (MTT Assay)

The in vitro anti-proliferative activity of the this compound derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 was determined using a kinase assay.

  • Assay Setup: The assay is typically performed in a multi-well plate format.

  • Component Addition: The reaction mixture contains the VEGFR-2 enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by the enzyme), and ATP (the phosphate donor).

  • Inhibitor Addition: The test compounds (this compound derivatives) are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP) or antibody-based detection systems (e.g., ELISA).

  • IC50 Calculation: The IC50 values are determined by measuring the reduction in kinase activity at different inhibitor concentrations.

IV. Visualizing the Landscape

VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in promoting cell proliferation, survival, and angiogenesis, which are key processes in tumor growth. This compound derivatives aim to inhibit this pathway at the receptor level.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to cancer cell proliferation and survival.

Experimental Workflow: From In Vitro to In Vivo

The logical flow from initial in vitro screening to potential in vivo validation is a cornerstone of drug discovery.

Experimental_Workflow InVitro_Screening In Vitro Screening (e.g., MTT Assay) Hit_Identification Hit Identification (Potent Compounds) InVitro_Screening->Hit_Identification Mechanism_Study Mechanism of Action (e.g., Kinase Assay) Hit_Identification->Mechanism_Study ADME_Tox In Vitro ADME/Tox Hit_Identification->ADME_Tox InVivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Mechanism_Study->InVivo_Studies ADME_Tox->InVivo_Studies

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

References

Benchmarking Novel Pyridin-2-yl-urea Derivatives Against Sorafenib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly synthesized Pyridin-2-yl-urea derivatives against the established multi-kinase inhibitor, sorafenib. The following sections present a detailed analysis of their relative performance based on available preclinical data, focusing on anti-proliferative and kinase inhibitory activities. This document is intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, offering insights into the potential of this chemical class as next-generation therapeutics.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from in vitro studies, offering a direct comparison of the efficacy of novel this compound derivatives and sorafenib.

Table 1: In Vitro Anti-Proliferative Activity against Cancer Cell Lines
CompoundCell LineIC50 (µM) - 48hIC50 (µM) - 72hReference
Sorafenib MCF-74.50-[1]
HepG25.06-[2]
Derivative 8e MCF-70.220.11[1]
Derivative 8n MCF-71.880.80[1]
Derivative 5r HepG21.04-[2]
Compound 6 HepG2Slightly lower than Sorafenib-[3]
Hep3BSlightly lower than Sorafenib-[3]
Huh7Slightly lower than Sorafenib-[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Kinase Inhibition Activity
CompoundTarget KinaseIC50 (µM)Reference
Sorafenib VEGFR-20.09 ± 0.01[1]
B-Raf-[3]
C-Raf-[3]
Derivative 8b VEGFR-25.0 ± 1.91[1]
Derivative 8e VEGFR-23.93 ± 0.73[1]
Compound 6 B-Raf1.8-3.3 times higher than Sorafenib[3]
C-Raf1.8-3.3 times higher than Sorafenib[3]
VEGFR-2Weaker than Sorafenib[3]
Table 3: In Vivo Anti-Tumor Efficacy (Chick Chorioallantoic Membrane - CAM Model)
CompoundTumor ModelEffectReference
Sorafenib Huh7 XenograftSignificant inhibition of tumor growth and angiogenesis[3]
Compound 4 Huh7 XenograftWeaker inhibition of tumor weight than sorafenib; similar inhibition of angiogenesis[3]
Compound 6 Huh7 XenograftSimilar inhibitory effect on tumor weight and angiogenesis as sorafenib[3]

Signaling Pathways and Mechanism of Action

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[4] The primary pathways inhibited are the RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation, and the VEGFR and PDGFR pathways, which are essential for the formation of new blood vessels that supply tumors.[5] The novel this compound derivatives are also designed to function as kinase inhibitors, with evidence suggesting they target kinases such as VEGFR-2 and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][5][6]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Sorafenib Sorafenib & This compound Derivatives Sorafenib->RAF

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib and potentially new this compound derivatives on RAF kinase.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PKC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Sorafenib Sorafenib & This compound Derivatives Sorafenib->VEGFR Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative Start Start: Aminopyridine & Aryl isocyanate Reaction Reaction: Stirring in anhydrous solvent Start->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with non-polar solvent Filtration->Washing Drying Drying under vacuum Washing->Drying End End: Purified Derivative Drying->End

References

Comparative Docking Analysis of Pyridin-2-yl-urea Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in silico performance and experimental validation of Pyridin-2-yl-urea analogues targeting key signaling kinases.

This guide provides a comparative overview of this compound analogues, a promising class of compounds in medicinal chemistry, focusing on their efficacy as kinase inhibitors. Through a compilation of data from various studies, this document summarizes their performance in molecular docking simulations and in vitro assays against critical cancer and inflammation-related targets such as Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). Detailed experimental protocols for molecular docking are provided, alongside visualizations of relevant signaling pathways to contextualize the therapeutic potential of these analogues.

Data Presentation: A Comparative Look at Inhibitory Potency

The following tables summarize the biological activity of various this compound analogues from published studies. These compounds have demonstrated significant inhibitory potential against several key kinases.

Table 1: Inhibitory Activity of this compound Analogues against ASK1

CompoundTarget KinaseIC50 (nM)Assay Type
Compound 2ASK11.55 ± 0.27[1]In vitro bioassay[1]
Compound 4ASK145.27 ± 4.82[1]In vitro bioassay[1]
Compound 6ASK12.92 ± 0.28[1]In vitro bioassay[1]
Selonsertib (GS-4997)ASK1Comparable to Compound 2[1]In vitro bioassay
YD57 (14l)ASK1Potent inhibitorBiochemical assay

Table 2: Anti-Proliferative and Inhibitory Activity of this compound Analogues against VEGFR-2 and Cancer Cell Lines

CompoundTarget/Cell LineIC50/GI50 (µM)Assay Type
Compound 8HepG24.34Anticancer activity
Compound 8MCF-710.29Anticancer activity
Compound 9HepG24.68Anticancer activity
Compound 9MCF-711.06Anticancer activity
Compound 10VEGFR-20.12In vitro kinase assay[2]
Compound 10HepG24.25Anticancer activity[2]
Compound 10MCF-76.08Anticancer activity[2]
Compound 15HepG26.37Anticancer activity
Compound 15MCF-712.83Anticancer activity
SorafenibVEGFR-20.10[2]In vitro kinase assay[2]

Table 3: Inhibitory Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives against CDKs

CompoundTarget KinaseIC50/Ki (nM)Assay Type
Compound 78CDK41 (Ki)Kinase assay
Compound 78CDK634 (Ki)Kinase assay
Compound 20aCDK24 (IC50)[3]Kinase assay[3]
Compound 20aCDK99 (IC50)[3]Kinase assay[3]

Experimental Protocols: A Guide to Molecular Docking

A crucial step in evaluating the potential of this compound analogues is the use of molecular docking to predict their binding affinity and orientation within the active site of a target protein. Below is a generalized protocol for performing such studies using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Receptor Molecule

  • Obtain the Protein Structure: The three-dimensional crystal structure of the target kinase is typically retrieved from the Protein Data Bank (PDB).

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Partial Charges: Compute and assign partial charges to all atoms of the protein. Gasteiger charges are commonly used for this purpose.

  • Convert to PDBQT Format: The prepared protein structure is then converted into the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand Molecule (this compound Analogue)

  • Generate 3D Structure: The 2D structure of the this compound analogue is drawn using a chemical drawing software and then converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation.

  • Define Torsions: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • Convert to PDBQT Format: The prepared ligand structure is also converted to the PDBQT file format.

3. Molecular Docking with AutoDock Vina

  • Define the Grid Box: A grid box is defined around the active site of the receptor. This box specifies the search space for the ligand docking. The size and center of the grid should be chosen to encompass the entire binding pocket.

  • Configure Docking Parameters: Create a configuration file that specifies the input receptor and ligand files, the coordinates of the grid box, and other parameters such as the exhaustiveness of the search, which controls the computational effort.

  • Run the Docking Simulation: Execute AutoDock Vina using the prepared receptor, ligand, and configuration files. Vina will perform multiple independent docking runs and cluster the resulting binding poses.

  • Analyze the Results: The output will be a PDBQT file containing the docked conformations of the ligand, ranked by their predicted binding affinities (docking scores) in kcal/mol. The more negative the score, the stronger the predicted binding interaction. The binding poses and interactions with the receptor's amino acid residues are then visualized and analyzed using molecular graphics software.

Visualizing the Mechanisms of Action

To better understand the biological context of the targeted kinases, the following diagrams illustrate their respective signaling pathways and a general workflow for comparative docking studies.

G cluster_workflow Experimental Workflow start Start: Identify this compound Analogues receptor_prep Receptor Preparation (PDB Download, Cleaning) start->receptor_prep ligand_prep Ligand Preparation (3D Structure, Energy Minimization) start->ligand_prep docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep->docking analysis Analysis of Results (Binding Energy, Pose) docking->analysis in_vitro In Vitro Validation (Kinase Assays, Cell Proliferation) analysis->in_vitro end End: Identify Lead Compounds in_vitro->end

Caption: A generalized workflow for comparative docking studies.

ASK1_Pathway Stress Oxidative Stress, ER Stress, Cytokines ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 Inhibitor This compound Inhibitor Inhibitor->ASK1 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis

Caption: The ASK1 signaling pathway and point of inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor This compound Inhibitor Inhibitor->VEGFR2 PI3K_AKT PI3K/Akt Pathway Dimerization->PI3K_AKT RAS_MAPK Ras/MAPK Pathway Dimerization->RAS_MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway in angiogenesis.

CDK_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates Inhibitor This compound Analogue Inhibitor Inhibitor->CyclinD_CDK46 pRb p-Rb Rb->pRb E2F E2F Rb->E2F inhibits pRb->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates

Caption: CDK-mediated cell cycle regulation.

References

Assessing the Selectivity Profile of Pyridin-2-yl-urea Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profiles of various Pyridin-2-yl-urea based kinase inhibitors. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which has led to the development of inhibitors for a range of kinases implicated in diseases such as cancer and inflammatory conditions.[1][2][3] Understanding the selectivity of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.[4][5][6]

Introduction to this compound Kinase Inhibitors

The this compound motif is a key pharmacophore that often facilitates hydrogen bond interactions within the ATP-binding pocket of target kinases.[7] This structural feature is present in numerous kinase inhibitors targeting diverse members of the kinome, including p38 MAP kinase, Apoptosis Signal-regulating Kinase 1 (ASK1), and various receptor tyrosine kinases.[2][7] The substituents on the pyridine and urea moieties significantly influence the potency and selectivity of these compounds.[8]

Comparative Selectivity Data

The following tables summarize the in vitro inhibitory activity of representative this compound derivatives and related compounds against their primary targets and a selection of off-target kinases. It is important to note that direct comparative data from a single comprehensive screen is often unavailable in the public domain. The data presented here is collated from various studies to provide a representative comparison.

Table 1: In Vitro Potency of this compound Derivatives and Reference Compounds Against Primary Kinase Targets

Compound Class/NamePrimary Target(s)IC50 (nM)Assay Type
Diaryl Urea (BIRB 796) p38 MAP Kinase0.098 (JNK2α2)In vitro kinase assay
Pyridin-2-yl-phenylurea (Compound 2) ASK11.55 ± 0.27In vitro bioassay[9]
Sorafenib (Multi-kinase inhibitor) RAF-16In vitro kinase assay[2]
VEGFR-290In vitro kinase assay[2]
PDGFR-β58In vitro kinase assay[2]
c-Kit68In vitro kinase assay[2]
Selonsertib (GS-4997) ASK11.55 ± 0.27In vitro bioassay[9]
Pyridylthiazole-based ureas ROCK2<3Enzymatic activity assay[10]
ROCK113FRET-based Z'-Lyte assay[10]

Table 2: Off-Target Selectivity Profile of BIRB 796

Off-Target KinaseIC50 (µM)Fold Selectivity vs. p38
c-RAF-11.4>1,000
p59fyn24>1,000
p56lck35>1,000

Data for BIRB 796 indicates high selectivity for p38 MAP kinase, with significantly weaker inhibition of other kinases.

Signaling Pathways and Points of Inhibition

The diagram below illustrates a simplified signaling cascade involving MAP kinases, a common target of this compound inhibitors.

Stress Stress Stimuli (e.g., ROS, Cytokines) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis Inhibitor This compound Inhibitors Inhibitor->ASK1 Inhibitor->p38

ASK1 and p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately assessing kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (Example: IC50 Determination)

This assay quantifies the concentration of a compound required to inhibit the activity of a specific kinase by 50%.[1]

Objective: To determine the IC50 value of a this compound compound against a target kinase.

Reagents and Materials:

  • Recombinant human kinase

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Add serial dilutions of the test compound to the wells of a microplate.

  • Add the kinase and its substrate to the wells and briefly incubate.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a defined time at a controlled temperature.

  • Stop the reaction and quantify the product (e.g., phosphorylated substrate or ADP) using a suitable detection reagent and a plate reader.

Data Analysis:

  • Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Start Start Prep Prepare Serial Dilutions of Test Compound Start->Prep AddEnzyme Add Kinase Enzyme and Substrate Prep->AddEnzyme Initiate Initiate Reaction with ATP AddEnzyme->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Calculate Calculate IC50 Detect->Calculate End End Calculate->End

Workflow for an In Vitro Kinase Inhibition Assay.
Differential Scanning Fluorimetry (DSF)

DSF is a rapid and robust method for screening compound libraries and assessing selectivity by monitoring the thermal stabilization of a protein upon ligand binding.[11] It does not require an active enzyme or a known substrate.[11]

Objective: To assess the binding of a this compound compound to a panel of kinases.

Reagents and Materials:

  • Purified recombinant kinases

  • Fluorescent dye (e.g., SYPRO Orange)

  • Test compound

  • Appropriate buffer

  • Real-time PCR instrument

Procedure:

  • Mix the kinase, fluorescent dye, and test compound in a multi-well plate.

  • Place the plate in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence. The dye binds to hydrophobic regions of the protein as it unfolds, increasing the fluorescence signal.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Data Analysis:

  • A shift in the melting temperature (ΔTm) in the presence of the compound indicates binding.

  • A larger positive ΔTm generally correlates with higher binding affinity.

  • By screening against a panel of kinases, a selectivity profile can be generated.

Logical Flow for Hit-to-Lead Optimization

The assessment of a selectivity profile is a critical step in the drug discovery process, guiding the optimization of a "hit" compound into a "lead" candidate.

Hit Hit Identification (e.g., this compound) Potency In Vitro Potency Assay (IC50 < 1µM?) Hit->Potency Selectivity Selectivity Profiling (Acceptable Off-target Effects?) Potency->Selectivity Yes Modify Chemical Modification and Resynthesis Potency->Modify No ADME ADME/Tox Profiling (Favorable Properties?) Selectivity->ADME Yes Selectivity->Modify No ADME->Modify No Lead Lead Candidate ADME->Lead Yes Modify->Potency

Decision-making flow for drug discovery optimization.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as with all kinase inhibitors that target the conserved ATP-binding site, achieving high selectivity can be challenging.[12] Comprehensive selectivity profiling using a combination of in vitro enzymatic assays, binding assays like DSF, and cellular assays is crucial for the successful development of safe and effective therapeutics.[13] The data and protocols presented in this guide offer a framework for the comparative evaluation of novel this compound kinase inhibitors.

References

Unveiling the Anti-Proliferative Potential of Substituted Pyridin-2-yl-ureas: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Among the myriad of molecular scaffolds explored, substituted Pyridin-2-yl-ureas have emerged as a promising class of compounds exhibiting significant anti-proliferative effects across various cancer cell lines. This guide provides a comprehensive comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The urea functionality is a crucial pharmacophoric feature in several established anti-cancer drugs, including Sorafenib and Regorafenib.[1][2] The incorporation of a pyridine ring into the urea scaffold has led to the development of novel derivatives with potent and, in some cases, selective anti-cancer activity.[3] These compounds often exert their effects by inhibiting key protein kinases involved in cancer cell proliferation and survival.[3]

Comparative Anti-Proliferative Activity

The anti-proliferative effects of various substituted Pyridin-2-yl-ureas have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. Lower IC50 values indicate greater potency.

N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

This series of compounds was tested against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines. Notably, compounds bearing a 1-methylpiperidin-4-yl group (9a-9g) demonstrated significantly higher activity compared to those without this moiety (8a-8i).[2][4] The presence of fluorine atoms on the phenyl ring also generally enhanced anti-proliferative activity.[2][4]

CompoundR1A549 IC50 (µM)MCF7 IC50 (µM)HCT116 IC50 (µM)PC3 IC50 (µM)
8c 4-F< 5> 50> 50> 50
9a H> 5< 3> 5< 5
9b 2-F< 5< 3< 3< 5
9d 4-F< 5< 3< 3< 5
9e 2-Cl> 5< 3> 5< 5
9g 4-Cl> 5> 5< 3> 5
Sorafenib -4.875.542.864.32
Pyridine-Urea Derivatives (8a-n series)

This series was evaluated against the MCF-7 breast cancer cell line. Compound 8e emerged as a particularly potent derivative, exhibiting significantly greater activity than the standard chemotherapeutic drug Doxorubicin and the targeted therapy Sorafenib after 48 hours of treatment.[1][5]

CompoundMCF-7 IC50 (µM) - 48hMCF-7 IC50 (µM) - 72h
8a 3.032.11
8b 4.193.07
8c 5.214.13
8d 7.035.14
8e 0.22 0.11
8g 4.551.98
8i 3.972.56
8j 10.093.15
8k 6.114.87
8l 4.982.03
8n 1.880.80
Doxorubicin 1.93-
Sorafenib 4.50-
Pyridine-Urea Hybrid Compounds (4 & 8 series)

A series of hybrid molecules combining pyridine-urea with quinazoline or 3-methoxy-1H-indazole moieties were tested against MCF7 and HCT116 cell lines. The 3-methoxy-1H-indazole derivatives (8a, 8h, 8i) showed exceptional potency, with compound 8a being six-fold more potent than the control drug Irinotecan against the MCF7 cell line.[6][7]

CompoundMCF7 GI50 (µM)HCT116 GI50 (µM)
4i 3.35> 10
4k 3.03> 10
8a 0.06 1.19
8h 0.230.33
8i 0.16> 10
Irinotecan 0.350.62

Experimental Protocols

The determination of the anti-proliferative effects of these compounds relies on robust and reproducible experimental methodologies.

Cell Viability and Anti-Proliferative Assays (MTT Assay)

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted Pyridin-2-yl-urea compounds and incubated for a specified period (e.g., 48 or 72 hours).[1][8]

  • MTT Addition: An MTT solution is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell proliferation by 50%.

Cell Cycle Analysis

To understand the mechanism of anti-proliferative activity, cell cycle analysis is often performed. This can reveal if a compound causes cell cycle arrest at a particular phase.[8][10]

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then determined.

Apoptosis Induction Test

This assay determines if the compounds induce programmed cell death (apoptosis).[8][10]

Methodology:

  • Cell Treatment: Cells are treated with the compound of interest.

  • Staining: Cells are stained with fluorescent labels that can differentiate between viable, apoptotic, and necrotic cells (e.g., Annexin V and PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells undergoing apoptosis.

Mechanism of Action and Signaling Pathways

Many substituted Pyridin-2-yl-ureas exert their anti-cancer effects by targeting protein kinases. A key target identified for some of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5][11] Inhibition of VEGFR-2 can disrupt downstream signaling pathways crucial for tumor angiogenesis and cell proliferation.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Pyridin2ylUrea Substituted This compound Pyridin2ylUrea->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by substituted Pyridin-2-yl-ureas.

Experimental and Analytical Workflow

The process of evaluating the anti-proliferative effects of novel compounds follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle Cell Cycle Analysis IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assay IC50_Determination->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) IC50_Determination->Kinase_Assay Data_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the evaluation of anti-proliferative compounds.

Structure-Activity Relationship (SAR) Insights

The anti-proliferative activity of Pyridin-2-yl-ureas is highly dependent on the nature and position of substituents on the aromatic rings.

SAR_Logic cluster_substituents Substituent Effects on Anti-Proliferative Activity Core_Scaffold This compound Scaffold Piperidine Addition of 1-methylpiperidin-4-yl group Core_Scaffold->Piperidine Fluorine Introduction of Fluorine atoms on Phenyl Ring Core_Scaffold->Fluorine Other_Moieties Hybridization with other scaffolds (e.g., Indazole) Core_Scaffold->Other_Moieties No_Substituent Unsubstituted or less favorable groups Core_Scaffold->No_Substituent Increased_Activity Increased Anti-Proliferative Activity Piperidine->Increased_Activity Fluorine->Increased_Activity Other_Moieties->Increased_Activity Decreased_Activity Decreased/Lower Anti-Proliferative Activity No_Substituent->Decreased_Activity

Caption: Structure-activity relationship summary for substituted Pyridin-2-yl-ureas.

References

Safety Operating Guide

Navigating the Disposal of Pyridin-2-yl-urea: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pyridin-2-yl-urea, a compound of interest in various research applications, requires careful handling and disposal due to its chemical nature, which combines the characteristics of both pyridine and urea. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its proper disposal, drawing upon safety information for its constituent moieties, pyridine and urea.

I. Immediate Safety and Handling Protocols

Prior to initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential chemical exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine particulates.

  • Hand Protection: Nitrile gloves are a minimum requirement. It is crucial to consult a glove compatibility chart for the specific chemicals being handled to ensure adequate protection.

  • Body Protection: A fully-buttoned lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]

Emergency Preparedness:

  • An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[1]

  • Familiarize yourself with the location of spill kits and fire extinguishers.

II. Step-by-Step Disposal Procedure for this compound

This procedure is based on the hazardous properties of pyridine and the general handling requirements for urea-based compounds.

Step 1: Waste Collection

  • Container Selection: Use a dedicated, sealable, and chemically compatible waste container. The container must be in good condition and free from contamination.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected separately to avoid potentially hazardous reactions.

  • Incompatible Materials: Store the waste container away from strong oxidizing agents, acids (especially nitric acid), and bases.[1][3]

Step 2: Labeling

  • Initial Labeling: As soon as the first waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[1][3]

  • Content Identification: Clearly write the full chemical name, "this compound," on the label. Include the concentration and quantity of the waste.

  • Hazard Identification: Based on the parent compounds, the label should indicate that the waste is toxic and may be flammable.[1][2][3]

Step 3: Storage

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated designated waste accumulation area.[1][3]

  • Ignition Sources: Keep the container away from direct sunlight, heat, sparks, open flames, and any other potential sources of ignition.[1][2]

Step 4: Final Disposal

  • Container Full: Once the container is full or is no longer in use, ensure the lid is tightly sealed.

  • Request for Collection: Complete a Chemical Collection Request Form as required by your institution's Environmental Health & Safety (EH&S) department.[1][3]

  • Handover: Deliver the labeled and sealed container to the designated Waste Accumulation Area Operator or await scheduled pickup by a licensed hazardous waste disposal contractor.[1][3][4]

III. Comparative Hazard and Disposal Information

To understand the rationale behind these disposal procedures, the following table summarizes the key hazards and disposal considerations for the parent compounds, urea and pyridine.

FeatureUreaPyridine
Primary Hazards Skin and eye irritant.[3] Mutagenic for mammalian somatic cells.[3]Highly flammable liquid and vapor.[5] Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[1] Potential cancer hazard.[1]
Incompatible Materials Strong oxidizing agents.[3]Strong oxidizers, acids (especially nitric acid), and bases.[1]
Waste Container Sealable, compatible waste container.[3]Sealable, airtight, compatible waste container.[1]
Waste Labeling "Dangerous Waste," marked as toxic.[3]"Dangerous Waste," marked as a potential cancer hazard and flammable.[1]
Storage Away from incompatible materials.[3]Secured, cool, dry, well-ventilated area. Store as a flammable material, away from ignition sources and incompatibles.[1]
Disposal Method As hazardous waste.[3]As hazardous waste.[1]

IV. Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container 2. Select Sealable, Compatible Waste Container ppe->container segregate 3. Segregate Waste (No Mixing) container->segregate label 4. Label Container ('Hazardous Waste', Chemical Name) segregate->label storage 5. Store in Designated Area (Cool, Dry, Ventilated) label->storage incompatibles 6. Keep Away From Incompatibles (Oxidizers, Acids, Bases) storage->incompatibles ignition 7. No Ignition Sources incompatibles->ignition full Is Container Full or No Longer in Use? ignition->full full->storage No seal 8. Securely Seal Container full->seal Yes request 9. Complete Waste Collection Form seal->request transfer 10. Transfer to Waste Accumulation Area request->transfer end End: Awaiting Professional Disposal transfer->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on the known hazards of related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's waste disposal protocols before handling and disposal.

References

Personal protective equipment for handling Pyridin-2-yl-urea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Pyridin-2-yl-urea. The following guidance is based on the known hazards of its parent structures, pyridine and urea, and is intended for researchers, scientists, and drug development professionals. All handling of this compound should be conducted with caution in a laboratory setting, adhering to all institutional and local safety protocols.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, focusing on personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment.

Hazard Summary

The hazards of this compound can be inferred from its structural components:

  • Pyridine Derivatives: Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial.[1] Adequate ventilation is essential.[1][2] Pyridine itself is a suspected human carcinogen and can be absorbed through the skin, affecting the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system.[3]

  • Urea Compounds: Can be hazardous in case of skin or eye contact (irritant), ingestion, or inhalation.[4] While generally considered to have low toxicity, repeated or prolonged exposure may cause target organ damage.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Safety goggles or a face shield.[1][5]Chemical-resistant gloves (Nitrile or butyl rubber recommended).[1][5]A fully buttoned laboratory coat.[1][5]All handling should be conducted in a certified chemical fume hood.[1][5]
Conducting Reactions Safety goggles or a face shield.[1][5]Chemical-resistant gloves (Nitrile or butyl rubber recommended).[1][5]A flame-retardant and chemically impervious lab coat.[6]All handling should be conducted in a certified chemical fume hood.[1][5]
Waste Disposal Safety goggles.[1]Chemical-resistant gloves (Nitrile or butyl rubber recommended).[1][5]A fully buttoned laboratory coat.[1][5]Not generally required if containers are sealed and handled properly.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames as pyridine derivatives can be flammable.[1][3] Use non-sparking tools.[1][7]

2. Handling:

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Transfer: When transferring the compound, do so carefully to avoid creating dust or aerosols.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly closed.[1][3]

3. Cleanup and Decontamination:

  • Work Area: After handling, wipe down the work area with an appropriate solvent and then wash with soap and water.

  • Glassware: Decontaminate all glassware that has come into contact with the compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[5]
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Inhalation Move the person to fresh air. If they feel unwell, seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Small Spills: For a small spill within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials.[1] Place the absorbed material into a sealed container for disposal.

  • Large Spills: In the case of a large spill, evacuate the area and alert the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[4][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[1]

  • Disposal: Do not dispose of this compound down the drain or in the regular trash.[8] Arrange for disposal through your institution's environmental health and safety (EHS) office.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh this compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.